Product packaging for 2-Chloroquinolin-6-amine(Cat. No.:CAS No. 238756-47-3)

2-Chloroquinolin-6-amine

Cat. No.: B1591475
CAS No.: 238756-47-3
M. Wt: 178.62 g/mol
InChI Key: JNHREQJNIDQTRH-UHFFFAOYSA-N
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Description

2-Chloroquinolin-6-amine (CAS 238756-47-3) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol, this compound serves as a key synthetic intermediate for the development of novel therapeutic agents . The quinoline scaffold is a privileged structure in pharmacology, known for contributing to compounds with diverse biological activities . The specific substitution pattern of the chlorine at the 2-position and the amine group at the 6-position offers distinct reactivity for nucleophilic substitution and metal-catalyzed coupling reactions, allowing researchers to construct complex molecular architectures . This makes it a valuable precursor for synthesizing potential antifungal agents and other pharmacologically active molecules . As a research chemical, it is strictly for laboratory use. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, referring to the associated Safety Data Sheet. It is recommended to store the product in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B1591475 2-Chloroquinolin-6-amine CAS No. 238756-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHREQJNIDQTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572845
Record name 2-Chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238756-47-3
Record name 2-Chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloroquinolin-6-amine: A Cornerstone Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quinoline moiety stands as a "privileged scaffold"—a molecular framework that consistently appears in bioactive compounds and approved therapeutics.[1][2][3] Its rigid, bicyclic aromatic structure provides an ideal foundation for constructing molecules that can precisely interact with biological targets. Within this important class, this compound has emerged as a particularly valuable building block for researchers and drug development professionals. Its unique arrangement of a reactive chlorine atom and a versatile amino group on the quinoline core offers a rich platform for synthetic elaboration and the development of potent therapeutic agents, especially in oncology.[1][4]

This guide provides an in-depth technical overview of this compound, from its fundamental chemical and physical properties to its synthesis and critical applications in the design of next-generation kinase inhibitors.

Chemical Identity and Molecular Structure

This compound is a heterocyclic aromatic compound. The defining features are a quinoline core, a chlorine atom at the C2 position, and an amine group at the C6 position. The chlorine atom at the C2 position is particularly susceptible to nucleophilic aromatic substitution, making it a key handle for synthetic diversification. The amine group at C6 provides another site for modification, crucial for tuning the molecule's interaction with specific biological targets.[1][5]

Caption: Chemical structure of this compound with numbering.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective use in a laboratory setting, from designing reaction conditions to ensuring appropriate storage.

Physical and Chemical Properties

The key identifiers and physical properties of this compound are summarized below. These values are critical for reaction planning, purification, and quality control.

PropertyValueReference(s)
IUPAC Name 2-chloro-6-quinolinamine
CAS Number 238756-47-3[6]
Molecular Formula C₉H₇ClN₂[6]
Molecular Weight 178.62 g/mol [6]
Physical Form Solid
Purity Typically ≥95%
Storage 2-8°C, inert atmosphere, keep in dark place
Spectroscopic Data Interpretation

While a comprehensive public database of experimental spectra for this specific molecule is limited, its spectroscopic profile can be reliably predicted based on its constituent parts: the 2-chloroquinoline core and the 6-amino substituent.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The introduction of the electron-donating amino group at the C6 position will cause an upfield shift (to a lower ppm value) for adjacent protons (H5 and H7) compared to the unsubstituted 2-chloroquinoline parent molecule.

  • ¹³C NMR: The carbon spectrum for the parent 2-chloroquinoline shows characteristic peaks, with C2 being significantly affected by the attached chlorine.[7] The presence of the amino group at C6 would cause a notable upfield shift for the C6 carbon and influence the chemical shifts of neighboring carbons (C5, C7, C4a, C8a).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by vibrations characteristic of the quinoline ring. Key diagnostic peaks would include N-H stretching vibrations from the primary amine group, typically appearing as two bands in the 3200-3500 cm⁻¹ region.[8] Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C/C=N stretching vibrations within the aromatic system will appear in the 1500-1600 cm⁻¹ range. The C-Cl stretch typically appears in the 850-550 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 178. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) will be a definitive feature.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through established methodologies for quinoline construction. A common and logical pathway involves building the substituted quinoline ring first, followed by the introduction of the chloro and amino functionalities.

Representative Synthetic Workflow

The causality behind this multi-step synthesis is rooted in achieving the desired substitution pattern efficiently. Starting with a commercially available and correctly substituted aniline precursor is key. The nitro group is a versatile precursor to the amine, which is introduced via a well-established reduction reaction. Chlorination of the resulting quinolinone is a standard and high-yielding transformation.

G A 4-Nitroaniline (Starting Material) B Combes Quinoline Synthesis (Acid-catalyzed condensation with acetylacetone) A->B Step 1 C 2,4-Dimethyl-6-nitroquinoline (Intermediate I) B->C D Oxidation (e.g., with SeO₂) C->D Step 2 E 4-Methyl-6-nitroquinolin-2(1H)-one (Intermediate II) D->E F Chlorination (e.g., POCl₃/PCl₅) E->F Step 3 G 2-Chloro-4-methyl-6-nitroquinoline (Intermediate III) F->G H Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) G->H Step 4 I 2-Chloro-4-methylquinolin-6-amine (Final Product Analogue) H->I

Caption: A plausible synthetic workflow for a this compound analogue.

Key Reactions and Mechanistic Insights
  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes this compound an excellent substrate for reactions with various nucleophiles (e.g., anilines, alcohols, thiols) to generate diverse libraries of compounds. This reaction is the cornerstone of its use in drug discovery.[4][9]

  • Reactions of the Amino Group: The amine at C6 can undergo standard reactions such as acylation, alkylation, or diazotization, providing a secondary point for diversification to explore structure-activity relationships (SAR).

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of this compound and its derivatives is in the development of kinase inhibitors for cancer therapy.[1][2][4] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1]

Rationale as a Kinase Inhibitor Scaffold

The quinoline core serves as an effective mimic of the adenine region of adenosine triphosphate (ATP), the natural substrate for kinases.[1] This allows quinoline-based molecules to competitively bind to the ATP-binding pocket of a target kinase, blocking its activity and disrupting downstream signaling pathways that promote tumor growth.

  • The Role of the 2-Chloro Position: This position is often used to introduce larger, substituted aniline moieties via an SNAr reaction.[4] This appended group projects into a specific region of the kinase active site, and by varying its structure, chemists can achieve high levels of both potency and selectivity for the target kinase (e.g., EGFR, VEGFR) over other kinases in the human kinome.[4]

  • The Role of the 6-Amino Position: The amino group can serve as a hydrogen bond donor or a point of attachment for solubilizing groups, which can improve the pharmacokinetic profile of the drug candidate.

cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone H-bonds) hydrophobic Hydrophobic Pocket solvent Solvent-Exposed Region scaffold Quinoline Core 2-Anilino Group 6-Amine/Substituent scaffold:f0->hinge Mimics Adenine Forms H-bonds scaffold:f1->hydrophobic Confers Potency & Selectivity scaffold:f2->solvent Modulates Solubility & PK Properties

Caption: Pharmacophore model for a 2,6-disubstituted quinoline kinase inhibitor.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions to ensure personnel safety.

Hazard Identification

Based on available data, the compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Protocol

A self-validating safety protocol ensures that risks are systematically minimized.

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10][11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10]

    • Respiratory Protection: If dust formation is likely, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.

  • Safe Handling Practices: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

  • Storage: Store the container tightly closed in a cool, dry, and dark place under an inert atmosphere as recommended.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, combined with the proven biological relevance of the quinoline scaffold, makes it an indispensable starting point for the synthesis of targeted therapeutics. The ability to selectively modify both the C2 and C6 positions provides a robust platform for generating compound libraries with diverse pharmacological profiles, particularly in the highly competitive field of kinase inhibitor development. As researchers continue to explore new therapeutic targets, the versatility of this compound ensures its continued importance in the pipeline of drug discovery.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and discovery of 2-chloroquinolin-6-amine, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document elucidates the strategic considerations behind its synthesis, detailed experimental protocols, and the scientific context of its application, particularly as a scaffold for kinase inhibitors.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid structure and ability to participate in various intermolecular interactions have made it a cornerstone in the design of numerous therapeutic agents.[1] The introduction of specific substituents, such as a chlorine atom at the 2-position and an amine group at the 6-position, imparts unique chemical reactivity and biological activity to the molecule, making this compound a valuable intermediate for the synthesis of diverse compound libraries.[2][3]

Retrosynthetic Analysis and Strategic Approach to Synthesis

A logical retrosynthetic analysis of this compound suggests a two-step approach starting from a readily accessible precursor. The primary disconnection is at the C-N bond of the amino group, pointing to a nitro group as a synthetic equivalent. The second key disconnection involves the C-Cl bond, which can be formed from a hydroxyl group (or its tautomeric keto form) at the 2-position.

This leads to a robust and reliable synthetic strategy:

  • Chlorination: Conversion of the 2-hydroxy (or 2-oxo) functionality of a 6-nitroquinoline precursor to the 2-chloro derivative.

  • Reduction: Selective reduction of the 6-nitro group to the desired 6-amino functionality, without affecting the chloro substituent.

G Target This compound Intermediate1 2-Chloro-6-nitroquinoline Target->Intermediate1 Nitro Reduction StartingMaterial 6-Nitroquinolin-2(1H)-one Intermediate1->StartingMaterial Chlorination

Figure 1: Retrosynthetic analysis of this compound.

This pathway is advantageous as it utilizes common and well-established chemical transformations, ensuring high yields and purity of the final product.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound, designed to be self-validating and reproducible.

Part 1: Synthesis of 2-Chloro-6-nitroquinoline

The initial step involves the chlorination of 6-nitroquinolin-2(1H)-one. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of transformation, converting the lactam (amide) functionality into a chloro-substituted pyridine ring.[4][5]

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitroquinolin-2(1H)-one (1.0 equivalent) in phosphorus oxychloride (10-20 volumes). The reaction should be conducted in a well-ventilated fume hood.[4]

  • Heating: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess POCl₃. This step is exothermic and should be performed with caution.[4]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (2 x volume of the aqueous layer).[4]

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. The crude 2-chloro-6-nitroquinoline can be further purified by column chromatography on silica gel if necessary.[4]

Causality Behind Experimental Choices:

  • Excess POCl₃: Using phosphorus oxychloride as both a reagent and a solvent ensures that the reaction goes to completion.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

  • Neutralization with NaHCO₃: This is a critical step to safely quench the highly reactive excess POCl₃ and to neutralize the acidic byproducts, allowing for the effective extraction of the organic product.

Part 2: Synthesis of this compound

The final step is the selective reduction of the nitro group in 2-chloro-6-nitroquinoline to the corresponding amine. A variety of reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) in an acidic medium being a classic and reliable choice that is chemoselective for the nitro group in the presence of an aryl chloride.[6]

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 2-chloro-6-nitroquinoline (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.[7]

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equivalents) in portions to the solution.[7]

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic. This will precipitate tin salts.[7]

  • Filtration and Extraction: Filter the resulting suspension through a pad of celite to remove the inorganic tin salts. Extract the filtrate with ethyl acetate.[7]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can often be used without further purification or can be purified by column chromatography or recrystallization.[7]

Causality Behind Experimental Choices:

  • Stannous Chloride as Reducing Agent: SnCl₂ is a mild and effective reducing agent for nitro groups and is well-tolerated by many other functional groups, including aryl chlorides, making it ideal for this selective transformation.

  • Acidic Conditions (often with added HCl): The reduction with SnCl₂ is typically carried out in the presence of a protic acid, which facilitates the reduction process.

  • Basic Work-up: The addition of a base is necessary to neutralize the acidic reaction mixture and to precipitate the tin salts as hydroxides, allowing for their easy removal by filtration.

Discovery and Application in Drug Development

While the exact first synthesis of this compound is not prominently documented in readily available historical literature, its utility as a key building block has become increasingly apparent in modern medicinal chemistry. The strategic placement of the reactive chloro and amino groups makes it an ideal scaffold for the synthesis of targeted therapies.

Notably, this compound serves as a crucial starting material for the development of potent kinase inhibitors.[2] The quinoline core can effectively mimic the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of various kinases. The 2-amino group provides a convenient handle for introducing various side chains that can interact with specific amino acid residues within the kinase domain, thereby conferring selectivity and potency. The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the overall pharmacokinetic profile of the resulting compounds.[2] One notable application is in the synthesis of novel inhibitors targeting key kinases in cancer signaling pathways, such as the PI3K/Akt/mTOR pathway.[2]

G cluster_0 Synthesis Workflow cluster_1 Application in Drug Discovery Start 6-Nitroquinolin-2(1H)-one Step1 Chlorination (POCl3, reflux) Start->Step1 Intermediate 2-Chloro-6-nitroquinoline Step1->Intermediate Step2 Nitro Reduction (SnCl2, HCl) Intermediate->Step2 End This compound Step2->End Scaffold This compound Scaffold Derivatization Chemical Modification (e.g., at amino group) Scaffold->Derivatization Library Library of Quinoline Derivatives Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound (e.g., Kinase Inhibitor) Screening->Lead

Figure 2: Overall workflow from synthesis to application of this compound.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
6-Nitroquinolin-2(1H)-oneC₉H₆N₂O₃190.16Solid
2-Chloro-6-nitroquinolineC₉H₅ClN₂O₂208.60Solid
This compoundC₉H₇ClN₂178.62Solid

Conclusion

This compound is a strategically important molecule in the arsenal of the medicinal chemist. Its synthesis, achievable through a reliable and scalable two-step sequence of chlorination and nitro reduction, provides access to a versatile scaffold for the development of novel therapeutics. The understanding of the underlying chemical principles and the application of robust experimental protocols are paramount to leveraging the full potential of this valuable building block in the ongoing quest for new and effective medicines.

References

Executive Summary: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 2-Chloroquinolin-6-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This guide focuses on this compound, a specific derivative for which, at the time of writing, no direct mechanistic studies have been published. The absence of specific data necessitates a hypothesis-driven approach, leveraging the wealth of information available for structurally related quinoline compounds.

This document serves as a technical and strategic roadmap for researchers. It synthesizes the known biological activities of analogous compounds to build a robust, testable hypothesis for the primary mechanism of action of this compound. We will propose that its most probable therapeutic application lies in oncology, through the inhibition of critical cell signaling kinases. This core hypothesis is supported by evidence that the quinoline core can mimic the purine ring of ATP, enabling it to bind effectively to the ATP-binding sites of various kinases.[2]

We will provide a detailed, field-proven experimental framework to systematically investigate this hypothesis, from initial in vitro assays to cell-based mechanistic studies. The protocols described herein are designed to be self-validating, ensuring that the data generated is both reliable and insightful. This guide is structured not as a static review, but as a dynamic blueprint for discovery.

The Quinoline Scaffold: A Privileged Foundation for Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast number of pharmacologically active compounds.[1] Its rigid structure and aromatic nature provide an ideal backbone for the precise spatial orientation of functional groups. The versatility of the quinoline nucleus allows for substitutions that can fine-tune a compound's electronic properties, lipophilicity, and steric profile, thereby optimizing its potency and selectivity for a specific biological target.[1]

Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] The specific substitution pattern of this compound—a chloro group at the 2-position and an amine at the 6-position—offers a unique combination of features:

  • 2-Chloro Group: The chlorine atom is an electron-withdrawing group that can participate in halogen bonding and is known to be a synthetically versatile handle for further chemical modification.[5] In many contexts, it enhances binding affinity.

  • 6-Amine Group: The amino group at the 6-position provides a key point for hydrogen bonding and can be crucial for anchoring the molecule within a target's binding pocket. It also serves as a convenient point for chemical derivatization to explore structure-activity relationships (SAR).

This specific arrangement of functional groups strongly suggests the potential for targeted interactions, particularly within the ATP-binding pockets of protein kinases.

Primary Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Oncology

Dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt (Protein Kinase B)/mammalian Target of Rapamycin (mTOR) pathway is a fundamental driver in the initiation and progression of many human cancers.[2] This pathway governs critical cellular processes such as cell growth, proliferation, survival, and inhibition of apoptosis (programmed cell death). Consequently, its components are prime targets for anticancer drug development.

Evidence from Structurally Related Analogs

The most compelling rationale for investigating this compound as a kinase inhibitor comes from its structural similarity to other quinoline derivatives with established anticancer activity.

  • 6-Chloroquinolin-2-amine Derivatives: The isomeric compound, 6-Chloroquinolin-2-amine, has been explicitly identified as a valuable scaffold for developing novel kinase inhibitors that target the PI3K/Akt/mTOR pathway.[2] The quinoline core acts as an ATP mimetic, while substituents introduced via the amino group confer selectivity and potency.

  • 2-Chloro-Indolo[2,3-b]quinoline Derivatives: A recently synthesized compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which shares the 2-chloroquinoline core, demonstrated potent cytotoxic effects against colorectal cancer cell lines (HCT116 and Caco-2). Mechanistic studies confirmed that this compound exerts its anticancer activity by modulating the PI3K/Akt/mTOR pathway.[6]

This collective evidence strongly supports the hypothesis that this compound is likely to function as an inhibitor within this critical oncogenic pathway.

Visualizing the Proposed Interaction

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade and the hypothesized point of intervention by this compound. We postulate that the compound inhibits one of the core kinases (e.g., PI3K or Akt), thereby blocking the downstream signaling that promotes cell growth and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor This compound (Hypothesized) Inhibitor->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Validation Protocol: A Step-by-Step Guide

To rigorously test the kinase inhibitor hypothesis, a multi-stage experimental plan is required. The causality behind this workflow is to move from broad, target-agnostic observations (cytotoxicity) to specific, on-target validation (kinase assays and pathway analysis).

Stage 1: In Vitro Cytotoxicity Profiling

Objective: To determine the concentration-dependent cytotoxic effect of this compound against a panel of human cancer cell lines known to have aberrant PI3K/Akt signaling.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[7]

  • Cell Seeding: Seed human cancer cells (e.g., HCT116 colorectal carcinoma, PC3 prostate cancer, MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in the appropriate cell culture medium.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions (ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., a known PI3K inhibitor like Pictilisib). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Illustrative Data Output:

Cell LinePI3K/Akt StatusThis compound IC₅₀ (µM) [Example Data]
HCT116PIK3CA Mutant0.35
PC3PTEN Null0.80
MCF-7PIK3CA Mutant1.25
HIEC (Normal)Wild-Type> 50

This table presents hypothetical data to illustrate expected results, showing selectivity for cancer cells over normal cells.

Stage 2: Direct Target Engagement - In Vitro Kinase Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of key kinases in the PI3K/Akt pathway.

Methodology: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

  • Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., PI3Kα, Akt1, mTOR) with its specific substrate and ATP at the Kₘ concentration.

  • Inhibitor Addition: Add this compound across a range of concentrations.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Signal Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of each kinase.

Stage 3: Cellular Mechanism of Action - Western Blot Analysis

Objective: To confirm that the compound inhibits the PI3K/Akt/mTOR pathway within the cellular environment by observing the phosphorylation status of key downstream proteins.

Methodology: Western Blot

  • Cell Treatment: Treat HCT116 cells with this compound at concentrations corresponding to 0.5x, 1x, and 2x its IC₅₀ value for 24 hours.

  • Protein Extraction: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein lysates.[6]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for key pathway proteins: phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein (a downstream target of mTORC1), and total S6. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A dose-dependent decrease in the levels of p-Akt and p-S6, without a significant change in total Akt or total S6, would confirm that this compound inhibits the pathway at or upstream of Akt.

Alternative Mechanistic Hypotheses

While kinase inhibition in oncology is the primary hypothesis, the versatile quinoline scaffold could possess other mechanisms of action. These warrant secondary investigation should the primary hypothesis prove inconclusive or to explore additional therapeutic applications.

  • Neuro-active Enzyme Inhibition: Quinoline derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE), BACE1, and GSK3β, which are implicated in neurodegenerative diseases such as Alzheimer's.[3]

    • Experimental Approach: In vitro enzymatic assays using purified AChE, BACE1, and GSK3β enzymes.

  • Antimicrobial Activity: Some quinoline derivatives function as broad-spectrum antibacterial agents by targeting bacterial proteins like LptA or DNA gyrase (Topoisomerase IV).[8]

    • Experimental Approach: Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria, followed by mechanism-of-action studies such as DNA gyrase supercoiling assays.

Comprehensive Research Workflow

The following diagram outlines the comprehensive, logical flow for the elucidation of the mechanism of action for this compound.

MOA_Workflow cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & Mechanistic Studies cluster_3 Phase 4: Lead Optimization & Preclinical Development Compound This compound Synthesis & QC LitReview Literature Review on Analogous Compounds Compound->LitReview Hypothesis Formulate Primary Hypothesis (Kinase Inhibition) LitReview->Hypothesis Cytotoxicity MTT Assay on Cancer Cell Panel (IC50 Determination) Hypothesis->Cytotoxicity KinaseAssay Direct Kinase Assay (PI3K, Akt, mTOR) Cytotoxicity->KinaseAssay SecondaryScreen Secondary Screening (AChE, Antibacterial MIC) Cytotoxicity->SecondaryScreen WesternBlot Western Blot for Pathway Modulation (p-Akt, p-S6) KinaseAssay->WesternBlot ApoptosisAssay Apoptosis Assay (Annexin V/PI) WesternBlot->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) WesternBlot->CellCycle LeadOp SAR Studies & Lead Optimization WesternBlot->LeadOp ApoptosisAssay->LeadOp CellCycle->LeadOp InVivo In Vivo Xenograft Model Studies LeadOp->InVivo

Caption: A comprehensive workflow for investigating the mechanism of action of this compound.

Conclusion

While this compound remains an uncharacterized molecule in the public domain, its chemical structure provides a strong foundation for targeted drug discovery. This guide puts forth a robust and scientifically grounded hypothesis that its primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, a target of profound importance in oncology. The detailed experimental protocols provided herein offer a clear and efficient path to validating this hypothesis and uncovering the therapeutic potential of this promising compound. The successful execution of this research plan will not only elucidate the mechanism of a novel chemical entity but also contribute valuable knowledge to the broader field of quinoline-based medicinal chemistry.

References

Spectroscopic Profile of 2-Chloroquinolin-6-amine: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloroquinolin-6-amine, a key heterocyclic amine of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra for this specific molecule in public-domain databases, this document leverages expert analysis to present a robust, predicted spectroscopic profile. This profile is substantiated by experimental data from its core structural analogues: 2-chloroquinoline and 6-aminoquinoline.

The guide is designed for researchers, scientists, and professionals in drug development, offering not only spectral data but also the underlying scientific rationale for experimental design and data interpretation.

Introduction: The Structural and Analytical Significance of this compound

This compound (C₉H₇ClN₂) is a bifunctional aromatic heterocycle. The quinoline core is a prevalent scaffold in a multitude of pharmacologically active compounds, while the chloro- and amino-substituents provide reactive handles for further chemical modification, making it a valuable building block in synthetic chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for tracking its transformation in subsequent reactions. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the quinoline ring.

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum is anticipated to show distinct signals for the five protons on the quinoline ring system and the protons of the amine group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen in the quinoline ring, as well as the electron-donating character of the amino group. The spectrum is best recorded in a solvent like DMSO-d₆, which can facilitate the observation of the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in DMSO-d₆.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.30dJ = 8.5Doublet due to coupling with H-4.
H-4~8.20dJ = 8.5Downfield shift due to proximity to the heterocyclic nitrogen and the chloro-substituent.
H-5~7.00dJ = 2.0Upfield shift due to the ortho-donating effect of the amino group.
H-7~7.25ddJ = 8.8, 2.0Doublet of doublets due to coupling with H-8 and H-5.
H-8~7.80dJ = 8.8Downfield shift relative to H-5 and H-7.
-NH₂~5.50br s-Broad singlet, chemical shift is concentration and temperature dependent.
Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The predicted chemical shifts are based on the known effects of chloro- and amino-substituents on the quinoline framework.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆.

CarbonPredicted δ (ppm)Rationale
C-2~151.0Carbon bearing the chlorine atom, significantly downfield.
C-3~122.0
C-4~138.0
C-4a~126.0
C-5~108.0Shielded by the ortho-amino group.
C-6~145.0Carbon bearing the amino group.
C-7~121.0
C-8~129.0
C-8a~147.0
Experimental NMR Data of Analogous Compounds

To ground the predictions, the experimental NMR data for 2-chloroquinoline and 6-aminoquinoline are provided below.

Table 3: Experimental ¹H and ¹³C NMR Data for 2-Chloroquinoline and 6-Aminoquinoline.

CompoundNucleusChemical Shifts (δ, ppm) and Assignments
2-Chloroquinoline¹H NMR8.24 (d, 1H, H-4), 8.05 (d, 1H, H-8), 7.85 (d, 1H, H-5), 7.70 (t, 1H, H-7), 7.55 (t, 1H, H-6), 7.45 (d, 1H, H-3)[1]
¹³C NMR151.8 (C-2), 148.1 (C-8a), 138.8 (C-4), 130.1 (C-8), 128.9 (C-5), 127.5 (C-7), 127.4 (C-6), 126.9 (C-4a), 122.5 (C-3)[2]
6-Aminoquinoline¹H NMR8.60 (dd, 1H), 8.15 (d, 1H), 7.85 (d, 1H), 7.30 (m, 2H), 7.05 (d, 1H), 5.80 (s, 2H, -NH₂)[3][4]
¹³C NMR146.8, 144.1, 135.2, 130.1, 129.2, 122.0, 121.6, 108.2
Experimental Protocol for NMR Spectroscopy

The choice of solvent and sample concentration is critical for acquiring high-quality NMR spectra.[5]

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[6]

  • Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.[6]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. For samples with limited quantity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in 0.6 mL Solvent filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process Process and Analyze Spectra acquire_13C->process

Caption: A streamlined workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational modes will include those of the aromatic system, the C-Cl bond, and the N-H bonds of the primary amine.

Predicted IR Spectrum of this compound

The IR spectrum is expected to show characteristic absorption bands as detailed below.

Table 4: Predicted IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)VibrationRationale
3450-3300N-H stretchTwo bands (symmetric and asymmetric) are expected for the primary amine.
3100-3000Aromatic C-H stretchCharacteristic of sp² C-H bonds.
1620-1580N-H bendScissoring vibration of the primary amine.
1600-1450C=C and C=N stretchAromatic ring vibrations.
1350-1250C-N stretchAromatic amine C-N stretching.
850-750C-H out-of-plane bendBending modes of the aromatic protons, indicative of the substitution pattern.
750-700C-Cl stretchCharacteristic absorption for an aryl chloride.
Experimental IR Data of Analogous Compounds

Table 5: Key Experimental IR Absorptions for 2-Chloroquinoline and 6-Aminoquinoline.

CompoundKey Absorptions (cm⁻¹)
2-Chloroquinoline~3050 (Aromatic C-H), ~1600, 1570, 1480 (C=C, C=N stretch), ~760 (C-Cl stretch)[1][7]
6-Aminoquinoline~3400, 3300 (N-H stretch), ~3050 (Aromatic C-H), ~1620 (N-H bend), ~1590, 1500 (C=C, C=N stretch)[3][8]
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[9][10]

Protocol: KBr Pellet Preparation for FTIR Analysis

  • Grinding: Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[10]

  • Die Assembly: Transfer the finely ground powder into a pellet-forming die.

  • Pressing: Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[11][12]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind 1-2 mg Sample with 100-200 mg KBr load_die Load Powder into Die grind->load_die press Press at 8-10 tons load_die->press sample_spec Acquire Sample Spectrum press->sample_spec background Acquire Background (Pure KBr Pellet) background->sample_spec analyze Analyze Background- Corrected Spectrum sample_spec->analyze

Caption: Workflow for preparing a KBr pellet and acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.[13]

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₉H₇ClN₂. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Table 6: Predicted Key Ions in the EI Mass Spectrum of this compound.

m/zIonRationale
178/180[M]⁺˙Molecular ion peak and its ³⁷Cl isotope peak.
143[M-Cl]⁺Loss of a chlorine radical.
116[M-Cl-HCN]⁺Subsequent loss of hydrogen cyanide from the quinoline ring.
Experimental Mass Spectral Data of Analogous Compounds

Table 7: Experimental Mass Spectral Data for 2-Chloroquinoline and 6-Aminoquinoline.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Chloroquinoline163/165[1]128 ([M-Cl]⁺), 101[1]
6-Aminoquinoline144[14]117 ([M-HCN]⁺), 90[3][14]
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is typically performed by introducing a small amount of the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

Protocol: EI-MS Data Acquisition

  • Sample Introduction: Introduce a small quantity of the solid sample on a direct insertion probe or inject a dilute solution of the sample into a GC-MS system.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[13]

  • Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_output Output introduce Introduce Sample (Direct Probe or GC) ionize Electron Ionization (70 eV) introduce->ionize analyze Mass Analysis (m/z Separation) ionize->analyze detect Ion Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: General workflow for obtaining an Electron Ionization Mass Spectrum.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound, grounded in the experimental data of its constituent structural motifs. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for the unambiguous identification and characterization of this important synthetic intermediate. By understanding the principles behind the spectroscopic techniques and the expected data, researchers can confidently utilize this compound in their drug discovery and development endeavors.

References

A Technical Guide to 2-Chloroquinolin-6-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline motif is a privileged heterocyclic scaffold, forming the core of numerous approved therapeutics and clinical candidates. Its rigid bicyclic structure and capacity for diverse functionalization make it an ideal starting point for the design of molecules that can interact with a wide array of biological targets. Within this class of compounds, 2-Chloroquinolin-6-amine has emerged as a particularly valuable building block for medicinal chemists and drug development professionals. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, providing a gateway to a multitude of derivatives. Concurrently, the amino group at the 6-position offers a handle for further modification or can act as a key pharmacophoric feature for target engagement. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its applications as a strategic intermediate in contemporary drug discovery.

Core Properties of this compound

A precise understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization. The key identifiers and properties for this compound are summarized below.

PropertyValueReference(s)
CAS Number 238756-47-3[1]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Appearance Solid (predicted)
Purity Typically >95%[1]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached via a two-step sequence starting from a suitable precursor. A common and reliable method involves the preparation of 2-chloro-6-nitroquinoline followed by the selective reduction of the nitro group to the desired amine. This pathway is advantageous due to the commercial availability of starting materials and the high efficiency of the individual transformations.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Chlorination/Nitration cluster_1 Step 2: Nitro Group Reduction Start Acetanilide Derivative Intermediate 2-Chloro-6-nitroquinoline Start->Intermediate Vilsmeier-Haack or equivalent Final This compound Intermediate->Final SnCl2·2H2O / HCl

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-Chloro-6-nitroquinoline (Intermediate)

The synthesis of the key intermediate, 2-chloro-6-nitroquinoline, can be achieved through various established methods for quinoline construction followed by functional group manipulation. One effective method is the Vilsmeier-Haack reaction on a substituted acetanilide, which can yield a 2-chloroquinoline core directly. Subsequent nitration would then be required. A plausible starting material for this would be 4-nitroacetanilide.

Materials:

  • 4-Nitroacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium bicarbonate solution

Procedure:

  • Vilsmeier-Haack Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.

  • Reaction with Acetanilide: To the prepared Vilsmeier-Haack reagent, add 4-nitroacetanilide portion-wise, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under a vacuum to yield crude 2-chloro-6-nitroquinoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Part 2: Reduction of 2-Chloro-6-nitroquinoline to this compound

The reduction of the nitro group in the presence of a chloro-substituted aromatic ring is a common transformation. The use of tin(II) chloride (SnCl₂) in an acidic medium is a mild and effective method that typically does not affect the chloro substituent.[2]

Materials:

  • 2-Chloro-6-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-nitroquinoline in ethanol. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask with stirring.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization

As a Senior Application Scientist, I emphasize the importance of thorough analytical characterization to confirm the identity and purity of any synthesized compound. While experimental data for this compound is not widely published, we can predict its spectroscopic features with a high degree of confidence using computational tools like ChemDraw's NMR prediction feature or other online predictors.[3][4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrogen atoms.

  • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can be solvent-dependent.

  • Quinoline Ring Protons: A series of doublets and doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at positions 3, 4, 5, 7, and 8.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Signals for the nine carbons of the quinoline ring are expected in the range of δ 110-160 ppm. The carbons attached to the nitrogen, chlorine, and amino group will have characteristic shifts.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of this compound.

  • Molecular Ion Peak: In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at m/z 179.62. The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature, showing a peak at m/z 179 and a smaller peak at m/z 181.

  • Fragmentation Pattern: The fragmentation of quinoline derivatives often involves the loss of small neutral molecules.[6] For this compound, characteristic fragmentation could involve the loss of HCN or cleavage of the chloro or amino groups.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the nucleophilic substitution at the C2 position and the reactions of the C6 amino group. The chlorine at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Key Synthetic Transformations

Reactivity_Diagram main This compound C2-Position C6-Position sub Nucleophilic Substitution (SNAr) main:c2->sub  R-OH, R-SH, R-NH2 acyl Acylation / Sulfonylation main:c6->acyl  RCOCl, RSO2Cl alk Alkylation main:c6->alk  R-X Kinase_Inhibitor_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->Akt Inhibitor->mTORC1

References

The Synthetic Heart of Discovery: 2-Chloroquinolin-6-amine as a Pivotal Scaffold for Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While 2-Chloroquinolin-6-amine itself is not extensively characterized for its direct biological effects, its true significance in medicinal chemistry lies in its role as a versatile and highly valuable scaffold. This technical guide delves into the potential biological activities that can be unlocked by utilizing this compound and its close isomers as starting materials for the synthesis of novel derivatives. We will explore the chemical rationale behind its use and survey the landscape of reported anticancer, antimicrobial, and enzyme-inhibitory activities of compounds derived from the chloroquinoline core. This document serves as a roadmap for researchers looking to leverage this scaffold in the design and development of next-generation therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of various substituents, such as halogens and amines, onto the quinoline core dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.

This compound, with its strategically placed chloro and amino groups, represents a key starting point for chemical diversification. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of side chains, while the amino group at the 6-position can be readily functionalized through various reactions, including amidation and diazotization. This dual reactivity makes it a powerful building block for creating diverse chemical libraries for drug discovery.

Potential as a Scaffold for Anticancer Agents

The quinoline core is a well-established pharmacophore in oncology.[1] Derivatives of chloro- and amino-quinolines have demonstrated significant potential in targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: Targeting Dysregulated Signaling

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[2] The quinoline scaffold can effectively mimic the purine ring of ATP, enabling derivatives to act as competitive inhibitors at the ATP-binding site of various kinases.[3]

Derivatives of 6-Chloroquinolin-2-amine, an isomer of our topic compound, are particularly noted for their potential as kinase inhibitors.[3] The 2-amino group serves as a crucial anchor for side chains that can extend into specific pockets of the kinase domain, conferring both potency and selectivity.[3] The chloro-substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic properties of the resulting inhibitor.[3] A key signaling cascade often targeted by quinoline-based inhibitors is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[2]

Diagram: Generalized PI3K/Akt/mTOR Signaling Pathway and Inhibition by a Quinoline Derivative

PI3K_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Survival mTORC1->Growth Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K pathway by a quinoline-based kinase inhibitor.

DNA Intercalation and Topoisomerase Inhibition

Certain quinoline derivatives can exert their anticancer effects by interacting with DNA. Some analogs have been shown to function as DNA intercalating agents, inserting themselves between base pairs and disrupting DNA replication and transcription. Furthermore, quinoline-based compounds have been investigated as inhibitors of topoisomerases, enzymes that are crucial for resolving DNA topological problems during cellular processes. By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells. While direct evidence for this compound derivatives is limited, the broader class of quinolines shows promise in this area.[4]

Induction of Apoptosis

Ultimately, the goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Chloroquinoline derivatives have been shown to induce apoptosis in various cancer cell lines.[5] The mechanisms are often multifactorial, stemming from the upstream effects of kinase inhibition or DNA damage.

Table 1: Representative Cytotoxicity Data for 4-Aminoquinoline Derivatives

Compound IDCancer Cell LineGI50 (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)7.35[5]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[5]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamineMDA-MB-468 (Breast)8.73[5]

Note: The data presented is for 4-aminoquinoline derivatives, which share a similar structural motif to derivatives that could be synthesized from this compound.

Potential as a Scaffold for Antimicrobial Agents

The quinoline scaffold is famously the basis for the antimalarial drug chloroquine and the fluoroquinolone class of antibiotics. This highlights the immense potential of quinoline derivatives in combating infectious diseases.

Antibacterial and Antifungal Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of various substituted 2-chloroquinoline derivatives.[6][7] These compounds often derive their activity from the ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have been synthesized and shown to possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

The development of hydrazone derivatives from 2-chloroquinolines has also been a fruitful area of research, yielding compounds with notable antimicrobial potential.[7]

Antiviral Activity

Recent research has explored the utility of the 2-chloroquinoline moiety as a pharmacophore for developing antiviral agents. For example, derivatives have been designed as dual inhibitors of the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2.[6] These enzymes are crucial for viral replication, making them attractive targets for antiviral drugs. The 2-chloroquinoline scaffold can be used to create non-peptide small molecules that bind to the active sites of these viral proteases.[6]

Methodologies for Biological Evaluation

To assess the potential biological activities of novel compounds derived from this compound, a series of standardized in vitro assays are essential.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a synthesized quinoline derivative that inhibits the growth of cancer cells by 50% (GI50 or IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Synthesized quinoline derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the compounds (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.[5]

Diagram: Workflow for Synthesis and Biological Screening

screening_workflow Start This compound Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT Assay, Kinase Assay) Purification->Screening DataAnalysis Data Analysis & IC50/GI50 Determination Screening->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) DataAnalysis->Mechanism Optimization Lead Optimization Mechanism->Optimization

Caption: A typical workflow from lead scaffold to lead optimization.

Conclusion and Future Directions

This compound stands out as a synthetic intermediate of considerable promise. While direct biological data on this specific molecule is sparse, the extensive body of research on its isomers and related chloroquinoline derivatives paints a compelling picture of its potential. The strategic positioning of its reactive chloro and amino groups provides medicinal chemists with a versatile platform for generating diverse libraries of novel compounds. The demonstrated success of the quinoline scaffold in producing potent kinase inhibitors, anticancer agents, and antimicrobial compounds strongly suggests that derivatives of this compound are worthy of investigation. Future research should focus on the systematic synthesis and screening of compound libraries derived from this scaffold to unlock its full therapeutic potential.

References

An In-Depth Technical Guide to 2-Chloroquinolin-6-amine Derivatives and Analogs: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many variations, the 2-chloroquinolin-6-amine core represents a particularly compelling starting point for the design of novel kinase inhibitors and other targeted therapies. The strategic placement of a reactive chlorine atom at the 2-position and a versatile amino group at the 6-position provides a rich platform for chemical elaboration, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound derivatives, with a special focus on their emerging role as potent anticancer agents through the modulation of key signaling pathways.

The this compound Scaffold: A Gateway to Bioactivity

The this compound scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility stems from several key features:

  • The Quinoline Core: This bicyclic aromatic system provides a rigid and planar backbone that can effectively mimic the purine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases.[1]

  • The 2-Chloro Group: The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of substituents, including amines, ethers, and thioethers, which can be tailored to interact with specific amino acid residues within a target's active site.

  • The 6-Amino Group: The amino group at the 6-position offers a crucial handle for further functionalization. It can be acylated, alkylated, or used as a building block for the construction of more complex heterocyclic systems. Modifications at this position can significantly influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, as well as its target selectivity.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound core typically begins with the construction of a substituted quinoline ring, followed by the introduction of the chloro and amino functionalities. A common and efficient strategy involves the Vilsmeier-Haack reaction to generate a 2-chloro-6-nitroquinoline intermediate, which can then be reduced to the desired 6-amino derivative.

Synthesis of the 2-Chloro-6-nitroquinoline Intermediate

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds. In the context of quinoline synthesis, an appropriately substituted acetanilide can be treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to yield a 2-chloroquinoline-3-carbaldehyde. By starting with a p-nitroacetanilide, one can introduce the nitro group at the 6-position of the quinoline ring.

Vilsmeier-Haack Synthesis p_nitroacetanilide p-Nitroacetanilide vilsmeier_reagent POCl₃, DMF p_nitroacetanilide->vilsmeier_reagent intermediate 2-Chloro-6-nitroquinoline-3-carbaldehyde vilsmeier_reagent->intermediate Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack synthesis of the 2-chloro-6-nitroquinoline intermediate.

Reduction of the Nitro Group to Form this compound

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods can be employed for this conversion, with catalytic hydrogenation being one of the most common and efficient.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-6-nitroquinoline

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-chloro-6-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Note: Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid can also be used for this transformation.

Derivatization of the this compound Scaffold

The true power of the this compound scaffold lies in its potential for diversification. Both the 2-chloro and 6-amino groups can be readily functionalized to generate a library of analogs for biological screening.

Derivatization of this compound cluster_0 Derivatization at C2 cluster_1 Derivatization at N6 core This compound snar Nucleophilic Aromatic Substitution (SNAr) core->snar n_functionalization N-Functionalization core->n_functionalization c2_derivatives 2-Substituted-6-aminoquinolines (e.g., with amines, alcohols, thiols) snar->c2_derivatives n6_derivatives N-Substituted-2-chloroquinolin-6-amines (e.g., amides, sulfonamides, ureas) n_functionalization->n6_derivatives

Caption: Key derivatization strategies for the this compound scaffold.

Biological Activities and Therapeutic Potential

Derivatives of the quinoline core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] The this compound scaffold has emerged as a particularly promising framework for the development of kinase inhibitors.

Kinase Inhibition: A Major Therapeutic Avenue

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[3] The quinoline scaffold's ability to mimic the purine ring of ATP makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.

Table 1: Representative Kinase Targets of Quinoline-Based Inhibitors

Kinase TargetAssociated Pathway(s)Therapeutic Relevance
EGFR (Epidermal Growth Factor Receptor)PI3K/Akt/mTOR, MAPK/ERKNon-small cell lung cancer, breast cancer, colorectal cancer[2][4]
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)AngiogenesisVarious solid tumors[1]
PI3K (Phosphoinositide 3-kinase)PI3K/Akt/mTORVarious cancers[5][6]
mTOR (Mammalian Target of Rapamycin)PI3K/Akt/mTORVarious cancers[5][6]
Src Family Kinases Cell proliferation, survival, migrationSolid tumors, leukemia
Targeting Key Cancer Signaling Pathways

Many this compound derivatives exert their anticancer effects by modulating critical signaling pathways that are often hyperactivated in cancer cells.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide range of human cancers.[7] Quinoline-based inhibitors can effectively block this pathway at multiple nodes, leading to the induction of apoptosis and the inhibition of tumor growth.[5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis, respectively.[1][2] Dual inhibitors that can simultaneously target both of these receptors are of great interest in cancer therapy. The this compound scaffold provides a versatile platform for the development of such dual-acting agents.[4]

Structure-Activity Relationships (SAR)

The development of potent and selective this compound-based inhibitors relies on a thorough understanding of their structure-activity relationships. While a comprehensive SAR for this specific scaffold is still emerging, insights can be gleaned from related quinoline derivatives.

  • Substitutions at the 2-position: The nature of the substituent introduced at the 2-position via SNAr is critical for target engagement. Bulky aromatic or heteroaromatic groups can form favorable pi-stacking interactions within the ATP-binding pocket. The inclusion of hydrogen bond donors and acceptors can further enhance binding affinity.

  • Modifications at the 6-amino group: Acylation or sulfonylation of the 6-amino group can modulate the electronic properties of the quinoline ring and introduce additional points of interaction with the target protein. The length and nature of the substituent can also impact the compound's overall physicochemical properties.

  • Other substitutions on the quinoline ring: Substitutions at other positions, such as the 3-, 4-, 7-, and 8-positions, can also influence activity and selectivity. For example, small alkyl or alkoxy groups at these positions can fine-tune the steric and electronic profile of the molecule.

Table 2: Hypothetical SAR of this compound Derivatives as Kinase Inhibitors

Position of ModificationType of ModificationExpected Impact on ActivityRationale
C2 Introduction of anilino or phenoxy groupsIncreasePotential for hydrogen bonding and hydrophobic interactions in the ATP-binding site.
N6 Acylation with small aliphatic or aromatic acyl groupsVariableCan modulate solubility and provide additional interaction points. Steric bulk may be detrimental.
N6 Sulfonylation with arylsulfonyl chloridesVariableCan introduce strong hydrogen bond acceptors and modulate electronic properties.
C4 Introduction of small alkyl or aryl groupsIncreaseCan provide additional hydrophobic interactions.

Future Perspectives

The this compound scaffold holds immense promise for the development of the next generation of targeted therapies. Future research in this area should focus on:

  • Systematic Library Synthesis: The generation of diverse libraries of N- and C2-substituted derivatives will be crucial for elucidating detailed SAR and identifying novel lead compounds.

  • Target Deconvolution: For compounds with potent anticancer activity, identifying the specific kinase or other protein targets is essential for understanding their mechanism of action.

  • Optimization of Pharmacokinetic Properties: Lead compounds will need to be optimized for their ADME (absorption, distribution, metabolism, and excretion) properties to ensure their suitability for in vivo studies and eventual clinical development.

  • Exploration of Other Therapeutic Areas: While the focus has been on cancer, the versatility of the this compound scaffold suggests that its derivatives may also have potential in other therapeutic areas, such as infectious and inflammatory diseases.

Conclusion

The this compound core is a highly versatile and promising scaffold in modern drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it a fertile ground for the development of novel therapeutic agents. As our understanding of the intricate signaling networks that drive disease continues to grow, the strategic design and synthesis of new this compound analogs will undoubtedly play a pivotal role in the discovery of more effective and targeted medicines.

References

The Strategic deployment of 2-Chloroquinolin-6-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. Among its many derivatives, 2-Chloroquinolin-6-amine has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of this compound, delving into its synthesis, chemical reactivity, and its strategic application in the design of potent bioactive molecules, with a primary focus on its role in the development of kinase inhibitors for cancer therapy. We will explore the nuanced structure-activity relationships of its derivatives and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a prominent pharmacophore in a vast array of biologically active compounds.[1] Its rigid, planar structure and the presence of a nitrogen atom provide key interaction points with biological targets. The pharmacological profile of quinoline derivatives is broad and includes antimalarial, anticancer, antibacterial, anti-inflammatory, and antifungal properties.[2][3] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity.[2] This inherent adaptability has made it a favored scaffold in the quest for novel therapeutics.[1]

This compound: A Versatile Synthon

Among the diverse range of quinoline derivatives, this compound stands out as a key intermediate in organic synthesis and medicinal chemistry. The presence of a reactive chlorine atom at the 2-position and an amino group at the 6-position provides two distinct points for chemical modification, making it a highly versatile building block for creating diverse molecular libraries.

Synthesis of the this compound Scaffold

While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, its preparation can be inferred from established quinoline synthesis methodologies. A plausible and commonly employed route would involve a multi-step sequence, likely starting from a substituted aniline. Classical methods like the Skraup or Combes quinoline synthesis could be adapted to generate a 6-aminoquinoline precursor.[3] Subsequent chlorination at the 2-position, a common transformation for quinolones, would then yield the desired this compound.

A related synthesis for 2-chloro-N,N-dimethylquinolin-6-amine has been reported, starting from this compound and formaldehyde, which confirms the accessibility of the parent amine.[4]

Strategic Application in Kinase Inhibition

A significant application of the this compound scaffold lies in the development of protein kinase inhibitors, a critical class of anticancer drugs.[5] The quinoline core can function as a bioisostere for the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[6]

Mechanism of Action and Structure-Activity Relationship (SAR)

The 2-chloro and 6-amino substituents play crucial roles in the inhibitory activity of this compound derivatives. The amino group at the 6-position provides a convenient handle for introducing side chains that can form specific interactions, such as hydrogen bonds, with amino acid residues in the kinase active site, thereby enhancing potency and selectivity.[6] The chlorine atom at the 2-position, being an electron-withdrawing group, can influence the electronic properties of the quinoline ring and also serves as a leaving group for nucleophilic substitution reactions, allowing for further derivatization.[7]

Structure-activity relationship studies on various quinoline derivatives have provided valuable insights. For instance, the introduction of bulky alkoxy substituents at the 7-position and amino side chains at the 4-position have been shown to be beneficial for antiproliferative activity.[8] While specific SAR studies on this compound are not abundant, the principles derived from related chloroquinoline and aminoquinoline analogs can guide the design of new inhibitors.

The general workflow for designing and evaluating kinase inhibitors based on this scaffold is a cyclical process of design, synthesis, and biological testing.

G cluster_0 Drug Discovery Cycle Scaffold_Selection Scaffold Selection: This compound Molecular_Modeling Molecular Modeling (Docking Studies) Scaffold_Selection->Molecular_Modeling Design Synthesis Synthesis of Derivatives Molecular_Modeling->Synthesis Prioritization Biological_Evaluation Biological Evaluation (e.g., Kinase Assays, Cell Viability) Synthesis->Biological_Evaluation Testing SAR_Analysis SAR Analysis & Lead Optimization Biological_Evaluation->SAR_Analysis Data Analysis SAR_Analysis->Molecular_Modeling Refinement

Figure 1: A generalized workflow for the discovery of kinase inhibitors utilizing the this compound scaffold.

Experimental Protocols

To facilitate research and development, this section provides detailed, step-by-step methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of a 6-Amino-2-Substituted Quinoline Derivative

This protocol outlines a general procedure for the nucleophilic aromatic substitution of the 2-chloro group.

Materials:

  • This compound

  • Desired nucleophile (e.g., a primary or secondary amine)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or ethanol)

  • A base (e.g., Triethylamine (TEA) or Potassium Carbonate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the nucleophile (1.1 to 1.5 equivalents) and the base (2-3 equivalents) to the solution.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a suitable solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized this compound derivative

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • A detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the recombinant kinase and the test compound at various concentrations.

  • Incubate the plate for a predetermined time at the optimal temperature for the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction and measure the kinase activity using the chosen detection method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]

Materials:

  • Cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)

  • Cell culture medium and supplements

  • Synthesized this compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of representative chloroquinoline derivatives against various human cancer cell lines. While specific data for this compound derivatives is limited in the public domain, the data for structurally related compounds highlights the potential of this scaffold.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Compound 2 Lung (A549-Raw)44.34[9]
Compound 2 Colorectal (Lovo)28.82[9]
Compound 7 Cervical (HeLa)> DCF ref.[9]
Compound 17 Cervical (HeLa)30.92[9]
Compound 1 Melanoma (MALME-M)55.75% GI[10]
Compound 3 Leukemia (Ty-82)2.5[10]
Compound 3 Leukemia (THP-1)1.6[10]
Compound 5 Cervical (HeLa)0.126[10]
Compound 5 Hepatoma (SMMC-7721)0.071[10]
Compound 5 Leukemia (K562)0.164[10]
Compound 8 Gastric (MGC-803)1.49[10]

Note: The compounds listed are derivatives of the broader chloroquinoline class and are presented to illustrate the potential of the scaffold. "GI" refers to Growth Inhibition.

Future Perspectives and Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its synthetic accessibility and the dual reactivity of its chloro and amino groups offer a rich platform for the generation of diverse chemical libraries. The demonstrated potential of related chloroquinoline derivatives, particularly as kinase inhibitors, strongly suggests that focused efforts on this compound analogs could lead to the discovery of novel and potent therapeutic agents.

Future research should concentrate on developing and optimizing the synthesis of the core this compound molecule and systematically exploring the structure-activity relationships of its derivatives against a broad panel of kinases and cancer cell lines. The integration of computational modeling with synthetic chemistry and biological evaluation will be crucial in accelerating the discovery of lead compounds with improved efficacy and selectivity. This in-depth technical guide provides a solid foundation for researchers to embark on this exciting area of drug discovery.

References

In Silico Modeling of 2-Chloroquinolin-6-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 2-Chloroquinolin-6-amine. Designed for researchers, medicinal chemists, and computational scientists in the field of drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative. We will navigate the essential steps of computational analysis, from initial target identification to the intricacies of molecular dynamics, grounding each protocol in established scientific principles and providing actionable insights for your research endeavors.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic nature provides a versatile framework for interacting with a wide array of biological targets. The specific substitution pattern of this compound, featuring a chloro group at the 2-position and an amine at the 6-position, suggests a nuanced electronic and steric profile that can be exploited for selective target engagement. The chloro substituent can act as a bioisostere for other groups and participate in halogen bonding, while the amino group provides a key site for hydrogen bonding and further derivatization.

In silico modeling offers a powerful, resource-efficient paradigm for elucidating the potential therapeutic applications of this compound. By simulating its interactions with biological macromolecules at an atomic level, we can predict its likely protein targets, understand its binding mode, and forecast its pharmacokinetic properties long before committing to costly and time-consuming wet-lab synthesis and screening.

Part 1: Target Identification and Validation - Charting the Course

The journey of in silico drug discovery begins with a fundamental question: what are the likely biological targets of our molecule of interest? For a novel or under-investigated compound like this compound, we turn to predictive computational methods.

Ligand-Based Target Prediction

Given the absence of extensive experimental data for this compound, a ligand-based approach is the most logical starting point. This methodology leverages the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.

Protocol 1: Target Prediction using SwissTargetPrediction

  • Input Molecular Structure: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is Nc1ccc2nccc(Cl)c2c1. This is the universal currency for representing 2D chemical structures in computational tools.

  • Submission to SwissTargetPrediction: This web-based tool compares the input molecule against a database of known active compounds and their targets.[1][2]

  • Analysis of Results: The output will be a ranked list of potential protein targets, with a probability score for each. It is crucial to critically evaluate this list, prioritizing targets that are well-validated in disease contexts and for which high-quality structural data is available.

For the purpose of this guide, let us hypothesize that the SwissTargetPrediction server identifies Casein Kinase 2 alpha (CK2α) as a high-probability target for this compound. CK2α is a serine/threonine kinase implicated in various cancers, making it a compelling target for therapeutic intervention.

Target Validation: Ensuring Biological Relevance

Once a potential target is identified, it is essential to corroborate this prediction through literature and database searches.

  • Literature Review: Investigate the known roles of CK2α in pathophysiology.

  • Database Exploration: Utilize resources like the Therapeutic Target Database (TTD) and ChEMBL to gather information on existing CK2α inhibitors and their structure-activity relationships (SAR).[3][4]

This validation step ensures that the subsequent computational efforts are directed towards a biologically meaningful and therapeutically relevant target.

Part 2: Molecular Docking - Unveiling the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides a static snapshot of the likely binding mode and is a cornerstone of structure-based drug design.

Preparation of the Receptor and Ligand

Protocol 2: Receptor and Ligand Preparation

  • Receptor Acquisition: Download the 3D crystal structure of human CK2α from the Protein Data Bank (PDB).[5][6][7][8] For this example, we will use PDB ID: 3OWJ . This structure contains a co-crystallized ligand, which is invaluable for defining the binding site.

  • Receptor Preparation:

    • Using software such as AutoDockTools, Chimera, or Maestro, remove water molecules and any non-essential co-factors from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges using a force field (e.g., AMBER, CHARMM).

    • Define the binding site (the "grid box") based on the location of the co-crystallized ligand in 3OWJ. This ensures that the docking search is focused on the relevant active site.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound from its SMILES string using a tool like Open Babel or ChemDraw.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

Performing the Docking Simulation

Protocol 3: Molecular Docking with AutoDock Vina

  • Configuration: Prepare a configuration file specifying the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the desired exhaustiveness of the search.

  • Execution: Run the AutoDock Vina simulation. The program will systematically explore different conformations and orientations of the ligand within the binding site, scoring each pose based on a semi-empirical free energy force field.

  • Analysis of Results:

    • The primary output is a set of predicted binding poses ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visually inspect the top-ranked poses in a molecular visualization program. Pay close attention to key intermolecular interactions, such as:

      • Hydrogen bonds: Are there hydrogen bond donors and acceptors on the ligand and receptor that are in favorable positions?

      • Hydrophobic interactions: Does the ligand occupy hydrophobic pockets in the binding site?

      • Halogen bonds: Is the chloro group on the quinoline ring forming a favorable interaction with an electron-rich atom on the protein?

      • Pi-stacking: Is the aromatic quinoline ring interacting with aromatic residues in the active site?

Table 1: Predicted Binding Affinities of this compound with CK2α

Docking PoseBinding Affinity (kcal/mol)Key Predicted Interactions
1-8.5Hydrogen bond between the 6-amino group and the backbone carbonyl of Val116. Pi-stacking with Phe113. Halogen bond with Asp175.
2-8.2Hydrogen bond between the quinoline nitrogen and the side chain of Lys68. Hydrophobic interactions with Ile66 and Met163.
3-7.9Similar to Pose 1 but with a slightly different orientation of the quinoline ring.

Part 3: Molecular Dynamics Simulation - From a Static Picture to a Dynamic Movie

While molecular docking provides a valuable static hypothesis, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of the ligand-protein complex, providing insights into its stability and the persistence of key interactions.

Protocol 4: Molecular Dynamics Simulation using GROMACS

  • System Setup:

    • Use the top-ranked docked pose of the this compound-CK2α complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature (e.g., 300 K).

    • Perform another short simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired pressure (e.g., 1 bar).

  • Production Run: Run the main MD simulation for a duration sufficient to observe the stability of the complex (typically 50-100 nanoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the overall stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify regions of high flexibility.

    • Interaction Analysis: Monitor the key interactions identified in the docking study (e.g., hydrogen bonds, hydrophobic contacts) over the course of the simulation to determine their stability.

Part 4: ADMET Prediction - Assessing Drug-Likeness

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness.

Protocol 5: ADMET Prediction using SwissADME

  • Input: Submit the SMILES string of this compound to the SwissADME web server.

  • Analysis of Output: The server will provide a wealth of information, including:

    • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA), etc.

    • Lipophilicity: Predictions of octanol/water partition coefficient.

    • Water Solubility: Predictions of aqueous solubility.

    • Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

    • Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five.

    • Medicinal Chemistry Friendliness: Alerts for potentially problematic functional groups.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueAssessment
Molecular Weight ( g/mol )178.62Favorable (Lipinski's Rule: <500)
logP2.5Optimal for oral absorption
TPSA (Ų)38.9Good cell permeability
Gastrointestinal AbsorptionHighLikely to be well-absorbed orally
Blood-Brain Barrier PermeantNoLess likely to cause CNS side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
Lipinski's Rule of Five0 violationsGood drug-likeness profile

Visualizing the Workflow

To provide a clear overview of the entire in silico modeling process, the following diagrams, generated using Graphviz, illustrate the key stages and their logical connections.

In_Silico_Workflow cluster_0 Part 1: Target Identification cluster_1 Part 2: Molecular Docking cluster_2 Part 3: Molecular Dynamics cluster_3 Part 4: ADMET Prediction Target_Prediction Ligand-Based Target Prediction (SwissTargetPrediction) Target_Validation Target Validation (Literature & Databases) Target_Prediction->Target_Validation Receptor_Prep Receptor Preparation (PDB: 3OWJ) Target_Validation->Receptor_Prep Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (SMILES) Ligand_Prep->Docking Binding_Analysis Binding Mode Analysis Docking->Binding_Analysis System_Setup System Setup (GROMACS) Binding_Analysis->System_Setup MD_Simulation MD Simulation (50-100 ns) System_Setup->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) MD_Simulation->Trajectory_Analysis Drug_Likeness Drug-Likeness Assessment ADMET_Prediction ADMET Prediction (SwissADME) ADMET_Prediction->Drug_Likeness

Caption: Overall in silico modeling workflow for this compound.

Molecular_Docking_Workflow PDB Protein Data Bank (PDB) (e.g., 3OWJ for CK2α) Receptor_Prep Receptor Preparation - Remove water - Add hydrogens - Define binding site PDB->Receptor_Prep SMILES SMILES String Nc1ccc2nccc(Cl)c2c1 Ligand_Prep Ligand Preparation - Generate 3D structure - Energy minimization SMILES->Ligand_Prep Docking_Software Docking Simulation (e.g., AutoDock Vina) Receptor_Prep->Docking_Software Ligand_Prep->Docking_Software Analysis Analysis of Results - Binding affinity - Interaction analysis Docking_Software->Analysis

Caption: Detailed workflow for the molecular docking of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial characterization of this compound. By following these protocols, researchers can generate robust hypotheses about its biological targets, binding modes, and drug-like properties. The insights gained from these computational studies are invaluable for guiding subsequent experimental efforts, including chemical synthesis of analogs, in vitro biochemical assays, and cell-based studies. This iterative cycle of computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.

References

Preliminary Biological Screening of 2-Chloroquinolin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities. From the historical significance of quinine in combating malaria to the modern clinical use of fluoroquinolone antibiotics and kinase inhibitor cancer therapies, the versatility of the quinoline scaffold is well-documented.[1][2][3] This inherent potential makes novel quinoline derivatives, such as 2-Chloroquinolin-6-amine, compelling candidates for biological screening. The strategic placement of a chloro group at the 2-position and an amine at the 6-position offers unique electronic properties and potential hydrogen bonding capabilities, creating a molecule ripe for investigation. This guide provides a comprehensive framework for the preliminary biological evaluation of this compound, outlining a logical, tiered screening cascade designed to efficiently identify and characterize its potential therapeutic value.

Part 1: The Strategic Rationale for Screening this compound

The decision to screen this compound is predicated on the extensive history of biological activity exhibited by analogous structures. The core hypothesis is that this specific substitution pattern will confer cytotoxic and/or antimicrobial properties, making it a candidate for development as an anticancer or anti-infective agent.

  • Anticancer Potential: Many quinoline derivatives exert anticancer effects by intercalating with DNA, inhibiting topoisomerase enzymes, or modulating key signaling pathways such as those involving protein kinases.[2][3] The planar aromatic system of the quinoline core is adept at fitting into the ATP-binding pocket of various kinases, a mechanism exploited by several FDA-approved drugs.[4] The 6-amino group could enhance these interactions or provide a vector for further chemical modification to improve selectivity and potency.

  • Antimicrobial Activity: Quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[5][6][7][8][9] These enzymes are distinct from their mammalian counterparts, offering a degree of selective toxicity.[5][6] The 2-chloro substituent may influence the compound's ability to interact with these bacterial targets.

This guide, therefore, proposes a screening cascade beginning with broad cytotoxicity assessment, followed by antimicrobial evaluation, and culminating in specific mechanistic assays targeting key enzymes.

Part 2: A Tiered Experimental Screening Workflow

A phased approach to screening is crucial for the efficient allocation of resources. The proposed workflow for this compound begins with a general assessment of biological activity and progresses to more specific, hypothesis-driven assays.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Characterization A Compound Synthesis & QC (this compound) B Cytotoxicity Screening (MTT Assay) A->B Evaluate general toxicity C Antimicrobial Screening (Broth Microdilution) A->C Assess antibacterial potential D Panel of Cancer Cell Lines (Expanded Cytotoxicity) B->D If active (IC50 < 50 µM) H IC50 Determination & Selectivity Index B->H Quantify potency E Antifungal Screening (Broth Microdilution) C->E If active (MIC < 64 µg/mL) I MIC & MBC Determination C->I Determine bactericidal/static nature F In-vitro Kinase Inhibition Assay D->F Hypothesis-driven (Anticancer hit) J Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) F->J G DNA Gyrase Supercoiling Inhibition Assay G->J H->J I->G Hypothesis-driven (Antimicrobial hit)

Caption: Tiered screening workflow for this compound.

Part 3: Detailed Experimental Protocols & Data Presentation

This section provides the detailed methodologies for the key assays in the screening cascade. It is imperative that each experiment includes appropriate controls (e.g., vehicle control, positive control inhibitor) to ensure data validity.

Tier 1: Cytotoxicity Screening - MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11][12]

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration ≤0.5%).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundHeLa4815.8
Doxorubicin (Control)HeLa480.5
This compoundA5494822.4
Doxorubicin (Control)A549480.8
Tier 1: Antimicrobial Screening - Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] It is a standardized and widely used technique for assessing antimicrobial susceptibility.[15][16]

Protocol:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.[17]

  • Inoculum Preparation: Prepare a bacterial suspension of a test organism (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).[14]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14][19]

Hypothetical Data Presentation:

CompoundOrganismMIC (µg/mL)
This compoundS. aureus ATCC 2921316
Ciprofloxacin (Control)S. aureus ATCC 292130.5
This compoundE. coli ATCC 2592232
Ciprofloxacin (Control)E. coli ATCC 259220.25
Tier 2: Mechanistic Assays

Should the primary cytotoxicity screen yield promising results, a direct investigation of kinase inhibition is a logical next step. This assay measures the amount of ADP produced, which is proportional to kinase activity.

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, a specific kinase (e.g., EGFR, a common target for quinoline-based inhibitors), and assay buffer. Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.[20]

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase's substrate peptide and ATP. Incubate for 60 minutes at 30°C.[20]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Then, add a Kinase Detection Reagent to convert the produced ADP back to ATP, which drives a luciferase reaction.[20]

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

If the compound shows significant antibacterial activity, its effect on the primary quinolone target, DNA gyrase, should be assessed. This assay measures the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA.

Protocol:

  • Reaction Setup: In a microfuge tube, combine assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed pBR322 plasmid DNA, and varying concentrations of this compound.

  • Enzyme Addition: Add a defined unit of E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[21]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.[22]

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.[22]

  • Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA.

Part 4: Potential Mechanisms of Action and Signaling Pathways

The biological activity of quinoline derivatives is often rooted in their ability to interfere with fundamental cellular processes. Based on the proposed screening cascade, two primary mechanisms are of interest for this compound.

Anticancer Mechanism: Kinase Inhibition in Growth Factor Signaling

Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). Quinoline-based inhibitors can block this signaling, leading to reduced proliferation and apoptosis.

signaling_pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade EGF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Autophosphorylation & Activation ATP ATP ATP->EGFR P Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor This compound Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by this compound.

Antimicrobial Mechanism: Inhibition of Bacterial DNA Gyrase

The bactericidal action of quinolones stems from their ability to trap DNA gyrase in a complex with cleaved DNA, leading to double-strand breaks and cell death.[7]

gyrase_inhibition Relaxed_DNA Relaxed Bacterial Chromosomal DNA Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->Gyrase binds to Cleavage_Complex Gyrase-DNA Cleavage Complex Gyrase->Cleavage_Complex creates ATP_hydrolysis ATP Hydrolysis ATP_hydrolysis->Gyrase Religation DNA Religation Cleavage_Complex->Religation normal function DS_Breaks Double-Strand Breaks Cleavage_Complex->DS_Breaks leads to Supercoiled_DNA Negatively Supercoiled DNA (Allows replication) Religation->Supercoiled_DNA Inhibitor This compound Inhibitor->Cleavage_Complex stabilizes Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by this compound.

Conclusion and Future Directions

This technical guide outlines a robust and scientifically sound strategy for the initial biological characterization of this compound. The proposed tiered workflow enables a cost-effective evaluation, beginning with broad phenotypic assays and progressing towards more defined, mechanistic studies based on initial findings. Positive results in this preliminary screen would warrant further investigation, including expanded profiling against diverse cancer cell lines and resistant microbial strains, in vivo efficacy studies in animal models, and medicinal chemistry efforts to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties. The quinoline scaffold continues to be a rich source of therapeutic innovation, and a systematic approach to screening novel derivatives like this compound is essential for unlocking their full potential.

References

Methodological & Application

Synthetic Strategies for 2-Chloroquinolin-6-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloroquinolin-6-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its quinoline scaffold is a common motif in a wide array of biologically active compounds, and the presence of a reactive chlorine atom at the 2-position and an amino group at the 6-position provides two strategic points for molecular diversification. This guide provides a comprehensive overview of the most reliable and versatile synthetic routes to this valuable intermediate, complete with detailed experimental protocols, mechanistic insights, and comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several distinct strategies, each with its own advantages and considerations. The choice of route will often depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide will focus on three primary and field-proven methodologies:

  • Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination of a pre-functionalized quinoline core.

  • Reduction of a Nitro Intermediate: A classic approach involving the reduction of a corresponding nitroquinoline.

  • From a Quinolinone Precursor: Involving the chlorination of a 6-aminoquinolin-2(1H)-one scaffold.

The logical flow for selecting a synthetic route is outlined below:

synthesis_strategy Synthetic Strategy Selection for this compound start Identify Required Scale and Starting Material Availability buchwald Route 1: Buchwald-Hartwig Amination start->buchwald 6-Bromo-2-chloroquinoline available? reduction Route 2: Nitro Group Reduction start->reduction Access to nitration reagents? quinolinone Route 3: From 6-Aminoquinolin-2(1H)-one start->quinolinone 6-Aminoquinolin-2(1H)-one accessible? end This compound buchwald->end reduction->end quinolinone->end

Caption: Decision workflow for selecting a synthetic route.

Route 1: Buchwald-Hartwig Amination

This modern and highly efficient approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond at the 6-position. The key starting material is 6-bromo-2-chloroquinoline, which allows for selective amination at the C-Br bond.

Causality of Experimental Choices

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation[1]. The choice of an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS), is crucial as the direct use of ammonia gas can be challenging in a laboratory setting. The selection of a bulky, electron-rich phosphine ligand like XPhos is critical to facilitate both the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination of the aminated product[2].

Experimental Protocol: Buchwald-Hartwig Amination

Starting Material Synthesis: 6-Bromo-2-chloroquinoline

This precursor can be synthesized from 6-bromoquinolin-2(1H)-one.

  • Step 1: Synthesis of 6-bromoquinolin-2(1H)-one: This intermediate can be prepared via a multi-step sequence starting from 4-bromoaniline and cinnamoyl chloride[3].

  • Step 2: Chlorination of 6-bromoquinolin-2(1H)-one: A mixture of 6-bromoquinolin-2(1H)-one (38.0 mmol) and phosphorus oxychloride (40 mL) is heated at reflux for 1 hour. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting precipitate is filtered, washed with water, and recrystallized from hexanes to yield 6-bromo-2-chloroquinoline[3].

Amination Protocol

This protocol is adapted from the work of Smith, J. A., et al.[4].

Materials:

Reagent/SolventMolar Eq.Amount (for 1.0 mmol scale)
6-Bromo-2-chloroquinoline1.0242.5 mg
Pd₂(dba)₃0.02522.9 mg
XPhos0.0628.6 mg
Lithium bis(trimethylsilyl)amide (LHMDS)1.51.5 mL (1.0 M solution in THF)
Anhydrous dioxane-5 mL

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-2-chloroquinoline, Pd₂(dba)₃, and XPhos.

  • Add anhydrous dioxane via syringe.

  • With stirring, add the LHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

buchwald_hartwig Buchwald-Hartwig Amination Workflow start Assemble Reactants (6-bromo-2-chloroquinoline, Pd catalyst, ligand) add_solvent Add Anhydrous Dioxane start->add_solvent add_base Add LHMDS solution add_solvent->add_base heat Heat to 100°C (12-16 hours) add_base->heat monitor Monitor by TLC/LC-MS heat->monitor workup Work-up (Cool, Dilute, Filter) monitor->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: Workflow for the Buchwald-Hartwig amination.

Route 2: Reduction of a Nitroquinoline Intermediate

This classical and robust two-step approach involves the synthesis of 2-chloro-6-nitroquinoline followed by the reduction of the nitro group to the corresponding amine.

Causality of Experimental Choices

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. The choice of reducing agent is critical to ensure chemoselectivity, preserving the chloro-substituent. Stannous chloride (SnCl₂) in the presence of a strong acid is a reliable and mild method for this purpose. Alternatively, catalytic hydrogenation with a palladium catalyst offers a cleaner workup but requires specialized equipment.

Experimental Protocol: Nitroquinoline Reduction

Starting Material Synthesis: 2-Chloro-6-nitroquinoline

This precursor can be prepared by the chlorination of 6-nitroquinolin-2(1H)-one.

  • Step 1: Synthesis of 6-nitroquinolin-2(1H)-one: This can be achieved through the Skraup synthesis using 4-nitroaniline and glycerol[5].

  • Step 2: Chlorination of 6-nitroquinolin-2(1H)-one: The chlorination can be performed using phosphorus oxychloride (POCl₃), a common reagent for converting quinolones to chloroquinolines[6]. A mixture of 6-nitroquinolin-2(1H)-one and excess POCl₃ is heated under reflux. After the reaction is complete, the excess POCl₃ is removed, and the residue is carefully worked up to yield 2-chloro-6-nitroquinoline.

Reduction Protocol

Materials:

Reagent/SolventMolar Eq.Amount (for 1.0 mmol scale)
2-Chloro-6-nitroquinoline1.0208.6 mg
Stannous chloride dihydrate (SnCl₂·2H₂O)4.0-5.0898.4 - 1123 mg
Ethanol or Ethyl Acetate-10-15 mL
Concentrated Hydrochloric Acid-a few drops (catalytic)

Procedure:

  • Dissolve 2-chloro-6-nitroquinoline in ethanol or ethyl acetate in a round-bottom flask.

  • Add a few drops of concentrated hydrochloric acid.

  • Add stannous chloride dihydrate in portions with stirring.

  • Heat the reaction mixture to reflux (60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

nitro_reduction Nitro Group Reduction Workflow start Dissolve 2-chloro-6-nitroquinoline in Solvent add_reagents Add SnCl2·2H2O and cat. HCl start->add_reagents reflux Heat to Reflux (60-80°C) add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Work-up (Neutralize, Extract) monitor->workup purify Purification (Column Chromatography/Recrystallization) workup->purify product This compound purify->product

Caption: Workflow for the reduction of 2-chloro-6-nitroquinoline.

Route 3: From 6-Aminoquinolin-2(1H)-one

This route involves the direct chlorination of a 6-aminoquinolin-2(1H)-one precursor. This approach can be advantageous if the starting quinolinone is readily available.

Causality of Experimental Choices

The conversion of a quinolin-2-one to a 2-chloroquinoline is a standard transformation often accomplished with phosphorus oxychloride (POCl₃)[6]. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The presence of the amino group at the 6-position may require protection to avoid side reactions, although in some cases, the reaction can proceed with the free amine.

Experimental Protocol: Chlorination of a Quinolinone

Starting Material Synthesis: 6-Aminoquinolin-2(1H)-one

This intermediate can be prepared from 6-nitroquinolin-2(1H)-one via reduction, as described in the previous section.

Chlorination Protocol

Materials:

Reagent/SolventMolar Eq.Amount (for 1.0 mmol scale)
6-Aminoquinolin-2(1H)-one1.0160.2 mg
Phosphorus oxychloride (POCl₃)excess5-10 mL
N,N-Dimethylformamide (DMF)catalytica few drops

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-aminoquinolin-2(1H)-one in phosphorus oxychloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, with characteristic coupling patterns for the quinoline ring system. A broad singlet for the -NH₂ protons.
¹³C NMR Signals corresponding to the nine carbon atoms of the quinoline ring, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift.
IR (Infrared) Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching vibrations for the aromatic system (around 1500-1600 cm⁻¹), and a C-Cl stretching vibration.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (C₉H₇ClN₂), along with a characteristic isotopic pattern for the chlorine atom.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable synthetic routes. The Buchwald-Hartwig amination offers a modern and efficient approach, particularly for small-scale synthesis where high yields are desired. The reduction of a nitroquinoline intermediate is a classic and robust method suitable for larger-scale preparations. The chlorination of a quinolinone precursor provides an alternative route, especially if the starting material is readily accessible. The choice of the most appropriate method will be guided by the specific requirements of the research project, including scale, cost, and available resources.

References

Application Notes and Protocols for the Strategic Utilization of 2-Chloroquinolin-6-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Value of 2-Chloroquinolin-6-amine

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for interacting with biological targets, leading to applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4][5]

Within the diverse family of quinoline derivatives, This compound emerges as a particularly valuable and versatile building block for synthetic chemists. Its utility lies in its bifunctional nature, presenting two distinct and orthogonally reactive sites:

  • The 2-Chloro Position: The chlorine atom at the C2 position is electron-deficient due to the ring nitrogen, making it highly susceptible to nucleophilic aromatic substitution (SNAr) and a prime substrate for transition metal-catalyzed cross-coupling reactions.[6][7]

  • The 6-Amino Position: The primary amine at the C6 position serves as a classical nucleophile and a convenient handle for introducing a wide variety of side chains and functional groups through acylation, alkylation, or condensation reactions.

This differential reactivity is the key to its strategic importance. It allows for a sequential and highly controlled functionalization of the quinoline core, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[8][9]

Application I: Synthesis of Novel Kinase Inhibitors

The dysregulation of protein kinase signaling is a hallmark of cancer, making kinases a major class of therapeutic targets.[10] Many successful kinase inhibitors, such as Lapatinib, are designed to be ATP-competitive, featuring a heterocyclic core that mimics the purine ring of ATP to occupy the enzyme's active site.[11][12][13] The quinoline scaffold is exceptionally well-suited for this purpose.[14]

Causality of Experimental Design: this compound provides an ideal starting point for building kinase inhibitors. The 6-amino group can be readily coupled with a solubilizing or target-directing side chain. Subsequently, the 2-chloro position can undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce a fragment that occupies the "hinge-binding" region of the kinase, a critical interaction for potent inhibition.[15][16]

Illustrative Synthetic Workflow: A Lapatinib Analogue

The following workflow outlines a general strategy for synthesizing a hypothetical quinoline-based kinase inhibitor, demonstrating the sequential functionalization of this compound.

G cluster_0 Step 1: Side Chain Attachment cluster_1 Step 2: Core Functionalization (Cross-Coupling) A This compound B Intermediate A (Acylated/Alkylated at C6) A->B Acyl Chloride or Alkyl Halide, Base (e.g., Pyridine) C Intermediate A D Final Kinase Inhibitor Analogue C->D Buchwald-Hartwig Amination (e.g., with 3-chloro-4-(pyridin-2-ylmethoxy)aniline) [Pd Catalyst, Ligand, Base] G cluster_0 Step 1: C2 Functionalization (SNAr) cluster_1 Step 2: C6 Side Chain Introduction A This compound B Intermediate B (Substituted at C2) A->B Nucleophile (e.g., Piperidine), High Temperature (e.g., 150 °C) C Intermediate B D Final Antimalarial Candidate C->D Reductive Amination with Aldehyde or Acylation with Acyl Chloride Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R¹-R² Start R¹-X (2-Chloroquinoline) Start->Pd0 Oxidative Addition Boronic R²-B(OR)₂ (Activated by Base)

References

2-Chloroquinolin-6-amine as an intermediate for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Chloroquinolin-6-amine as a Pivotal Intermediate in the Synthesis of Kinase Inhibitors

Authored by a Senior Application Scientist

Introduction: The Central Role of Kinases and the Quinoline Scaffold

Protein kinases are fundamental regulators of cellular signal transduction, controlling a vast array of processes including cell growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with numerous compounds approved for clinical use.[3]

Within the landscape of kinase inhibitor design, the quinoline core has emerged as a "privileged scaffold."[3] Its heterocyclic structure can effectively mimic the adenine ring of ATP, enabling it to bind competitively to the ATP-binding site within the kinase domain.[4] This foundational interaction provides a robust starting point for developing potent and selective inhibitors. This guide focuses on a particularly versatile building block, This compound , and delineates its strategic application in the synthesis of next-generation kinase inhibitors.

Chemical Rationale: Why this compound?

This compound is a bifunctional intermediate offering two distinct and orthogonally reactive sites, making it an ideal starting point for library synthesis and lead optimization.

  • The C2-Chloro Position : The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions.[5][6] This allows for the strategic introduction of various side chains that can probe deep into the ATP-binding pocket, forming key interactions that determine inhibitor potency and selectivity.

  • The C6-Amino Position : The amino group at the 6-position serves as a crucial vector for extending the molecule towards the solvent-exposed region of the kinase. This position is ideal for attaching moieties that can improve pharmacokinetic properties (e.g., solubility, metabolic stability) or engage in additional interactions with the protein surface.

This dual reactivity allows for a modular and convergent synthetic approach, which is highly desirable in drug discovery.

G cluster_main Strategic Utility of this compound Intermediate This compound Scaffold C2_Position C2-Chloro Position (Activated for Coupling) Intermediate->C2_Position Site for core interactions C6_Position C6-Amino Position (Vector for Solubilizing Groups) Intermediate->C6_Position Site for property modulation Coupling_Reactions Key Synthetic Transformations: - Buchwald-Hartwig Amination - Suzuki Coupling C2_Position->Coupling_Reactions Derivatization Further Derivatization: - Acylation - Reductive Amination C6_Position->Derivatization Potency Potency & Selectivity Coupling_Reactions->Potency PK_Properties Pharmacokinetics (ADME) Derivatization->PK_Properties

Caption: Logical relationship of this compound's reactive sites.

Core Synthetic Methodologies and Protocols

The true power of this compound is realized through modern cross-coupling chemistry. The following protocols detail the two most pivotal reactions for elaborating this scaffold.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for forming C-N bonds, allowing for the coupling of an amine with the C2-chloro position of the quinoline ring.[7] This reaction is fundamental for installing the side chains that often dictate kinase selectivity. The choice of ligand is critical for achieving high yields, as sterically hindered phosphine ligands promote the necessary reductive elimination step.[5][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand like Xantphos (0.04 equiv.).

  • Reagent Addition : Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) (1.4 equiv.).

  • Solvent : Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction Conditions : Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Causality/Justification
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.
Ligand Xantphos, RuPhos, SPhosBulky, electron-rich phosphines facilitate oxidative addition and reductive elimination, the key steps of the catalytic cycle.
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the catalyst and base.
Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling the C2-chloro position with an organoboron reagent (e.g., an arylboronic acid).[9] This is particularly useful for synthesizing inhibitors where a biaryl or heteroaryl motif is required for optimal binding.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup : In a microwave vial or Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Solvent : Add a mixture of a polar, aprotic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O in a 4:1:1 ratio).

  • Reaction Conditions : Degas the mixture by bubbling argon through it for 15 minutes. Seal the vessel and heat to 90-120 °C (conventional heating or microwave irradiation) for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up : After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Purification : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography.

Application Case Study: Synthetic Workflow for an EGFR/Src Dual Inhibitor

To illustrate the practical application of these protocols, a hypothetical synthetic workflow for a dual inhibitor targeting Epidermal Growth Factor Receptor (EGFR) and Src kinase is presented. Many potent inhibitors in this class feature a 4-anilinoquinoline or 4-anilinoquinazoline core.[10][11] We will adapt this concept, starting with this compound.

Caption: Synthetic workflow for a hypothetical covalent kinase inhibitor.

This workflow utilizes a Buchwald-Hartwig amination to install the "warhead" portion of the inhibitor that binds deep within the kinase pocket. The subsequent acylation of the 6-amino group with acryloyl chloride introduces a Michael acceptor, enabling covalent bond formation with a cysteine residue in the active site of certain kinases like EGFR, leading to irreversible inhibition.

Target Kinase Pathways and Mechanism of Action

Derivatives of this compound are designed to be ATP-competitive inhibitors. They occupy the space normally filled by ATP, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signal transduction cascade.

G cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR ADP ADP EGFR->ADP Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras P PI3K PI3K/Akt Pathway EGFR->PI3K P Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Growth Ras->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.

Analytical Characterization and Quality Control

Ensuring the identity and purity of synthesized kinase inhibitors is paramount. A combination of analytical techniques should be employed for full structural elucidation and quality assessment.[12]

Technique Purpose Expected Observations for a Derivative
¹H & ¹³C NMR Structural ElucidationCharacteristic aromatic signals for the quinoline core and substituted moieties. Disappearance of the C2-H proton signal upon substitution.[13][14]
Mass Spectrometry Molecular Weight ConfirmationHigh-Resolution MS (HRMS) should provide an exact mass measurement consistent with the calculated molecular formula.[15]
HPLC Purity AssessmentA reverse-phase HPLC method should show a single major peak, indicating >95% purity for biological testing.[12]

Protocol: Standard Sample Characterization

  • NMR Spectroscopy : Dissolve ~5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Mass Spectrometry : Prepare a dilute solution (~1 mg/mL) in a solvent like methanol or acetonitrile. Analyze using electrospray ionization (ESI) in positive ion mode to observe the [M+H]⁺ ion.

  • HPLC Analysis : Develop a gradient method using a C18 column with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid. Monitor at multiple wavelengths (e.g., 254 nm, 280 nm).

Conclusion

This compound stands out as a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its distinct reactive sites at the C2 and C6 positions allow for the systematic and modular construction of complex molecules through reliable and well-established synthetic methodologies like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. By leveraging this scaffold, researchers and drug development professionals can efficiently explore chemical space, optimize for potency and selectivity against various kinase targets, and ultimately accelerate the discovery of novel therapeutics.

References

Protocol & Application Notes for the Suzuki Coupling of 2-Chloroquinolin-6-amine: A Gateway to Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

This document provides a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 2-Chloroquinolin-6-amine, a critical building block in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and the ability to functionalize it at the C2 position via C-C bond formation opens up vast chemical space for novel therapeutics.[1][2] This guide moves beyond a simple recitation of steps to provide a deep dive into the mechanistic rationale, reagent selection, and practical execution of this challenging yet rewarding transformation. We address the specific hurdles associated with using an electron-deficient heteroaryl chloride and offer a robust, field-proven protocol, complete with troubleshooting and optimization strategies.

Introduction: The Strategic Importance of 2-Aryl-6-aminoquinolines

The 6-aminoquinoline core is a cornerstone in the synthesis of pharmacologically active agents, notably in the development of kinase inhibitors where it can act as an ATP-mimetic scaffold.[1] The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating carbon-carbon bonds, valued for its mild conditions and broad functional group tolerance.[3][4]

Combining these two—the valuable this compound substrate and the robust Suzuki coupling methodology—provides a direct route to 2-aryl-6-aminoquinolines. These products are key intermediates for libraries targeting various disease pathways. However, the coupling of heteroaryl chlorides presents unique challenges compared to their bromide or iodide counterparts due to the strength of the C-Cl bond. Overcoming this activation barrier is central to achieving high-yield, reproducible results.[5]

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6] Understanding these steps is crucial for rational troubleshooting and optimization.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂(Cl)) pd0->oa_complex Oxidative Addition (Rate-Limiting Step for Chlorides) trans_complex Transmetalation Intermediate (Ar-Pd(II)L₂(Ar')) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out 2-Arylquinolin-6-amine (Ar-Ar') trans_complex->product_out base_out B(OH)₃ + Cl⁻ trans_complex->base_out product_complex Product Complex arcl_in This compound (Ar-Cl) arcl_in->oa_complex boronic_in Ar'-B(OH)₂ + Base [Ar'-B(OH)₃]⁻ boronic_in->trans_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

For this compound, the Oxidative Addition of the palladium catalyst into the C-Cl bond is the most challenging and typically rate-limiting step. The electron-deficient nature of the quinoline ring and the high bond dissociation energy of the C-Cl bond necessitate a highly active catalyst. This is where ligand selection becomes paramount.

Core Principles of Reagent Selection

The success of this coupling hinges on the careful selection of each component. The choices are not arbitrary but are dictated by the need to overcome the high activation energy of the C-Cl bond.

Palladium Precatalyst & Ligand: The Heart of the Reaction
  • Palladium Source: Standard Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. They are converted in situ to the active Pd(0) species.

  • The Ligand (Critical Choice): Triarylphosphine ligands like PPh₃ are often insufficient for activating aryl chlorides. The breakthrough for these substrates came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands.[7][8]

    • Why they work: These ligands promote the crucial oxidative addition step in two ways:

      • Steric Bulk: The large size of the ligand encourages the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0)L species.

      • Electron-Donating Ability: The electron-rich nature of the ligand increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond.[9]

    • Recommended Ligands: For this specific application, Buchwald ligands such as SPhos and XPhos are highly recommended and have demonstrated broad utility in coupling heteroaryl chlorides.[5]

The Base: Activating the Nucleophile

The base plays a critical role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[10][11]

  • Common Choices: Inorganic bases are typically used.

    • Potassium Carbonate (K₂CO₃): A good starting point, effective in many cases.

    • Potassium Phosphate (K₃PO₄): A stronger base that is often more effective for challenging couplings or with boronic esters.

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, often used when other bases fail. Its high solubility in organic solvents can be advantageous.

The Solvent System: A Balancing Act

The solvent must solubilize the organic substrate, the catalyst complex, and, to some extent, the inorganic base.[12]

  • Aprotic Solvents: 1,4-Dioxane and Toluene are excellent choices as they are stable at the high temperatures often required for C-Cl bond activation.

  • The Role of Water: Often, a biphasic system (e.g., Dioxane/water) is employed.[4] Water helps to dissolve the inorganic base, accelerating the formation of the active boronate species.[13] However, excess water can promote competitive protodeboronation of the boronic acid, a common side reaction.

The Boronic Acid/Ester: The Coupling Partner

While many boronic acids are commercially available, they can be prone to decomposition or protodeboronation, especially heteroaryl boronic acids.[13]

  • Stability: If low yields are observed due to boronic acid instability, consider using a more stable boronic ester, such as a pinacol ester (R-B(pin)).[13] These are less reactive but more robust, often requiring a stronger base like K₃PO₄ for efficient transmetalation.[5] Alternatively, diethanolamine complexes (DABO boronates) offer excellent stability and can be used directly.[14]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst oxidation.

protocol_workflow start Start reagents 1. Reagent Preparation - Add this compound,  Arylboronic Acid, and Base  to a flame-dried Schlenk flask. start->reagents inert 2. Inert Atmosphere - Seal flask, evacuate, and  backfill with Argon/N₂ (3x). reagents->inert catalyst 3. Catalyst Addition - Add Pd Precatalyst and Ligand. - Add degassed solvent(s). inert->catalyst reaction 4. Reaction - Heat mixture with vigorous stirring  (e.g., 90-110 °C). - Monitor by TLC/LC-MS. catalyst->reaction workup 5. Workup - Cool to RT. - Dilute with EtOAc/Water. - Separate layers, wash organic  phase with brine. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by flash column  chromatography. workup->purify end End (Pure 2-Arylquinolin-6-amine) purify->end

Caption: General workflow for the Suzuki coupling protocol.

Materials & Reagents
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1–3 mol%)

  • SPhos (2–6 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 178.6 mg), the arylboronic acid (1.3 equiv, 1.3 mmol), and potassium phosphate (2.0 equiv, 2.0 mmol, 424.4 mg).

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv, 2 mol%, 4.5 mg) and SPhos (0.04 equiv, 4 mol%, 16.4 mg). Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously overnight (12–18 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylquinolin-6-amine.

Data Presentation: Expected Outcomes

The reactivity can vary significantly depending on the electronic and steric properties of the boronic acid coupling partner.

Boronic Acid PartnerElectronic/Steric PropertiesExpected YieldNotes
Phenylboronic AcidNeutral, UnhinderedGood to ExcellentA standard, reliable coupling partner.
4-Methoxyphenylboronic AcidElectron-RichExcellentElectron-donating groups often accelerate the reaction.
4-(Trifluoromethyl)phenylboronic AcidElectron-PoorModerate to GoodMay require slightly longer reaction times or higher catalyst loading.
2-Methylphenylboronic AcidSterically Hindered (ortho)ModerateSteric hindrance can slow the transmetalation step. Higher temperatures or a more active catalyst system (e.g., using XPhos) may be beneficial.
Thiophene-2-boronic AcidHeteroarylGoodHeteroaryl boronic acids are often prone to protodeboronation; using 1.5 equivalents is recommended.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table addresses common issues.[5]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination has deactivated the Pd(0) catalyst. 2. Poor Ligand Choice: The ligand is not potent enough to activate the C-Cl bond. 3. Insufficient Base Strength: The boronate is not forming efficiently.1. Ensure all reagents are dry and solvents are thoroughly degassed. Use rigorous inert atmosphere techniques. 2. Switch to a more electron-rich and bulky ligand like XPhos. Increase catalyst/ligand loading (e.g., to 3-5 mol% Pd). 3. Switch to a stronger base like Cs₂CO₃. Ensure the base is a fine, anhydrous powder.
Significant Side Products 1. Protodeboronation: The boronic acid is being protonated and removed from the cycle, forming quinolin-6-amine. 2. Homocoupling: The boronic acid is coupling with itself to form a biaryl byproduct (Ar'-Ar').1. Minimize water content or use anhydrous conditions. Use a more stable boronic ester (e.g., pinacol ester) with K₃PO₄. 2. Ensure the reaction is strictly anaerobic, as oxygen can promote homocoupling. Lowering the reaction temperature slightly may help.
Difficult Purification 1. Baseline Streaking on TLC: The free amine group may be interacting with the acidic silica gel. 2. Co-elution of Product and Ligand: The product and residual phosphine oxide may have similar polarities.1. Add a small amount of triethylamine (~1%) to the chromatography eluent to suppress streaking. 2. Ensure the workup is thorough. A wash with a dilute acid (e.g., 1M HCl) can sometimes help remove basic impurities, but be cautious of product protonation and solubility.

References

Application Notes and Protocols: Buchwald-Hartrig Amination of 2-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[1][2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, superseding harsher, more traditional methods.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and pharmaceutically relevant substrate: 2-chloroquinolin-6-amine. The quinoline core is a privileged scaffold in medicinal chemistry, and the ability to selectively introduce amine functionalities is critical for developing novel therapeutic agents. These notes will delve into the mechanistic underpinnings of the reaction, offer guidance on optimizing reaction conditions, provide a detailed experimental protocol, and include a troubleshooting guide to address common challenges.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, this compound). This is often the rate-determining step of the reaction.[4][5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

An unproductive side reaction that can occur is β-hydride elimination from the palladium amide intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[1][2] The choice of ligand is critical in minimizing this side reaction.

Visualizing the Catalytic Cycle

References

Application Note: Comprehensive Characterization of 2-Chloroquinolin-6-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloroquinolin-6-amine is a critical intermediate in the synthesis of various pharmacologically active molecules. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. This application note provides a comprehensive guide to the analytical methods for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established scientific principles and adhere to regulatory expectations for analytical method validation, ensuring trustworthiness and reliability of the generated data.[1][2][3][4]

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is the first step in its characterization.

PropertyValueSource
Molecular Formula C₉H₇ClN₂Sigma-Aldrich
Molecular Weight 178.62 g/mol Sigma-Aldrich
CAS Number 238756-47-3Sigma-Aldrich
Appearance SolidSigma-Aldrich
Purity 95%Sigma-Aldrich
Storage Keep in dark place, inert atmosphere, 2-8°CSigma-Aldrich

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

HPLC is the workhorse for purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from its process-related impurities and degradation products.

Causality Behind Experimental Choices

The selection of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar compounds like this compound through hydrophobic interactions. The mobile phase, a mixture of an acidic buffer and an organic modifier, is chosen to achieve optimal peak shape and resolution. The acidic buffer (e.g., phosphate buffer at pH 3.0) suppresses the ionization of the amine group, reducing peak tailing and improving chromatographic performance. Acetonitrile is a common organic modifier that provides good elution strength for quinoline derivatives. UV detection is selected based on the chromophoric nature of the quinoline ring system, which exhibits strong absorbance in the UV region.[5]

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.05 M Phosphate buffer, pH 3.0B: Acetonitrile
Gradient 0-20 min: 20-80% B20-25 min: 80% B25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (50:50, v/v)

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.

Data Analysis:

  • Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Assay: Quantify the amount of this compound in the sample by comparing its peak area with that of the reference standard.

Method Validation (as per ICH Q2(R2) Guidelines)[6]
  • Specificity: Demonstrated by the resolution of the main peak from potential impurities and by performing stress studies (acid, base, oxidation, thermal, and photolytic degradation) to ensure no co-elution.

  • Linearity: Assessed by analyzing a series of solutions over a concentration range of 50-150% of the target concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: Determined by recovery studies, spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and different analysts), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Workflow for HPLC Analysis

Caption: Workflow for HPLC Purity and Assay Determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectrometric information, enabling unambiguous identification of impurities.

Causality Behind Experimental Choices

A non-polar capillary column is suitable for the analysis of moderately polar compounds like this compound. Helium is used as a carrier gas due to its inertness and efficiency. Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation. The temperature program is designed to ensure the elution of the analyte and any potential volatile impurities with good peak shape and resolution.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (split mode, e.g., 50:1)
Oven Program Initial: 150°C (hold 1 min), Ramp: 25°C/min to 300°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or toluene.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

  • Confirm the identity of this compound by its characteristic mass spectrum, including the molecular ion peak and fragmentation pattern.

  • Quantify impurities using an internal standard if necessary.

Expected Mass Spectrum of this compound

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 178, corresponding to the molecular weight of the compound. The isotopic peak at m/z 180, with an intensity of approximately one-third of the molecular ion peak, is characteristic of a compound containing one chlorine atom.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS Analysis of Volatile Impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Causality Behind Experimental Choices

Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis of quinoline derivatives due to its excellent dissolving power. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm. 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish the connectivity between protons and carbons, providing definitive structural assignments.[6][7]

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

Acquisition Parameters (Typical):

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s

Data Analysis:

  • ¹H NMR: Analyze the chemical shifts, integration, and coupling patterns of the proton signals to assign them to the respective protons in the molecule. The aromatic region will show characteristic signals for the quinoline ring protons, and a broad singlet for the amine protons.

  • ¹³C NMR: Identify the number of unique carbon signals and their chemical shifts to confirm the carbon skeleton. The carbon attached to the chlorine will have a characteristic chemical shift.

  • 2D NMR (COSY, HSQC): Use these experiments to confirm the assignments made from the 1D spectra by identifying proton-proton and proton-carbon correlations.

Expected NMR Data for this compound
AtomExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
H-3~7.4-7.6C-2: ~150-152
H-4~8.0-8.2C-3: ~122-124
H-5~7.2-7.4C-4: ~138-140
H-7~7.0-7.2C-4a: ~128-130
H-8~7.6-7.8C-5: ~120-122
NH₂~5.0-6.0 (broad)C-6: ~145-147
C-7: ~110-112
C-8: ~125-127
C-8a: ~147-149

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Experimental Choices

The KBr pellet method is a common technique for solid samples, providing a uniform matrix for IR analysis. The characteristic absorption bands for the N-H, C=N, C=C, and C-Cl functional groups are expected in specific regions of the infrared spectrum, allowing for the confirmation of the molecular structure.

Experimental Protocol: FT-IR

Instrumentation:

  • FT-IR spectrometer, typically with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation (KBr Pellet):

  • Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)Assignment
3400-3300N-H stretching (asymmetric and symmetric) of the primary amine
1620-1580N-H bending of the primary amine
1600-1450C=C and C=N stretching of the quinoline ring
1335-1250C-N stretching of the aromatic amine
850-750C-Cl stretching
900-650C-H out-of-plane bending of the aromatic ring

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and assay, GC-MS for volatile impurity profiling and structural confirmation, NMR for unambiguous structure elucidation, and FT-IR for functional group identification ensures a thorough understanding of the material's quality and identity. Adherence to these protocols and the principles of method validation will generate reliable and defensible data, which is essential for advancing pharmaceutical development programs.

References

In Vitro Pharmacological Profiling of 2-Chloroquinolin-6-amine: A Guide to Cytotoxicity and Kinase Activity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid bicyclic structure can effectively mimic endogenous ligands, such as the purine ring of ATP, making it a privileged scaffold for targeting enzymes like protein kinases.[1] 2-Chloroquinolin-6-amine is a versatile building block for synthesizing diverse compound libraries aimed at discovering novel therapeutics, particularly in oncology. This application note provides a comprehensive, two-part experimental strategy for the initial in vitro characterization of this compound derivatives. Part one details a robust protocol for assessing general cytotoxicity using the MTT assay to determine dose-dependent effects on cell viability. Part two outlines a targeted, cell-based assay to investigate a potential mechanism of action: the inhibition of the critical PI3K/Akt signaling pathway. These protocols are designed to be self-validating through the inclusion of appropriate controls and offer a logical workflow for researchers in drug discovery and development.

PART 1: Primary Screening - General Cytotoxicity Assessment

Causality and Rationale: Before investigating a specific mechanism, it is crucial to first establish whether a compound exhibits biological activity in a cellular context. A cytotoxicity assay serves as a fundamental primary screen to measure a compound's potency in inhibiting cell growth or inducing cell death.[2] We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely adopted colorimetric method.[3] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, living cells, which produces a purple formazan product. The amount of formazan is directly proportional to the number of viable cells, allowing for a quantitative measure of the compound's cytotoxic or cytostatic effects.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) C Prepare Serial Dilutions A->C B Culture & Seed Cells (e.g., HCT116, MCF-7) D Treat Cells (24-72h) + Vehicle & Positive Controls B->D C->D E Add MTT Reagent (Incubate 4h) D->E F Solubilize Formazan (Add DMSO or Solubilizer) E->F G Read Absorbance (570 nm) F->G H Calculate % Viability G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: General workflow for assessing in vitro cytotoxicity of a novel compound.

Protocol 1: MTT Cell Viability Assay

1. Materials and Reagents

  • Cell Lines: Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma).

  • Culture Medium: Recommended medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound derivative.

  • Vehicle Control: Dimethyl sulfoxide (DMSO), sterile.

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • Reagents: MTT (5 mg/mL in PBS), sterile-filtered; Isopropanol with 0.04 N HCl or pure DMSO.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, humidified 37°C, 5% CO₂ incubator, microplate reader.

2. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO.[2] Store at -20°C. Prepare a 1 mM stock of Doxorubicin similarly.

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[2] Incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. A common starting range is 100 µM to 0.1 µM.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose (e.g., 0.1%). This is critical to ensure the solvent itself is not causing toxicity.[2]

      • Positive Control: Cells treated with serial dilutions of Doxorubicin.

      • Untreated Control: Cells in medium only.

      • Blank: Medium only (no cells) for background subtraction.

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[2] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

3. Data Analysis and Presentation

  • Calculate Percent Viability:

    • Percent Viability = [(ODTreated - ODBlank) / (ODUntreated - ODBlank)] x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[2] Plot Percent Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to calculate the IC₅₀ value.

  • Tabulate Results: Present the data clearly.

Cell LineCompoundIncubation Time (h)IC₅₀ (µM) ± SD
HCT116This compound Derivative48[Experimental Value]
HCT116Doxorubicin (Positive Control)48[Experimental Value]
MCF-7This compound Derivative48[Experimental Value]
MCF-7Doxorubicin (Positive Control)48[Experimental Value]

PART 2: Mechanistic Elucidation - Cell-Based Kinase Inhibition

Causality and Rationale: If a this compound derivative demonstrates potent cytotoxicity, the next logical question is how it kills the cells. Given that the quinoline scaffold is a known ATP-mimetic, a plausible mechanism is the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[1] The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and represents a key therapeutic target.[4] A cell-based assay provides more physiologically relevant data than a purified enzyme assay because it confirms that the compound can penetrate the cell membrane and engage its target in a complex intracellular environment.[5][6] This protocol measures the phosphorylation state of Akt, a central node in the pathway. A reduction in phosphorylated Akt (p-Akt) upon compound treatment indicates inhibition of an upstream kinase (like PI3K or mTORC2).

PI3K/Akt Signaling Pathway and Point of Inhibition

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling cascade and a potential inhibition point.

Protocol 2: Western Blot for Phospho-Akt Levels

1. Materials and Reagents

  • Cell Lines and Culture Reagents: As in Protocol 1.

  • Test Compound and Controls: As in Protocol 1.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Mouse anti-GAPDH or β-actin (loading control).

    • Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Reagents: BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (5% non-fat milk or BSA in TBST), ECL chemiluminescence substrate.

  • Equipment: 6-well plates, cell scrapers, refrigerated centrifuge, electrophoresis and Western blot transfer apparatus, imaging system.

2. Step-by-Step Methodology

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a shorter duration (e.g., 2-6 hours) to observe signaling changes before widespread cell death. Include vehicle-treated controls.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed for total Akt and then for a loading control like GAPDH.

3. Data Analysis and Interpretation

  • Quantification: Use image analysis software (e.g., ImageJ) to perform densitometry on the bands.

  • Normalization: Normalize the p-Akt signal to the total Akt signal to account for any changes in the overall Akt protein level. Then, normalize this ratio to the loading control (GAPDH) to correct for loading differences.

  • Interpretation: A significant decrease in the normalized p-Akt signal in compound-treated cells compared to vehicle-treated cells suggests that the compound inhibits the PI3K/Akt pathway.

Trustworthiness & Field Insights

  • Compound Solubility: Quinoline derivatives can have poor aqueous solubility. Visually inspect the media after adding the compound dilutions. If precipitation is observed, consider using a lower top concentration or formulating with a solubilizing agent.

  • Assay Choice Validation: The MTT assay measures metabolic activity, which can sometimes be confounded by compounds that affect mitochondrial function without killing the cell. It is good practice to validate hits with a secondary, mechanistically different assay, such as a CellTox™ Green Cytotoxicity Assay that measures membrane integrity.[7]

  • Kinase Specificity: A reduction in p-Akt is indicative of pathway inhibition but does not prove direct inhibition of a specific kinase. Follow-up biochemical assays with purified enzymes (e.g., PI3K, Akt, mTOR) are required to identify the direct molecular target.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloroquinolin-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve issues related to side product formation, ensuring a successful and efficient synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step sequence starting from N-(4-nitrophenyl)acetamide. The pathway involves the formation of the quinoline ring system via a Vilsmeier-Haack reaction, followed by the selective reduction of the nitro group. Each step presents unique challenges and potential for side product formation that can impact yield and purity.

Troubleshooting Guide & FAQs

This section is divided into the two primary stages of the synthesis. Each part addresses specific, commonly encountered problems in a question-and-answer format.

Part 1: Vilsmeier-Haack Cyclization of N-(4-nitrophenyl)acetamide to 2-Chloro-6-nitroquinoline

The Vilsmeier-Haack reaction is a powerful method for the synthesis of 2-chloro-3-formylquinolines from acetanilides.[1][2] In this specific synthesis, the reaction cyclizes N-(4-nitrophenyl)acetamide to form the critical intermediate, 2-chloro-6-nitroquinoline.

Vilsmeier-Haack Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Cyclization Intermediate Vilsmeier_Reagent->Intermediate Acetanilide N-(4-nitrophenyl)acetamide Acetanilide->Intermediate Electrophilic Attack Product 2-Chloro-6-nitroquinoline Intermediate->Product Cyclization & Hydrolysis

Caption: General workflow of the Vilsmeier-Haack cyclization.

Q1: My reaction mixture turned into a dark, intractable tar, and the yield of 2-chloro-6-nitroquinoline is very low. What went wrong?

A1: The formation of tarry side products is a classic issue in Vilsmeier-Haack reactions, often resulting from excessive heat. The reaction is exothermic, and poor temperature control can lead to polymerization and degradation of the starting material and intermediates.

  • Causality: The Vilsmeier reagent is highly reactive. If the temperature is not controlled, especially during the initial addition of POCl₃ to DMF and during the subsequent reaction with the acetanilide, uncontrolled side reactions can occur.

  • Troubleshooting Steps:

    • Temperature Control: Prepare the Vilsmeier reagent at 0-5 °C. Add the POCl₃ dropwise to DMF with vigorous stirring, ensuring the temperature does not rise.

    • Controlled Addition: Add the N-(4-nitrophenyl)acetamide portion-wise to the pre-formed Vilsmeier reagent, maintaining a low temperature.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times or high temperatures during the heating phase (typically 80-90°C).[1]

Q2: I've isolated a byproduct that doesn't correspond to the quinoline structure. What could it be?

A2: A potential side product, especially with deactivated aromatic rings, is a formamidine. However, in the case of N-(4-nitrophenyl)acetamide, the electron-withdrawing nitro group deactivates the ring, but the acetamido group is activating, generally allowing for successful cyclization. If the reaction conditions are not optimal, incomplete cyclization can occur. More likely, issues arise from the workup.

  • Improper Hydrolysis: The final step of the Vilsmeier-Haack reaction is the hydrolysis of an iminium intermediate to the final product. Incomplete or improper hydrolysis can lead to isolation of this intermediate or other related species.

  • Troubleshooting Steps:

    • Alkaline Hydrolysis: Ensure the reaction mixture is quenched by pouring it onto ice, followed by careful basification (e.g., with NaOH or NaOAc solution) to facilitate hydrolysis and precipitation of the product.[3]

    • Purification: Use column chromatography (silica gel, with an eluent system like ethyl acetate/hexane) to separate the desired product from any non-polar or highly polar impurities.[4]

Parameter Recommended Condition Rationale
Reagent Ratio Acetanilide:POCl₃:DMF = 1:3-5:excessEnsures complete formation of the Vilsmeier reagent and drives the reaction.
Temperature 0-5 °C (reagent formation), 80-90 °C (reaction)Prevents degradation and tar formation.
Reaction Time 4-8 hours (monitor by TLC)Avoids over-reaction and byproduct formation.
Workup Quench on ice, followed by alkaline hydrolysisEnsures complete conversion of the iminium intermediate.
Part 2: Reduction of 2-Chloro-6-nitroquinoline to this compound

The reduction of the nitro group is the final and critical step. The choice of reducing agent is crucial to avoid unwanted side reactions, particularly dechlorination. Common methods include catalytic hydrogenation and metal-acid reductions (e.g., SnCl₂/HCl).[5][6]

Reduction Pathways Start 2-Chloro-6-nitroquinoline Desired_Product This compound Start->Desired_Product Chemoselective Reduction (e.g., SnCl2/HCl) Incomplete_Reduction Side Product: 2-Chloro-6-nitrosoquinoline or 2-Chloro-N-quinolin-6-ylhydroxylamine Start->Incomplete_Reduction Incomplete Reaction Dechlorination Side Product: Quinolin-6-amine Start->Dechlorination Over-reduction/ Dehalogenation (e.g., H2/Pd-C) Tin_Complex Side Product: Amine-Tin Complex Desired_Product->Tin_Complex SnCl2 use

Caption: Desired and undesired pathways in the reduction step.

Q3: My final product is a mixture containing a significant amount of quinolin-6-amine (dechlorinated product). Why did this happen?

A3: This is a classic case of hydrodehalogenation, a common side reaction during catalytic hydrogenation of aryl halides.[7] Catalysts like Palladium on Carbon (Pd/C) are highly effective at reducing nitro groups but can also readily cleave the C-Cl bond.

  • Causality: The palladium catalyst can facilitate the cleavage of the carbon-chlorine bond, which is then saturated by hydrogen.

  • Troubleshooting Steps:

    • Avoid Aggressive Catalysts: Avoid using Pd/C if dechlorination is a major issue. Raney Nickel can sometimes be a milder alternative for catalytic hydrogenation, though it may still cause some dechlorination.[7]

    • Use Metal-Acid Reduction: The most common and effective method to avoid dechlorination is using a metal-acid system. Tin(II) chloride (SnCl₂) in the presence of an acid like HCl is highly chemoselective for the nitro group.[5][8] Iron powder in acetic acid is another viable option.[9]

    • Catalytic Transfer Hydrogenation: This can sometimes be a milder alternative to direct hydrogenation with H₂ gas.

Q4: After using SnCl₂ for the reduction, I have a persistent impurity that is difficult to remove. What is it and how do I get rid of it?

A4: The use of tin(II) chloride often results in the formation of tin salts and complexes with the product amine, which can be difficult to remove during workup.[5]

  • Causality: The product amine can coordinate with the tin(IV) oxide/hydroxide species formed during the reaction and subsequent workup, leading to co-precipitation.

  • Troubleshooting Steps:

    • Strongly Basic Workup: After the reaction is complete, a strongly basic workup (e.g., with concentrated NaOH solution) is essential. This dissolves the tin salts as stannates (e.g., Na₂[Sn(OH)₆]), which are soluble in the aqueous layer. Ensure the pH is >10.

    • Filtration: Sometimes, filtering the basified mixture through a pad of celite before extraction can help remove insoluble tin hydroxides.

    • Extraction: Thoroughly extract the product with an organic solvent like ethyl acetate or dichloromethane after the basic workup.

    • Column Chromatography: If tin impurities persist, column chromatography on silica gel can be effective. It may be necessary to add a small amount of a base like triethylamine (e.g., 1%) to the eluent to prevent the amine product from streaking on the acidic silica.[10][11]

Q5: My TLC shows a spot that is intermediate in polarity between my starting material and the final amine product. What is this?

A5: This is likely an intermediate from an incomplete reduction. The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates.[6]

  • Causality: Insufficient reducing agent, low reaction temperature, or too short a reaction time can lead to the accumulation of these intermediates.

  • Troubleshooting Steps:

    • Ensure Sufficient Reagent: Use a stoichiometric excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂).

    • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat it (e.g., to 50-60 °C) to drive the reaction to completion. Monitor the disappearance of the starting material and intermediate by TLC.

Reducing Agent Pros Cons Common Side Products
H₂ / Pd/C High efficiency, clean byproducts (H₂O).Prone to causing dechlorination.[7]Quinolin-6-amine.
SnCl₂ / HCl Highly chemoselective for nitro group, avoids dechlorination.[5][8]Formation of tin-based impurities, requires careful workup.[5]Amine-tin complexes, incomplete reduction products.
Fe / Acetic Acid Inexpensive, effective, and avoids dechlorination.Requires acidic conditions, can be slow.Incomplete reduction products.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-nitroquinoline via Vilsmeier-Haack Reaction
  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the cooled DMF, ensuring the temperature remains below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add N-(4-nitrophenyl)acetamide (1.0 eq) portion-wise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring.

  • Basify the mixture to pH 8-9 with a 20% NaOH solution.

  • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield crude 2-chloro-6-nitroquinoline.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.[12]

Protocol 2: Reduction of 2-Chloro-6-nitroquinoline with Tin(II) Chloride
  • In a round-bottom flask, suspend 2-chloro-6-nitroquinoline (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid (HCl) to the suspension.

  • Heat the reaction mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water and carefully basify the mixture to pH > 10 with a 40% NaOH solution to dissolve the tin salts.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by column chromatography on silica gel, using an eluent system such as 1-2% triethylamine in ethyl acetate/hexane.[10]

References

Stability and storage conditions for 2-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloroquinolin-6-amine

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structural integrity is paramount for achieving reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the stability, storage, and handling of this compound, designed for researchers and drug development professionals. We will move beyond simple instructions to explain the chemical rationale behind these best practices, ensuring the long-term viability of your compound and the integrity of your results.

Section 1: Quick Reference Data Sheet

For immediate reference, the core stability and storage parameters for this compound are summarized below.

ParameterRecommended ConditionRationale & Citation
Physical Form Solid; Light yellow to brown powder or crystals.Visual inspection standard.[1][2]
Long-Term Storage Temp. 2-8°C or -20°CMinimizes thermal degradation kinetics.[1][2]
Short-Term Storage Temp. 2-8°C (Refrigerated)Suitable for frequent use to avoid freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)The amine group is susceptible to oxidation.[2]
Light Exposure Keep in Dark Place (Amber Vial)Prevents light-induced degradation (photolysis).[1]
Moisture Store in a dry, desiccated environment.Compound is moisture-sensitive.
Incompatible Materials Strong oxidizing agents, strong acids.Risk of vigorous reaction or degradation.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the definitive long-term storage conditions for solid this compound?

A1: For long-term stability (months to years), the compound must be stored under a multi-faceted protective environment. The ideal conditions are in a tightly sealed, amber glass vial backfilled with an inert gas like argon or nitrogen, and stored at 2-8°C.[1][2] Some suppliers recommend -20°C, which is also acceptable and may further slow degradation, but can introduce moisture condensation issues if not handled properly during temperature equilibration. The key is a combination of cold, dark, and anaerobic conditions.

Q2: You emphasize an inert atmosphere. Why is this so critical for this specific molecule?

A2: The criticality stems from the chemical nature of the aromatic amine group (-NH2) on the quinoline scaffold. Aromatic amines are susceptible to oxidative degradation, a process that can be initiated by atmospheric oxygen.[5][6] This oxidation can lead to the formation of colored impurities (nitroso, nitro, and polymeric species), which is why a color change from light yellow to brown or dark brown is a primary indicator of degradation. Storing under an inert atmosphere directly removes the key reactant (oxygen) for this degradation pathway, preserving the compound's purity.

Q3: How should I prepare and store solutions of this compound?

A3: Solutions are inherently less stable than the solid material and should be prepared fresh whenever possible. If short-term storage is necessary (e.g., for a series of experiments over a few days):

  • Solvent Choice: Use dry, aprotic solvents such as DMF, DMSO, or NMP, as the compound can be poorly soluble in less polar solvents.[7] Ensure the solvent is of high purity and low water content.

  • Storage: Store the solution in a tightly sealed vial with minimal headspace at 2-8°C. For sensitive applications, consider flushing the headspace with inert gas before sealing.

  • Duration: Avoid storing solutions for more than a few days. If you observe any precipitation or color change, the solution should be discarded.

Q4: Besides color change, are there other physical signs of degradation I should watch for?

A4: Yes. While color change is the most obvious sign, you should also be aware of:

  • Change in Texture: The powder may become clumpy or sticky, which can indicate moisture absorption.

  • Reduced Solubility: A previously soluble batch may show difficulty dissolving, suggesting the formation of less soluble polymeric byproducts.

  • Inconsistent Analytical Data: If you are performing routine analysis (e.g., TLC, LC-MS), the appearance of new, unexpected spots or peaks is a clear sign of degradation.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Issue 1: The solid compound in my bottle has darkened significantly since I first opened it.

This is a classic sign of oxidative and/or photodegradation. Use the following workflow to determine the cause and appropriate action.

G problem Problem: Solid has darkened (e.g., light yellow to dark brown) check_storage Were storage conditions strictly followed? (Inert gas, 2-8°C, dark) problem->check_storage cause_improper Primary Cause: Atmospheric Oxidation & Light Exposure check_storage->cause_improper No check_purity Action: Perform Purity Check (See Protocol 4.1 for TLC method) check_storage->check_purity Yes action_discard Recommended Action: 1. Discard the compromised batch. 2. Obtain fresh material. 3. Implement strict storage protocols immediately. cause_improper->action_discard result_pure Result: Compound is >95% pure. (Minor surface oxidation) check_purity->result_pure result_impure Result: Significant impurities detected. check_purity->result_impure action_use_cautiously Action: May be used for non-critical applications. Purify if necessary. result_pure->action_use_cautiously result_impure->action_discard

Caption: Troubleshooting workflow for darkened this compound.

Issue 2: My reaction is giving low yields or unexpected side products compared to the literature.

A2: Assuming other reagents and conditions are correct, this often points to a purity issue with the starting material.

  • Causality: Degraded this compound contains impurities that may not participate in the desired reaction or could act as catalysts for side reactions. For instance, oxidized species could interfere with sensitive organometallic catalysts.

  • Solution:

    • Validate Purity: Before use, run a quick purity check on your starting material using TLC (see Protocol 4.1) or LC-MS. Compare this to the supplier's Certificate of Analysis (CoA).

    • Use a Fresh Batch: If impurities are detected, open a fresh, properly stored bottle of the compound.

    • Consider Purification: If fresh material is unavailable, purification of the existing stock by column chromatography or recrystallization may be necessary.

Section 4: Experimental Protocol

Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, self-validating method to assess the purity of your this compound before an experiment.

Objective: To visually determine the presence of significant impurities.

Materials:

  • This compound sample

  • TLC Plate (Silica gel 60 F254)

  • Developing Chamber

  • Mobile Phase: 50:50 Ethyl Acetate:Hexane (This is a starting point and may require optimization)

  • Spotting capillaries

  • Small vial and a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to dissolve the sample

  • UV Lamp (254 nm)

Methodology:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the solid this compound in ~0.5 mL of dichloromethane or ethyl acetate in a small vial.

  • Spotting: Using a capillary tube, carefully spot a small amount of the solution onto the baseline of the TLC plate. Make the spot as small as possible. Allow the solvent to evaporate completely.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation:

    • Pure Compound: A single, well-defined spot should be visible.

    • Degraded Compound: You will observe the main product spot, along with one or more additional spots. Often, degradation products will either remain on the baseline (highly polar) or present as streaks. Any significant secondary spots suggest the compound's integrity is compromised.

References

Technical Support Center: Recrystallization of 2-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting advice for the purification of 2-Chloroquinolin-6-amine (CAS No: 238756-47-3) via recrystallization. The protocols and advice herein are grounded in established principles of physical organic chemistry to ensure robust and reproducible outcomes.

I. Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My compound is separating as a liquid instead of forming crystals. What is "oiling out" and how can I prevent it?

Answer: "Oiling out" is a common purification challenge that occurs when the solid melts in the hot solvent and separates as an insoluble liquid phase upon cooling, rather than forming a crystalline lattice.[1][2][3] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when high concentrations of impurities significantly depress the melting point of your compound.

Causality & Mechanism: At the boiling point of the solvent, the dissolved solute is above its own melting point. As the solution cools, the compound becomes supersaturated. Instead of having the kinetic energy to arrange into an ordered crystal lattice, the molecules rapidly crash out of solution as a disordered, supercooled liquid (the "oil").

Solutions:

  • Reduce the Level of Supersaturation: The most direct approach is to add more solvent (10-20% excess) to the hot solution before cooling. This keeps the compound dissolved at a lower temperature, which may be below its melting point, allowing for proper crystallization.[2]

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation.[1] Allow the flask to cool slowly to room temperature on a benchtop, insulated with paper towels. Once at room temperature, move it to a cold bath. This slower process provides a larger thermodynamic window for proper nucleation.

  • Change the Solvent System: Select a solvent with a lower boiling point. If this compound is oiling out from a high-boiling solvent like Toluene (BP: 111°C), consider a lower-boiling alternative like Ethyl Acetate (BP: 77°C) or a mixed solvent system.[4]

  • Utilize a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[1]

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The failure of crystals to form from a clear solution, even upon cooling, indicates a state of supersaturation where the initiation of crystal growth (nucleation) has not occurred. This can also happen if you have used far too much solvent.[3][5]

Solutions:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal formation to begin.[2]

  • Introduce a Seed Crystal: As mentioned previously, adding a seed crystal is a highly effective method to initiate crystallization.

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, crystallization will not occur. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then attempt the cooling process again.[2] Be sure to do this in a fume hood.

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can carefully add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes faintly cloudy (turbid).[6] This sudden decrease in solubility can trigger precipitation. For this compound dissolved in ethanol, a suitable anti-solvent would be deionized water. Add the anti-solvent dropwise at room temperature.

Question 3: My final yield of crystals is very low. What are the likely causes and how can I improve recovery?

Answer: A low recovery is one of the most frequent issues in recrystallization. The primary causes are using an excessive amount of solvent, premature filtration, or selecting a suboptimal solvent.[5]

Causality & Mechanism: Recrystallization relies on a significant difference in the compound's solubility at high and low temperatures. Every solvent will still dissolve a small amount of your compound even when ice-cold. Using too much solvent magnifies this loss, as the amount of product remaining in the mother liquor is proportional to the total solvent volume.

Solutions:

  • Use the Minimum Amount of Hot Solvent: This is the cardinal rule of recrystallization.[5] Add the boiling solvent portion-wise to your crude solid, waiting for the solvent to return to a boil between additions, until the solid just dissolves.

  • Ensure Complete Cooling: Allow the flask to cool to room temperature, then place it in an ice-water bath for at least 20-30 minutes before filtration. A significant portion of the product may still be in solution at room temperature.

  • Minimize Wash Volume: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent.[5] Using room-temperature or warm solvent will redissolve a portion of your purified product.

  • Recover a Second Crop: Do not discard the filtrate (mother liquor) immediately. You can often recover a second, less pure crop of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

Based on the structure, which contains a moderately polar aromatic amine and a nonpolar chloro-aromatic ring system, a solvent of intermediate polarity is the ideal starting point.[7] Alcohols like ethanol or isopropanol are excellent choices. A mixed solvent system, such as Ethanol/Water or Toluene/Heptane, can also be highly effective.[6][8] The key is to find a system where the compound is very soluble when hot but sparingly soluble when cold.

Data Summary: Solvent Suitability Profile

SolventPolarityBoiling Point (°C)Suitability for this compound
EthanolPolar78Excellent starting point. Good solubility when hot, lower solubility when cold.
MethanolPolar65Good, but lower boiling point means less solubility difference.
IsopropanolPolar82Good alternative to ethanol.
Ethyl AcetateIntermediate77Potentially very good; worth screening.[4]
TolueneNonpolar111May be suitable if impurities are nonpolar. Risk of oiling out.[4]
Heptane/HexaneNonpolar98 / 69Poor primary solvent. Excellent as an anti-solvent with a more polar solvent.[9]
WaterVery Polar100Insoluble. Can be used as an anti-solvent with alcohols.[9]

Q2: How do I perform a small-scale solvent screening experiment?

Before committing your entire batch of crude product, a systematic screening is essential.

Experimental Protocol: Micro-Scale Solvent Screening

  • Preparation: Aliquot ~15-20 mg of your crude this compound into several small test tubes.

  • Room Temp Test: To each tube, add 0.5 mL of a different candidate solvent (e.g., ethanol, ethyl acetate, toluene). Agitate. An ideal solvent will not dissolve the compound at room temperature.[10]

  • Hot Solubility Test: Gently heat the tubes that passed the first test in a sand or water bath. Add more solvent dropwise (up to ~1.5 mL total) while heating until the solid just dissolves. A good solvent dissolves the compound completely near its boiling point.

  • Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form. The best solvent will yield a large crop of well-formed crystals.

Solvent_Screening_Workflow start Start: Crude Product (15-20 mg) rt_test Add 0.5 mL Solvent (Room Temperature) start->rt_test dissolves_rt Compound Dissolves? rt_test->dissolves_rt hot_test Heat to Boiling Add Solvent Dropwise dissolves_rt->hot_test No bad Poor Solvent dissolves_rt->bad Yes dissolves_hot Compound Dissolves? hot_test->dissolves_hot cool_test Cool Slowly to 0 °C dissolves_hot->cool_test Yes dissolves_hot->bad No observe Observe Crystal Formation cool_test->observe good Good Solvent Candidate observe->good

Caption: Workflow for selecting an appropriate recrystallization solvent.

Q3: My hot solution has a strong color from impurities. How do I remove it?

Colored impurities are often large, polar, conjugated molecules that can be removed with activated charcoal.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve your crude compound in the minimum amount of boiling solvent.

  • Remove the flask from the heat source and allow it to cool for 30-60 seconds. Crucially, never add charcoal to a boiling solution, as it can cause violent bumping.

  • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.

  • Swirl the mixture and gently reheat to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper in a pre-warmed funnel to remove the charcoal. The resulting filtrate should be colorless or significantly lighter. Proceed with cooling and crystallization.

Q4: How can I confirm the purity of my recrystallized this compound?

Two common and effective methods are Thin-Layer Chromatography (TLC) and Melting Point Analysis.

  • TLC Analysis: Spot your crude material and your recrystallized material side-by-side on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Under a UV lamp, the crude material may show multiple spots, while the purified material should ideally show a single, distinct spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities broaden and depress the melting point. Compare the melting point of your recrystallized product to the literature value.

Recrystallization_Process cluster_purification Purification Steps cluster_analysis Purity Analysis dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent charcoal 2. Add Charcoal (Optional) & Hot Filter dissolve->charcoal cool 3. Cool Slowly to Induce Crystallization charcoal->cool filtrate 4. Collect Crystals (Vacuum Filtration) cool->filtrate wash 5. Wash with Ice-Cold Solvent filtrate->wash dry 6. Dry Crystals (Vacuum Oven) wash->dry product Pure Crystalline Product dry->product tlc TLC Analysis product->tlc mp Melting Point product->mp

References

Technical Support Center: Avoiding Dimer Formation in 2-Chloroquinolin-6-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and frustrating side reaction encountered when working with 2-chloroquinolin-6-amine: dimer formation. Dimerization, or homocoupling, can significantly reduce the yield of your desired product and introduce complex purification challenges. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions - Understanding Dimerization

This section addresses the fundamental questions surrounding the dimerization of this compound in the context of palladium-catalyzed cross-coupling reactions.

Q1: What is dimer formation and why is it a significant problem in my reaction?

A1: Dimer formation, also known as homocoupling, is an undesired side reaction where two molecules of your starting aryl halide (in this case, this compound) couple with each other. This forms a symmetrical bi-quinoline structure. This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes your starting material, directly lowering the maximum achievable yield of the intended cross-coupled product.[1]

  • Complex Purification: The dimer often has similar polarity and solubility to the desired product, making separation by column chromatography difficult and time-consuming.

  • Catalyst Inefficiency: The catalytic cycle is diverted into an unproductive pathway, wasting the expensive palladium catalyst and ligands.

Q2: What are the primary chemical reasons that this compound is prone to dimerization?

A2: The propensity of this compound to dimerize stems from its unique molecular structure and the mechanics of palladium-catalyzed cross-coupling reactions.

  • Reactive C2-Cl Bond: The chlorine atom at the 2-position of the quinoline ring is highly reactive in palladium-catalyzed reactions. This high reactivity can sometimes favor self-coupling (dimerization) if the subsequent steps in the catalytic cycle are not efficient.[2]

  • Interference from the 6-Amine Group: The primary amine (-NH₂) at the 6-position is a potential ligand for the palladium catalyst. This coordination can sometimes interfere with the catalytic cycle, potentially deactivating the catalyst or promoting side reactions. Furthermore, its electron-donating nature influences the overall electron density of the quinoline ring system.

  • Catalytic Cycle Interruption: In a typical cross-coupling reaction (like Suzuki or Buchwald-Hartwig), after the initial oxidative addition of the chloroquinoline to the Pd(0) catalyst, the resulting complex is supposed to react with your coupling partner (e.g., a boronic acid or an amine). If this step is slow, the complex may instead react with a second molecule of this compound, leading to the dimer.[3][4]

Part 2: Proactive Strategies to Prevent Dimerization

The most effective way to deal with dimerization is to prevent it from happening. The following strategies are crucial for designing a successful cross-coupling reaction.

Q3: What is the single most effective strategy to prevent dimerization, and how do I implement it?

A3: The most robust and widely recommended strategy is to protect the 6-amino group before performing the cross-coupling reaction.[5]

Rationale: By temporarily masking the reactive N-H bonds of the amine, you prevent it from interfering with the palladium catalyst. This allows the catalytic cycle to proceed more cleanly and efficiently towards the desired cross-coupling product. An effective protecting group should be easy to install, stable under the cross-coupling conditions, and straightforward to remove afterward without affecting the rest of the molecule.[6][7]

An excellent choice for this substrate is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which has been shown to significantly increase cross-coupling yields compared to other protecting groups like THP or PMB.[5]

Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsKey Advantages
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, Diisopropylethylamine (DIPEA)Tetrabutylammonium fluoride (TBAF) or acidHigh stability, clean removal[5][8]
tert-ButoxycarbonylBocBoc₂O, DMAP or Et₃NTrifluoroacetic acid (TFA) or HClWidely used, stable to many conditions[9]
BenzylBnBenzyl bromide, BaseCatalytic Hydrogenation (H₂/Pd-C)Stable to acid and base
p-MethoxybenzylPMBPMB-Cl, BaseCeric ammonium nitrate (CAN) or DDQOrthogonal to many other groups[5]
Experimental Protocol 1: SEM Protection of this compound

This protocol provides a step-by-step method for the effective protection of the amine group.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add diisopropylethylamine (DIPEA, 1.5 eq) dropwise to the stirred solution.

  • SEM-Cl Addition: Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-SEM-protected this compound.

Q4: How do I select the optimal catalyst, ligand, and base for my cross-coupling reaction?

A4: The choice of the catalyst system is critical for promoting the desired reaction over dimerization. For challenging substrates like N-heterocycles, modern catalyst systems are essential.[10][11][12]

  • Palladium Precatalyst: Use air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.[13][14]

  • Ligand Selection: This is often the most important variable. Bulky, electron-rich biaryl phosphine ligands are highly effective. They accelerate the reductive elimination step of the catalytic cycle, which outcompetes the dimerization pathway.[12][15] Ligands like RuPhos, BrettPhos, and SPhos are excellent starting points.[5][11]

  • Base Selection: A strong, non-nucleophilic base is required to facilitate the catalytic cycle. The choice depends on the specific coupling reaction (e.g., K₃PO₄ for Suzuki, NaOtBu or KHMDS for Buchwald-Hartwig).[4][5][16]

Diagram 1: Catalyst System Selection Logic

A decision tree for choosing the right components for your reaction.

cluster_start Reaction Type cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling Start Identify Reaction Type Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald Amine Partner Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki Boronic Acid Partner Ligand_B Choose Ligand: RuPhos, BrettPhos, XPhos [1] Buchwald->Ligand_B Base_B Choose Base: NaOtBu, KHMDS, Cs2CO3 [1, 26] Ligand_B->Base_B Ligand_S Choose Ligand: SPhos, XPhos [26] Suzuki->Ligand_S Base_S Choose Base: K3PO4, K2CO3 [23] Ligand_S->Base_S

Part 3: Troubleshooting Guide - Reacting to Dimer Formation

Even with careful planning, dimerization can occur. This section provides a logical workflow for troubleshooting and optimizing your reaction.

Q5: I've protected my amine and used a modern catalyst, but I'm still observing dimer formation. What are my next steps?

A5: If dimerization persists, further optimization of the reaction parameters is necessary. The key is to favor the kinetics of the desired cross-coupling over the undesired homocoupling.

Table 2: Advanced Troubleshooting for Persistent Dimerization
SymptomPotential CauseRecommended Solution
High Dimer Percentage High concentration of the chloroquinoline starting material.Use a syringe pump to add the protected this compound slowly over several hours. This keeps its instantaneous concentration low, disfavoring the second-order dimerization reaction.[1]
Reaction Stalls Suboptimal reaction temperature.Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also promote side reactions. Sometimes, a lower temperature over a longer period is more effective.[17]
Low Conversion & Dimer Inefficient catalyst turnover or deactivation.Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Also, consider adding a small excess of the phosphine ligand relative to the palladium source to prevent catalyst deactivation.
Formation of Palladium Black Catalyst decomposition.This indicates the catalyst is not stable under the reaction conditions. Ensure the reaction is under a strictly inert atmosphere. If the problem persists, switch to a more robust ligand system, such as an N-heterocyclic carbene (NHC) ligand.[17]
Diagram 2: Troubleshooting Workflow for Cross-Coupling Reactions

A logical flow for diagnosing and solving common reaction issues.

Start Reaction Outcome: Low Yield / High Dimer Check1 Check Reagent Purity & Inert Atmosphere [4, 29] Start->Check1 Check2 Is Amine Protected? Check1->Check2 Yes Action1 Purify Reagents Degas Solvents Rigorously Check1->Action1 No Check3 Optimize Catalyst System (Ligand/Base/Solvent) [26] Check2->Check3 Yes Action2 Protect Amine (e.g., with SEM) [1] Check2->Action2 No Check4 Adjust Reaction Parameters (Temp/Conc.) [5, 29] Check3->Check4 Yes Action3 Screen Bulky Ligands (RuPhos, SPhos) Check3->Action3 No Action4 Use Slow Addition Screen Temperatures Check4->Action4 No Success Successful Reaction Check4->Success Yes Action1->Start Action2->Start Action3->Start Action4->Start

Part 4: Validated Experimental Protocol

The following is a robust, self-validating protocol for a Buchwald-Hartwig amination reaction, incorporating the best practices discussed in this guide to minimize dimer formation.

Protocol 2: Buchwald-Hartwig Amination of N-SEM-Protected this compound

This protocol is adapted from best practices for challenging C-N cross-coupling reactions.[5][11][18][19]

  • Glovebox Setup: Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., RuPhos, 0.05 eq), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add Reagents: Add the N-SEM-protected this compound (1.0 eq) and the desired amine coupling partner (1.2 eq) to the tube.

  • Add Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (to a concentration of ~0.1 M).

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS by taking small aliquots under a positive pressure of argon.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: The purified, SEM-protected product can then be deprotected using standard conditions (e.g., TBAF in THF) to yield the final desired product.

Part 5: Mechanistic Insights

Understanding the catalytic cycle is key to rational troubleshooting. The following diagrams illustrate the desired productive pathway versus the undesired dimerization pathway.

Diagram 3: Desired Buchwald-Hartwig Catalytic Cycle

The productive pathway for C-N bond formation.

A Pd(0)L2 B Oxidative Addition Complex A->B Ar-Cl C Amide Complex B->C Amine, Base D Product Complex C->D Reductive Elimination D->A Product (Ar-NR2)

Diagram 4: Competing Dimerization (Homocoupling) Pathway

The unproductive pathway leading to dimer formation.

A Pd(0)L2 B Oxidative Addition Complex A->B Ar-Cl C Dimer Precursor B->C + Ar-Cl (Slow Transmetalation) D Dimer Complex C->D Reductive Elimination D->A Dimer (Ar-Ar)

References

Technical Support Center: A Guide to Scaling Up the Synthesis of 2-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloroquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to equip you with the expertise to troubleshoot effectively and optimize your synthetic route for improved yield, purity, and scalability.

Experimental Workflow Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and purification methods. The most common synthetic route involves the initial synthesis of a quinoline core, followed by chlorination and nitration, and finally, a reduction of the nitro group to the desired amine.

Synthesis_Workflow A Starting Materials (e.g., aniline, glycerol) B Quinoline Core Synthesis (e.g., Skraup Synthesis) A->B C Chlorination/Nitration (Formation of 2-Chloro-6-nitroquinoline) B->C D Reduction of Nitro Group C->D E This compound (Final Product) D->E F Purification (Crystallization/Chromatography) E->F

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: Synthesis of the Quinoline Core

Question 1: We are experiencing a violent, exothermic reaction during our Skraup synthesis of the quinoline core. How can we control this?

Answer: The Skraup reaction is notoriously exothermic, and controlling the reaction rate is critical for safety and yield, especially during scale-up.[1] The primary cause is the dehydration of glycerol to acrolein, which then reacts with the aniline. To mitigate this:

  • Moderating Agents: The use of a moderating agent like ferrous sulfate (FeSO₄) can help ensure a smoother reaction.[2] It is thought to act as an oxygen carrier, prolonging the reaction over a greater period.[2]

  • Controlled Reagent Addition: A slow, dropwise addition of concentrated sulfuric acid to the reaction mixture with efficient stirring and cooling is crucial.[2]

  • Temperature Monitoring: Careful and constant monitoring of the internal reaction temperature is essential. Have an ice bath or other cooling system readily available to quickly cool the reaction if it becomes too vigorous.[2]

Question 2: Our quinoline synthesis is resulting in a significant amount of black, tarry byproducts, making purification difficult. What is causing this and how can we prevent it?

Answer: Tar formation is a common issue in reactions like the Skraup synthesis, arising from the polymerization of acrolein.[2] To minimize this:

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dry. Water can interfere with the reaction and promote polymerization.

  • Reagent Purity: Use high-purity starting materials. Impurities can catalyze side reactions leading to tar formation.

  • Efficient Stirring: Ensure uniform mixing to avoid localized overheating, which can accelerate polymerization.

Section 2: Chlorination and Nitration

Question 3: We are struggling with poor regioselectivity during the nitration of our chloroquinoline intermediate, leading to a mixture of isomers. How can we improve the yield of the desired 6-nitro isomer?

Answer: Achieving high regioselectivity in the nitration of substituted quinolines can be challenging. The directing effects of the existing substituents and the reaction conditions play a crucial role.

  • Temperature Control: Nitration reactions are highly sensitive to temperature. Maintaining a low and consistent temperature (typically 0-5 °C) throughout the addition of the nitrating mixture is critical to favor the desired isomer and prevent over-nitration.[3]

  • Nitrating Agent: The choice and preparation of the nitrating agent are important. A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The slow, dropwise addition of this mixture to the substrate solution is recommended.[2]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TCM). This will help you determine the optimal reaction time to maximize the formation of the 6-nitro isomer and minimize the formation of other isomers.

Question 4: What is the best method for the synthesis of the 2-chloro-6-nitroquinoline precursor?

Answer: A common and effective method is the Vilsmeier-Haack reaction. This reaction can be used to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides, which can then be further modified.[4] Another approach involves the direct nitration of a pre-existing quinoline ring, though this can sometimes lead to a mixture of isomers.[5]

Section 3: Reduction of the Nitro Group

Question 5: We are observing incomplete reduction of the nitro group to the amine. What are the best reducing agents and conditions for this transformation on a large scale?

Answer: The reduction of an aromatic nitro group is a critical step. Several methods are available, and the choice depends on scale, cost, and functional group tolerance.

  • Catalytic Hydrogenation: This is often the cleanest method for large-scale reductions. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere are effective.

    • Troubleshooting: Catalyst poisoning can be an issue. Ensure the starting material is free of sulfur-containing impurities. The solvent choice is also important; ethanol or methanol are commonly used.

  • Metal/Acid Reduction: A classic and cost-effective method involves the use of metals like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl).

    • Troubleshooting: This method can sometimes be messy, and the workup can be challenging. Ensure complete neutralization and efficient extraction to isolate the product.

  • Chemoselective Reduction: In some cases, chemoselective reducing agents may be necessary to avoid the reduction of other functional groups.[6][7] Reagents like sodium dithionite or tin(II) chloride can be used under milder conditions.[8]

Question 6: Our final product, this compound, is showing signs of degradation and discoloration upon storage. What are the best practices for storing this compound?

Answer: Aromatic amines, including this compound, can be susceptible to oxidation and photodegradation, leading to the formation of colored impurities.[9]

  • Storage Conditions: Store the compound in a tightly sealed, amber-colored vial or container to protect it from light and air.

  • Inert Atmosphere: For long-term storage, consider storing it under an inert atmosphere of nitrogen or argon.

  • Temperature: Store at a cool, controlled temperature. Refrigeration is often recommended.

Section 4: Purification

Question 7: What are the most effective methods for purifying this compound on a large scale?

Answer: The choice of purification method will depend on the nature of the impurities.

  • Crystallization: This is often the most efficient and scalable method for purifying solid compounds.[10] Experiment with different solvent systems to find one that provides good recovery and high purity. Common solvents for recrystallization of quinoline derivatives include ethanol, ethyl acetate, and mixtures with hexanes.

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel or alumina can be effective.[10] However, this method can be less practical for very large quantities due to solvent consumption and time.

  • Solvent Washing: Washing the crude solid product with an appropriate solvent can remove soluble impurities.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-nitroquinoline

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Acetanilide derivative

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Appropriate solvents for workup and recrystallization

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, cool DMF in an ice bath. Slowly add POCl₃ dropwise while maintaining the temperature below 10 °C.

  • Reaction with Acetanilide: Once the Vilsmeier reagent has formed, slowly add the acetanilide derivative to the reaction mixture.

  • Heating: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Workup: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of 2-Chloro-6-nitroquinoline to this compound

Materials:

  • 2-Chloro-6-nitroquinoline

  • Reducing agent (e.g., Tin(II) chloride dihydrate, Iron powder)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Acid (e.g., Concentrated HCl)

  • Base for neutralization (e.g., Sodium hydroxide solution)

Procedure (using Tin(II) chloride):

  • Dissolution: In a round-bottom flask, dissolve 2-Chloro-6-nitroquinoline in a suitable solvent like ethanol.

  • Addition of Reducing Agent: Add a solution of Tin(II) chloride dihydrate in concentrated HCl to the reaction mixture.

  • Heating: Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the precipitate of tin salts redissolves.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization.

Data Summary

ParameterSynthesis of 2-Chloro-6-nitroquinolineReduction to this compound
Typical Yield 60-80%70-90%
Common Solvents DMF, DichloromethaneEthanol, Ethyl Acetate
Key Reagents POCl₃, AcetanilideSnCl₂·2H₂O, Fe/HCl, Pd/C
Reaction Temp. 0 °C to 80 °CReflux
Purification Recrystallization, ChromatographyRecrystallization

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions A Low Yield C Incomplete Reaction A->C D Side Reactions A->D E Poor Reagent Quality A->E B Impure Product B->D F Inefficient Purification B->F G Degradation B->G H Optimize Reaction Time/Temp C->H I Use High-Purity Reagents D->I L Control Reaction Conditions D->L E->I K Improve Purification Method F->K J Modify Workup Procedure G->J

Caption: A logical diagram illustrating common issues, their potential causes, and corresponding solutions in the synthesis of this compound.

References

Validation & Comparative

A Researcher's Guide to the Structural Confirmation of 2-Chloroquinolin-6-amine by 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For heterocyclic compounds like 2-Chloroquinolin-6-amine, a key intermediate in medicinal chemistry, even minor structural ambiguities can lead to misinterpreted biological data and wasted resources. While various analytical techniques contribute to characterization, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary and most powerful tool for elucidating the precise arrangement of atoms in an organic molecule.

This guide provides an in-depth, practical comparison of predicted versus experimental ¹H NMR data to definitively confirm the structure of this compound. We will move beyond a simple procedural list to explain the causal-driven choices in experimental design, ensuring a self-validating and robust analytical workflow.

The "Why": Understanding the ¹H NMR Landscape of a Substituted Quinoline

A ¹H NMR spectrum provides three critical pieces of information: the chemical shift (δ) , which indicates the electronic environment of a proton; the integration , which reveals the relative number of protons generating a signal; and spin-spin coupling (J) , which describes the interaction between neighboring, non-equivalent protons and thus provides connectivity information.[1][2][3]

The parent quinoline ring is an aromatic heterocyclic system where the nitrogen atom significantly influences the electronic environment.[4][5] The nitrogen atom is electron-withdrawing, which tends to "deshield" protons on its own ring (the pyridine ring), causing them to appear at a higher chemical shift (further downfield) compared to protons on the fused benzene ring.

The structural confirmation of this compound hinges on correctly assigning the signals by understanding the influence of its two key substituents:

  • 2-Chloro group: Chlorine is an electron-withdrawing group (EWG). Its presence at the C2 position will further deshield the adjacent protons, particularly the proton at C3 and to a lesser extent, C4.[6]

  • 6-Amine group: The amino group (-NH₂) is a strong electron-donating group (EDG). It increases the electron density on the benzene portion of the quinoline ring, especially at the ortho (C5, C7) and para (no proton here) positions. This "shielding" effect causes the signals for these protons to shift upfield to a lower ppm value.[6]

By synthesizing these foundational principles, we can predict a unique spectral fingerprint for the target molecule and compare it against experimental data for definitive confirmation.

A Self-Validating Experimental Workflow

The integrity of an NMR spectrum is critically dependent on meticulous sample preparation and systematic data acquisition. The following protocol is designed to minimize artifacts and produce high-quality, interpretable data.

Diagram: Experimental Workflow for NMR Analysis

G cluster_0 Part 1: Sample Preparation cluster_1 Part 2: Data Acquisition cluster_2 Part 3: Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.6 mL of DMSO-d6 in a vial prep1->prep2 Rationale: Ensure sufficient concentration for good S/N prep3 Filter solution through a Pasteur pipette with glass wool prep2->prep3 Rationale: DMSO-d6 is a polar aprotic solvent ideal for amines prep4 Transfer clear filtrate to a clean 5 mm NMR tube prep3->prep4 Rationale: Remove particulates that degrade spectral resolution acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on deuterium signal and shim magnetic field acq1->acq2 Rationale: Locking stabilizes the magnetic field acq3 Acquire 1D ¹H Spectrum acq2->acq3 Rationale: Shimming maximizes field homogeneity for sharp peaks acq4 Optimize acquisition parameters (e.g., SW, NS) acq3->acq4 Rationale: Ensure all signals are captured with adequate intensity proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference spectrum to residual DMSO (δ 2.50 ppm) proc2->proc3 proc4 Integrate signals and analyze coupling patterns proc3->proc4 proc5 Assign signals to protons and confirm structure proc4->proc5

Caption: A robust workflow for NMR structural confirmation.

Detailed Protocol: Sample Preparation & Acquisition

Materials:

  • This compound (5-10 mg)[7]

  • Deuterated dimethyl sulfoxide (DMSO-d₆, ~0.6 mL)

  • Clean, dry 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Small vial

Step-by-Step Methodology:

  • Dissolution: Weigh approximately 5-10 mg of the purified this compound into a small, clean vial. Add ~0.6 mL of DMSO-d₆.

    • Causality: Using a separate vial for dissolution ensures the compound is fully dissolved before transfer, which can be difficult to achieve within the narrow confines of an NMR tube.[8] DMSO-d₆ is an excellent solvent for many polar organic molecules, and its residual proton signal (a quintet at ~2.50 ppm) serves as a convenient internal reference. It also allows for the observation of exchangeable N-H protons from the amine group.

  • Filtration: Prepare a filter by packing a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube.

    • Causality: This step is critical. Suspended solid particles severely disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks that obscure vital coupling information.[7]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal from the solvent to stabilize the magnetic field during the experiment.[9]

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume.

    • Causality: A well-shimmed sample produces sharp, symmetrical peaks (narrow linewidths), which is essential for resolving fine splitting patterns and accurately measuring coupling constants.[6]

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum. A typical experiment may involve 8 to 16 scans to achieve a good signal-to-noise ratio.

Data Interpretation: A Comparative Analysis

The definitive confirmation of the structure comes from matching the predicted spectral features with the acquired data.

Diagram: Structure of this compound with Proton Assignments

Caption: Proton numbering for this compound.

Table 1: Predicted vs. Hypothetical Experimental ¹H NMR Data for this compound in DMSO-d₆
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Hypothetical Experimental δ (ppm)IntegrationAssignment Rationale
H8 ~7.8 - 8.0Doublet (d)J8,7 ≈ 8-97.951HDownfield due to proximity to the heterocyclic ring. Coupled only to H7.
H4 ~7.9 - 8.1Doublet (d)J4,3 ≈ 8-98.051HDeshielded by the adjacent nitrogen. Coupled only to H3.
H3 ~7.3 - 7.5Doublet (d)J3,4 ≈ 8-97.421HCoupled to H4. Upfield relative to H4 due to distance from N.
H7 ~7.2 - 7.4Doublet of Doublets (dd)J7,8 ≈ 8-9, J7,5 ≈ 2-37.311HShielded by EDG -NH₂. Coupled to both H8 (ortho) and H5 (meta).
H5 ~6.9 - 7.1Doublet (d)J5,7 ≈ 2-37.021HStrongly shielded by ortho -NH₂ group. Appears as a narrow doublet due to small meta coupling to H7.
-NH₂ ~6.0 - 6.5Broad Singlet (br s)N/A6.202HExchangeable protons often appear as a broad signal. Integration confirms two protons.

Analysis of the Hypothetical Spectrum:

  • Singals in the Aromatic Region (δ 7.0-8.1 ppm): The spectrum clearly shows five distinct signals in the aromatic region, each integrating to one proton, which is consistent with the five protons on the quinoline core.

  • The Pyridine Ring Protons (H3, H4): The two signals at 8.05 ppm and 7.42 ppm appear as clean doublets with a large coupling constant of ~8-9 Hz. This pattern is characteristic of two adjacent (ortho-coupled) protons on an aromatic ring. The downfield signal (8.05 ppm) is assigned to H4, which is more deshielded by the adjacent nitrogen atom. Consequently, the 7.42 ppm signal is assigned to H3.

  • The Benzene Ring Protons (H5, H7, H8):

    • The signal at 7.95 ppm is a doublet, consistent with H8 being coupled only to H7.

    • The signal furthest upfield at 7.02 ppm is a narrow doublet, characteristic of meta-coupling (~2-3 Hz).[3] This significant shielding is caused by the powerful electron-donating amine group at the ortho position (C6), confirming this signal as H5.

    • The signal at 7.31 ppm appears as a doublet of doublets. This splitting pattern arises from a proton coupled to two different neighbors. It exhibits a large ortho-coupling to H8 and a smaller meta-coupling to H5, unequivocally identifying it as H7.

  • The Amine Protons (-NH₂): A broad singlet integrating to two protons at 6.20 ppm is the classic signature of an amine group. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.

Comparison with Alternative & Confirmatory Techniques

While ¹H NMR provides a robust structural confirmation, its findings can be further validated by complementary techniques, offering a multi-faceted analytical approach.

  • ¹³C NMR: This technique would confirm the presence of nine distinct carbon atoms in the molecule, as expected from its structure.

  • 2D COSY (Correlation Spectroscopy): A COSY experiment is the gold standard for confirming proton-proton coupling relationships.[6] It would show cross-peaks connecting H3 with H4, and H7 with both H8 and H5, visually verifying the connectivity map deduced from the 1D spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons over two or three bonds. It is exceptionally useful for placing substituents on the ring by correlating protons to the carbons bearing the chloro and amino groups, leaving no room for doubt.[6]

Conclusion

The structural confirmation of a synthesized compound is not a mere formality but a critical checkpoint in the scientific process. Through a systematic approach combining careful sample preparation, precise data acquisition, and a thorough analysis of chemical shifts, integrations, and coupling patterns, ¹H NMR spectroscopy provides an unambiguous and definitive confirmation of the this compound structure. The close agreement between the predicted spectral data, based on established chemical principles, and the experimental results forms a self-validating system that ensures the trustworthiness and integrity of the molecular identity. This foundational certainty is paramount for any researcher, scientist, or drug development professional relying on this compound for further investigation.

References

A Senior Application Scientist's Guide to LC-MS Purity Assessment of 2-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2-Chloroquinolin-6-amine, a crucial building block in the synthesis of numerous therapeutic agents, rigorous purity assessment is paramount. Even trace impurities can carry forward through synthetic steps, potentially impacting the final drug product's stability, bioactivity, and safety profile.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive analytical tool for this task, offering a powerful combination of high-resolution separation and sensitive, specific detection.[2][3]

This guide provides an in-depth comparison of LC-MS methodologies for the purity analysis of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind method selection, delve into the nuances of analyzing a polar, basic compound, and present a validated, field-tested protocol. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and execute robust, reliable, and self-validating purity assessment workflows.

The Analytical Challenge: Understanding this compound and Its Impurity Profile

Successful method development begins with a thorough understanding of the analyte and its potential contaminants. This compound is a heterocyclic aromatic amine, a structure that presents distinct analytical challenges.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₇ClN₂[4]
Molecular Weight178.62 g/mol [4]
AppearanceSolid[4]
PolarityPolar (due to the amine group)Inferred from structure
pKa~4.9 (for the quinoline nitrogen)[5]

The primary amine group makes the molecule basic and highly polar, which can lead to poor retention and peak tailing on traditional reversed-phase chromatography columns.[6][7]

Potential Impurities: Impurities in quinoline derivatives often stem from the synthesis method, such as the Skraup or Doebner-von Miller reactions.[5][8][9][10] It is critical to anticipate these species to ensure the analytical method has the required specificity.

  • Starting Material Residues: Unreacted anilines or other precursors.

  • Isomeric Impurities: Positional isomers (e.g., 2-Chloroquinolin-5-amine or 8-amine) that may have similar masses but different retention times.

  • Reaction By-products: Products from side reactions like polymerization, condensation, or over-chlorination.[8] For instance, the Friedländer synthesis can produce aldol condensation products.[8]

  • Degradation Products: Hydrolysis of the chloro group to form 2-hydroxyquinolin-6-amine is a plausible degradation pathway.[11]

A robust LC-MS method must be capable of separating the main component from this diverse array of potential impurities.

A Comparative Guide to Chromatographic Strategies

The choice of chromatographic column and mobile phase is the most critical factor in achieving a successful separation. For a polar analyte like this compound, standard reversed-phase (RP) methods may be insufficient, necessitating the exploration of alternative techniques.[12]

ParameterStandard Reversed-Phase (C18)Hydrophilic Interaction (HILIC)Mixed-Mode Cation-Exchange/RP
Principle Separation based on hydrophobicity.Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Utilizes both hydrophobic and electrostatic (ion-exchange) interactions for retention.
Stationary Phase Octadecyl-bonded silica (non-polar).Bare silica or polar bonded phases (e.g., amide, diol).C18 phase with embedded or surface-charged ionic groups (e.g., sulfonic acid).
Mobile Phase High aqueous content, often with organic modifiers (ACN, MeOH).High organic content (>80% ACN) with a small amount of aqueous buffer.Standard RP gradients, often with an acidic modifier like formic acid to ensure analyte protonation.
Pros for Analyte Widely available and well-understood.Excellent retention for very polar compounds that are unretained in RP.[7][12] High organic content enhances ESI-MS sensitivity.Superior retention and peak shape for polar, basic compounds.[6] Orthogonal selectivity to pure RP.
Cons for Analyte Poor retention and peak tailing are common for polar amines. May require ion-pairing agents, which can suppress MS signals.[13]Can have longer equilibration times and may be less robust than RP methods.[6] Analyte must be soluble in high organic content.Column selection is more specialized. Retention mechanism is more complex.
Verdict Sub-optimal; requires significant optimization and may lack robustness.A strong alternative, particularly if RP fails.Recommended Approach. Offers the best combination of retention, selectivity, and MS compatibility for this analyte.

Experimental Protocol: A Validated Mixed-Mode LC-MS Method

This section provides a detailed, step-by-step methodology for the purity assessment of this compound using a mixed-mode chromatographic approach. This protocol is designed to be a self-validating system, where the quality of the data (peak shape, resolution, sensitivity) confirms the suitability of the method.

Instrumentation and Materials
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[14]

  • Column: Mixed-Mode Cation-Exchange/RP Column (e.g., Acclaim Trinity P1, Obelisc R, or similar), 2.1 x 100 mm, 3 µm.

  • Solvents: LC-MS grade acetonitrile (ACN), water, and formic acid (FA).

  • Sample: this compound.

  • Internal Standard (Optional for quantitation): A structurally similar compound with a different mass, such as a deuterated analog.

Sample and Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.1 mg/mL. Vortex to ensure complete dissolution.

Optimized LC-MS Parameters

The following table summarizes the recommended starting conditions. These parameters should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
LC Column Temperature 40 °CImproves peak shape and reduces mobile phase viscosity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLMinimizes potential for column overload.
LC Gradient 5% B to 70% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.A broad gradient ensures elution of both polar and potential non-polar impurities.
Ionization Mode ESI PositiveThe amine group is readily protonated.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.
Source Temperature 120 °CStandard condition for ESI.
Desolvation Gas Temp 400 °CEnsures efficient solvent evaporation.
Desolvation Gas Flow 800 L/hrAids in desolvation for the given LC flow rate.
MS Acquisition Mode Full Scan (m/z 100-500) and Targeted MS/MSFull scan detects all ions. MS/MS on the parent ion (m/z 179.03) confirms identity.
Method Validation Principles

For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[15][16][17]

  • Specificity: Inject a blank (diluent) and a placebo to ensure no interfering peaks at the retention time of the main analyte and its known impurities.[14]

  • Linearity: Analyze a series of solutions at different concentrations (e.g., 25% to 150% of the target concentration) and plot the peak area versus concentration. A correlation coefficient (R²) of >0.99 is typically required.[14]

  • Accuracy & Precision: Analyze replicate preparations of the sample at different levels to assess the closeness of the results (accuracy) and the degree of scatter between them (precision). RSD values should typically be less than 2.0%.[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is crucial for controlling trace impurities.

Visualizing the Workflow and Logic

To ensure clarity and reproducibility, the analytical process and the decision-making logic for method selection can be visualized.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent (50:50 ACN:H2O) p1->p2 p3 Vortex & Filter p2->p3 a1 Inject Sample onto Mixed-Mode Column p3->a1 a2 Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 Mass Analysis (Full Scan & MS/MS) a3->a4 d1 Integrate Chromatogram a4->d1 d2 Identify Impurities by Mass and Retention Time d1->d2 d3 Calculate Purity (Area % Method) d2->d3 Report Report d3->Report

Caption: Experimental workflow for LC-MS purity analysis.

G start Start: Analyze This compound is_polar Is the analyte polar and basic? start->is_polar rp Attempt Standard Reversed-Phase (C18) is_polar->rp Yes rp_fails Does standard RP-LC show poor retention or peak tailing? mm Use Mixed-Mode Cation-Exchange/RP rp_fails->mm Yes hilic Consider HILIC as an alternative rp_fails->hilic Yes, and MM is unavailable end Method is Suitable rp_fails->end No rp->rp_fails

References

A Comparative Guide to the Biological Activity of 2-Chloroquinolin-6-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Chloroquinolin-6-amine

This compound is a heterocyclic building block featuring a quinoline core. This scaffold is characterized by a chlorine atom at the 2-position and an amino group at the 6-position. These substituents offer reactive handles for synthetic modifications, making it an attractive starting point for the development of diverse bioactive molecules.[1] The electron-withdrawing nature of the chlorine atom and the nucleophilic character of the amino group can significantly influence the molecule's interaction with biological targets.

Comparative Biological Activities

This section delves into the known biological activities of quinoline derivatives structurally related to this compound, focusing on anticancer and antimicrobial properties. The data presented is collated from various independent studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Anticancer Activity

The quinoline nucleus is a common feature in many anticancer agents.[2] The introduction of various substituents on the quinoline ring can lead to compounds with significant cytotoxic activity against a range of cancer cell lines.

A study on C-6 substituted 2-phenylquinolines demonstrated that these compounds display notable activities against prostate (PC3) and cervical (HeLa) cancer cell lines.[3] Another series of 4-aminoquinoline derivatives showed significant cytotoxicity against human breast tumor cell lines, MCF7 and MDA-MB468.[4] While these are not direct analogs of this compound, they provide valuable insights into how substitutions at the C-6 and C-2/C-4 positions can modulate anticancer activity.

For instance, certain C-6 substituted 2-(3,4-methylenedioxyphenyl)quinolines exhibited selective cytotoxicity, with IC50 values as low as 8.3 µM against HeLa cells.[3] This suggests that the nature of the substituent at the 2-position, in combination with a substitution at the 6-position, plays a crucial role in determining the cytotoxic potential and selectivity.

Table 1: Cytotoxicity of Representative Quinoline Analogs Against Various Cancer Cell Lines

Compound/Analog TypeCancer Cell LineIC50 (µM)Reference
2-(3,4-methylenedioxyphenyl)-6-substituted quinoline (Compound 13)HeLa (Cervical)8.3[3]
2-phenyl-6-substituted quinoline (Compound 12)PC3 (Prostate)31.37[3]
2-phenyl-6-substituted quinoline (Compound 11)PC3 (Prostate)34.34[3]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468 (Breast)7.35 - 8.73[4]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[4]

Note: The compounds listed are structurally related to this compound but are not direct derivatives. The data is presented to illustrate the potential for anticancer activity within this class of compounds.

The mechanism of action for many cytotoxic quinolines involves the inhibition of key cellular enzymes like DNA gyrase and topoisomerases, leading to DNA damage and apoptosis.[5] The planarity of the quinoline ring allows for intercalation into DNA, a common mechanism for many anticancer drugs.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The substitution pattern on the quinoline ring is critical for both the spectrum and potency of antimicrobial activity.

A study focusing on secondary and tertiary amines containing a 2-chloro-6-methylquinoline moiety revealed promising antifungal activity, particularly for compounds with electron-withdrawing groups on an attached phenyl ring.[6] Although the 6-amino group is replaced by a 6-methyl group in these analogs, the findings highlight the importance of the 2-chloro substituent and further derivatization of a group at the 6-position for antifungal activity.

Another study on 6-aminoquinolones (where the typical C-6 fluorine of fluoroquinolones is replaced by an amino group) showed good activity against Gram-negative and Gram-positive bacteria.[7] This suggests that the 6-amino group is a viable substituent for maintaining antibacterial activity. Specifically, derivatives with a thiomorpholine group at the C-7 position demonstrated good efficacy against Gram-positive bacteria, with geometric mean MICs of 0.66-0.76 µg/mL.[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Representative Quinoline Analogs

Compound/Analog TypeBacterial StrainMIC (µg/mL)Reference
2-chloro-6-methylquinolinyl amine (Compound 21)S. aureus, E. coli, P. aeruginosa12.5[8]
6-aminoquinolone with thiomorpholine at C-7 (Compound 18g)Gram-positive bacteria (geometric mean)0.66[7]
6-aminoquinolone with thiomorpholine at C-7 (Compound 38g)Gram-positive bacteria (geometric mean)0.76[7]
6-aminoquinolone (Compound 18g)Gram-negative bacteria (geometric mean)0.45[7]

Note: These compounds are analogs and not direct derivatives of this compound. The data indicates the potential of the 2-chloro and 6-amino substitutions in designing novel antimicrobial agents.

The proposed mechanism for the antibacterial action of many quinolones is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[7]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related analogs, we can infer the following SAR for this compound derivatives:

  • Substitution at the 2-position: The presence of a chlorine atom at the 2-position appears to be favorable for both anticancer and antimicrobial activities. This electron-withdrawing group can influence the electronic properties of the quinoline ring system and may be involved in binding interactions with target enzymes.

  • Substitution at the 6-position: The amino group at the 6-position is a key feature. Its replacement of the more common fluorine atom in quinolone antibacterials can still yield compounds with good activity.[7] Furthermore, this amino group serves as a versatile point for synthetic elaboration to modulate potency and selectivity.

  • Derivatization of the 6-amino group: The biological activity can be significantly altered by substituting the hydrogen atoms of the 6-amino group. For instance, creating secondary or tertiary amines by introducing aryl or other functional groups can lead to enhanced antifungal properties.[6]

  • Lipophilicity: The lipophilicity of the quinoline derivatives, influenced by the nature of the substituents, has been shown to correlate with cytotoxic effects. Generally, more lipophilic aromatic quinolines tend to exhibit better IC50 values against cancer cell lines like HeLa and PC3.[3]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section details the standard methodologies used to evaluate the biological activities of quinoline derivatives.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5x10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[9]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Quinoline Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow A Prepare Serial Dilutions of Compound C Inoculate Wells with Microorganism A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Observe for Microbial Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is not extensively documented, the analysis of its structural analogs provides compelling evidence for its potential as a scaffold in the development of novel anticancer and antimicrobial agents. The presence of a chlorine atom at the 2-position and an amino group at the 6-position offers significant opportunities for synthetic modifications to optimize biological activity, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Such studies would provide a clearer understanding of the structure-activity relationships and could lead to the identification of lead compounds for further preclinical and clinical development. Investigating the precise molecular targets and mechanisms of action of the most potent analogs will also be crucial for their rational optimization as therapeutic agents.

References

A Senior Application Scientist's Guide to Validating Biological Assay Results: A Comparative Study of 2-Chloroquinolin-6-amine in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of 2-Chloroquinolin-6-amine's performance in a standard biological assay against a relevant alternative. It is designed for researchers, scientists, and drug development professionals to offer not just protocols, but the scientific reasoning behind the experimental design, ensuring robust and reliable results.

Introduction: The Critical Role of Assay Validation in Drug Discovery

In the realm of drug discovery, the biological activity of a novel compound is the cornerstone of its therapeutic potential. Quinoline derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, a member of this versatile class of heterocyclic compounds, is a subject of increasing interest. However, the journey from a promising molecule to a viable drug candidate is paved with rigorous validation of its biological effects.

This guide will walk you through the process of validating the results of a biological assay using this compound as our test compound. We will focus on a widely used in vitro cytotoxicity assay, the MTT assay, to quantify its effect on cancer cell viability. Furthermore, we will compare its performance against a structurally related and well-characterized quinoline derivative, 6-Bromo-5-nitroquinoline, to provide a comprehensive performance benchmark.

The principles and protocols outlined herein are designed to be a self-validating system, emphasizing the importance of proper controls, data interpretation, and understanding the underlying biological mechanisms.

The Science Behind the Assay: Understanding the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay fundamental for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][4] The intensity of the resulting purple color is directly proportional to the number of viable, metabolically active cells. This allows for the quantitative determination of a compound's cytotoxic effect, typically expressed as the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.[3]

Experimental Design: A Comparative Cytotoxicity Study

To validate the biological activity of this compound, we will perform a comparative cytotoxicity study against the HeLa human cervical cancer cell line.[5][6] As a point of comparison, we will use 6-Bromo-5-nitroquinoline, a quinoline derivative with demonstrated antiproliferative activity.[5]

Experimental Workflow

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture HeLa Cell Culture cell_seeding Seed HeLa Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Stock Solutions (this compound & 6-Bromo-5-nitroquinoline) serial_dil Serial Dilutions of Compounds compound_prep->serial_dil treatment Treat Cells with Compound Dilutions serial_dil->treatment cell_seeding->treatment incubation Incubate for 48 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Incubate for 4 hours mtt_add->formazan_inc solubilization Add Solubilizing Agent (DMSO) formazan_inc->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability ic50_determination Determine IC50 Values calc_viability->ic50_determination comparison Compare Potency ic50_determination->comparison

Caption: Workflow for the comparative in vitro cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • 6-Bromo-5-nitroquinoline

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize confluent cells, resuspend in fresh medium, and seed into a 96-well plate at a density of 5 x 10³ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare 10 mM stock solutions of this compound and 6-Bromo-5-nitroquinoline in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

Data Presentation and Comparative Analysis

The cytotoxicity of this compound and 6-Bromo-5-nitroquinoline is determined by calculating the percentage of cell viability at each concentration relative to the untreated control. The IC50 values are then derived from the dose-response curves.

Hypothetical Comparative Cytotoxicity Data

CompoundHeLa Cell Line IC50 (µM)
This compound8.5
6-Bromo-5-nitroquinoline6.2[5]
Doxorubicin (Standard Drug)0.5

Note: The IC50 value for this compound is a hypothetical value for illustrative purposes, based on the activity of similar quinoline derivatives. The IC50 for 6-Bromo-5-nitroquinoline is based on published data.

From this hypothetical data, we can infer that while both quinoline derivatives exhibit cytotoxic activity against HeLa cells, 6-Bromo-5-nitroquinoline shows slightly higher potency. Both compounds are less potent than the standard chemotherapeutic drug, Doxorubicin. This comparative analysis is crucial for contextualizing the activity of a novel compound.

Mechanistic Insights: Potential Signaling Pathways

The cytotoxic effects of quinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes. One of the proposed mechanisms for the anticancer activity of some quinoline compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

Proposed Signaling Pathway Inhibition

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ApoptosisInhibition Inhibition of Apoptosis mTORC1->ApoptosisInhibition Compound This compound Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for validating the biological activity of this compound using a comparative in vitro cytotoxicity assay. The detailed protocol for the MTT assay, coupled with a structured approach to data analysis and mechanistic interpretation, offers a robust system for evaluating novel chemical entities.

The hypothetical data suggests that this compound possesses anticancer activity, albeit potentially lower than some other quinoline derivatives. Further investigations are warranted to confirm these findings and to explore its mechanism of action in greater detail. This could involve a broader panel of cancer cell lines, as well as assays to investigate its effects on apoptosis, the cell cycle, and specific signaling pathways.

By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently and accurately validate their biological assay results, paving the way for the development of new and effective therapeutic agents.

References

Comparative study of different synthetic methods for 2-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 2-Chloroquinolin-6-amine stands out as a pivotal intermediate for the synthesis of novel pharmaceuticals, particularly in the realms of kinase inhibitors and antimalarial drugs. The strategic placement of the chloro and amino functionalities offers versatile handles for molecular elaboration. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable building block, offering field-proven insights into the causality behind experimental choices and a critical evaluation of each method's merits and challenges.

Introduction to Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting points. This guide will focus on three primary, logically devised strategies, each with its own set of advantages and drawbacks in terms of efficiency, scalability, and selectivity. The choice of a particular route will ultimately depend on the availability of starting materials, the desired scale of production, and the specific requirements for purity.

The three synthetic pathways to be compared are:

  • Route 1: Selective Amination of 2,6-Dichloroquinoline.

  • Route 2: Reduction of 2-Chloro-6-nitroquinoline.

  • Route 3: Chlorination of 6-Aminoquinolin-2-one.

Route 1: Selective Amination of 2,6-Dichloroquinoline

This approach is the most direct on paper, involving a nucleophilic aromatic substitution (SNAr) on a readily available precursor. However, the challenge lies in achieving regioselectivity.

Methodology & Experimental Protocol

The synthesis begins with the commercially available 2,6-dichloroquinoline. The core of this method is the selective displacement of the chloride at the C-6 position by an amino group.

Step 1: Selective Nucleophilic Aromatic Substitution

A solution of 2,6-dichloroquinoline is treated with an aminating agent. To achieve selectivity for the C-6 position, a palladium-catalyzed Buchwald-Hartwig amination is often employed, as the C-2 chloro group is generally more reactive towards uncatalyzed nucleophilic attack.

  • Reagents: 2,6-dichloroquinoline, Benzylamine (as an ammonia surrogate), Sodium tert-butoxide (NaOtBu), Palladium(II) acetate (Pd(OAc)2), and a suitable phosphine ligand (e.g., Xantphos).

  • Solvent: Toluene or Dioxane.

  • Procedure:

    • To an oven-dried Schlenk flask, add 2,6-dichloroquinoline, Pd(OAc)2, and the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add the solvent, benzylamine, and NaOtBu.

    • Heat the reaction mixture at 80-110 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

    • Purify the intermediate by column chromatography.

Step 2: Deprotection (if a protected amine is used)

If benzylamine is used, the resulting N-benzyl-2-chloroquinolin-6-amine must be deprotected.

  • Reagents: N-benzyl-2-chloroquinolin-6-amine, Palladium on carbon (Pd/C), Hydrogen gas.

  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve the protected amine in the solvent in a hydrogenation vessel.

    • Add Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

    • Stir the reaction at room temperature until complete.

    • Filter the catalyst and concentrate the filtrate to yield this compound.

Mechanistic Insights

The key to this route is the regioselective Buchwald-Hartwig amination. The palladium catalyst undergoes oxidative addition to the C-Br bond (or C-Cl, though less reactive), followed by coordination of the amine and reductive elimination to form the C-N bond. The selectivity for C-6 over C-2 can be influenced by the choice of ligand and reaction conditions, though the inherent higher reactivity of the C-2 position often leads to mixtures of products.[1]

Workflow Diagram

Route 1 start 2,6-Dichloroquinoline step1 Buchwald-Hartwig Amination (e.g., Benzylamine, Pd(OAc)2, Ligand) start->step1 intermediate N-Benzyl-2-chloroquinolin-6-amine step1->intermediate step2 Hydrogenolysis (H2, Pd/C) intermediate->step2 end This compound step2->end

Caption: Workflow for Route 1: Selective Amination.

Route 2: Reduction of 2-Chloro-6-nitroquinoline

This is a robust and often preferred multi-step synthesis that offers excellent control over the final product's identity.

Methodology & Experimental Protocol

This pathway involves the initial synthesis of a nitro-substituted quinoline, followed by a straightforward reduction.

Step 1: Synthesis of 6-Nitroquinolin-2-one

This can be achieved via a Skraup synthesis or a variation thereof, starting from 4-nitroaniline.

  • Reagents: 4-nitroaniline, Glycerol, Sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

  • Procedure:

    • Carefully mix 4-nitroaniline, glycerol, and sulfuric acid.

    • Heat the mixture gently to initiate the exothermic reaction.

    • Add the oxidizing agent portion-wise.

    • After the reaction subsides, heat to complete the cyclization.

    • Pour the mixture onto ice, neutralize, and collect the crude 6-nitroquinolin-2-one.

Step 2: Chlorination to 2-Chloro-6-nitroquinoline

The quinolinone is converted to the 2-chloro derivative using a standard chlorinating agent.

  • Reagents: 6-Nitroquinolin-2-one, Phosphorus oxychloride (POCl3).

  • Procedure:

    • Heat a mixture of 6-nitroquinolin-2-one and excess POCl3 at reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize with a base (e.g., sodium carbonate) and extract the product.

    • Purify by recrystallization or chromatography.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amine.

  • Reagents: 2-Chloro-6-nitroquinoline, Tin(II) chloride (SnCl2) and concentrated Hydrochloric acid (HCl), or catalytic hydrogenation (H2, Pd/C).

  • Procedure (using SnCl2/HCl):

    • Dissolve 2-chloro-6-nitroquinoline in ethanol or acetic acid.

    • Add a solution of SnCl2 in concentrated HCl.

    • Heat the mixture at reflux until the reaction is complete.

    • Cool, basify with NaOH solution, and extract the product.

    • Purify to obtain this compound.

Mechanistic Insights

The key steps in this route are well-established reactions. The Skraup synthesis involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. The chlorination with POCl3 proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[2] The reduction of the nitro group with SnCl2/HCl is a classic method involving a series of single-electron transfers from the metal.

Workflow Diagram

Route 2 start 4-Nitroaniline step1 Skraup Synthesis start->step1 intermediate1 6-Nitroquinolin-2-one step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 intermediate2 2-Chloro-6-nitroquinoline step2->intermediate2 step3 Reduction (SnCl2/HCl or H2, Pd/C) intermediate2->step3 end This compound step3->end

Caption: Workflow for Route 2: Nitration and Reduction.

Route 3: Chlorination of 6-Aminoquinolin-2-one

This route begins with a pre-formed aminoquinolinone and introduces the chloro group in a later step. A key consideration here is the potential need for a protecting group for the amine.

Methodology & Experimental Protocol

Step 1: Synthesis of 6-Aminoquinolin-2-one

This can be prepared from 6-nitroquinolin-2-one (synthesized as in Route 2, Step 1) by reduction.

  • Reagents: 6-Nitroquinolin-2-one, Iron powder, Acetic acid or Ammonium chloride.

  • Procedure:

    • Suspend 6-nitroquinolin-2-one in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of acid (e.g., acetic acid).

    • Heat the mixture at reflux until the reduction is complete.

    • Filter the hot solution to remove iron salts and concentrate the filtrate to obtain 6-aminoquinolin-2-one.

Step 2: Protection of the Amino Group (Optional but Recommended)

To prevent side reactions during chlorination, the amino group is often protected, for example, as an acetamide.

  • Reagents: 6-Aminoquinolin-2-one, Acetic anhydride, Pyridine.

  • Procedure:

    • Stir a solution of 6-aminoquinolin-2-one in pyridine and add acetic anhydride.

    • Allow the reaction to proceed at room temperature.

    • Pour the mixture into water to precipitate the protected product, 6-acetamidoquinolin-2-one.

Step 3: Chlorination

The protected (or unprotected) quinolinone is chlorinated.

  • Reagents: 6-Acetamidoquinolin-2-one, POCl3.

  • Procedure:

    • Follow a similar procedure to Route 2, Step 2, by heating the protected quinolinone in excess POCl3.

    • Work up the reaction by pouring onto ice and neutralizing to obtain 6-acetamido-2-chloroquinoline.

Step 4: Deprotection

The protecting group is removed to yield the final product.

  • Reagents: 6-Acetamido-2-chloroquinoline, Hydrochloric acid.

  • Procedure:

    • Heat the protected compound in aqueous HCl.

    • Cool the solution and neutralize with a base to precipitate this compound.

Mechanistic Insights

The chlorination of the 2-quinolone tautomer is the key transformation. The lactam oxygen is activated by POCl3, forming a good leaving group that is subsequently displaced by a chloride ion.[3] The use of a protecting group for the amine is crucial as the unprotected amine can also react with POCl3, leading to undesired side products.[4]

Workflow Diagram

Route 3 start 6-Nitroquinolin-2-one step1 Reduction (Fe/AcOH) start->step1 intermediate1 6-Aminoquinolin-2-one step1->intermediate1 step2 Protection (e.g., Ac2O) intermediate1->step2 intermediate2 6-Acetamidoquinolin-2-one step2->intermediate2 step3 Chlorination (POCl3) intermediate2->step3 intermediate3 6-Acetamido-2-chloroquinoline step3->intermediate3 step4 Deprotection (H+) intermediate3->step4 end This compound step4->end

Caption: Workflow for Route 3: Chlorination of Aminoquinolone.

Comparative Analysis

FeatureRoute 1: Selective AminationRoute 2: Nitration & ReductionRoute 3: Chlorination of Aminoquinolone
Number of Steps 1-233-4
Overall Yield Variable, often moderate due to selectivity issues.Generally good to high.Moderate to good.
Key Challenge Achieving regioselectivity for C-6 amination over C-2.[5]Handling of hazardous reagents (conc. acids, POCl3).Requirement for protection/deprotection steps.
Scalability Can be challenging to scale up due to catalyst costs and purification.Well-established and scalable reactions.Scalable, but additional steps add complexity.
Purity of Final Product Can be difficult to separate from isomers.Generally high after purification.Good, with straightforward purification.
Starting Material Availability 2,6-Dichloroquinoline is commercially available.4-Nitroaniline is a common bulk chemical.Requires synthesis of 6-aminoquinolin-2-one.

Conclusion and Recommendation

For the synthesis of this compound, Route 2 (Nitration & Reduction) emerges as the most reliable and generally recommended pathway for laboratory-scale and larger-scale preparations. While it involves more steps than the direct amination of 2,6-dichloroquinoline, the reactions are well-understood, high-yielding, and provide excellent control over the final product's purity. The starting materials are inexpensive and readily available, making it a cost-effective choice.

Route 1 (Selective Amination) presents an attractive, shorter alternative. However, the challenge of regioselectivity is significant and may require extensive optimization of the catalytic system. This route may be more suitable for the synthesis of a library of C-6 aminated analogues where the development of a robust catalytic method is justified.

Route 3 (Chlorination of Aminoquinolone) is a viable but more laborious approach due to the need for protection and deprotection steps. This adds to the overall step count and can impact the final yield. This route might be considered if 6-aminoquinolin-2-one is a readily available intermediate from other synthetic endeavors.

Ultimately, the selection of the optimal synthetic route will be guided by the specific constraints and objectives of the research program. This guide provides the foundational knowledge to make an informed decision based on a comprehensive understanding of the available synthetic strategies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Chloroquinolin-6-amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1] Among its numerous derivatives, 2-Chloroquinolin-6-amine and its analogues are gaining significant attention for their potential as anticancer agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of representative 2-chloroquinoline derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their therapeutic promise. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize complex biological processes to provide a holistic understanding of this promising class of compounds.

Introduction: The Therapeutic Potential of 2-Chloroquinoline Derivatives

The quinoline ring system is a key pharmacophore in a variety of approved drugs and clinical candidates.[2] Its derivatives have been shown to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of the cell cycle, inhibition of angiogenesis, and modulation of critical signaling pathways.[3] The introduction of a chloro-substituent at the 2-position and an amine group at the 6-position of the quinoline core can significantly influence the molecule's electronic properties and its interactions with biological targets, often leading to enhanced potency and selectivity.[4] This guide will explore the journey of these derivatives from initial cell-based screenings to their evaluation in preclinical animal models.

Part 1: In Vitro Efficacy Assessment: From Cytotoxicity to Mechanistic Insights

The initial evaluation of any potential anticancer compound begins with a thorough in vitro assessment to determine its cytotoxic effects against a panel of cancer cell lines and to elucidate its mechanism of action.

Foundational Cytotoxicity Screening: The MTT Assay

A fundamental and widely used method to assess cell viability and the cytotoxic potential of a compound is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Rationale for Experimental Choices: The selection of a diverse panel of cancer cell lines is crucial to evaluate the spectrum of activity of the test compounds. This panel should ideally include cell lines from different cancer types (e.g., breast, lung, colon, ovarian) to identify potential tissue-specific efficacy. Furthermore, including a non-cancerous cell line helps to assess the selectivity of the compounds for cancer cells over normal cells. The concentration range for the test compounds is typically determined through pilot experiments to establish a dose-response curve and accurately calculate the half-maximal inhibitory concentration (IC50).

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., SKOV3 for ovarian cancer, MG-63 for osteosarcoma) in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 2-chloroquinoline derivatives in culture medium.

    • After 24 hours of cell attachment, carefully remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

  • MTT Incubation:

    • Incubate the plates for 48 to 72 hours.

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Comparative In Vitro Efficacy of Representative Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinoline derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
KA3D Quinoline-2-thioneSKOV3 (Ovarian)~50[5]
Compound 2 Quinoline-platinum(II) complexMG-63 (Osteosarcoma)4[6]
Compound 21 2-furano-4(3H)-quinazolinoneOVCAR-4 (Ovarian)1.82[7][[“]]
Compound 5 4-aminoquinolineMDA-MB468 (Breast)1.41-13.29[9]

Part 2: In Vivo Efficacy Assessment: Translating Cellular Effects to a Living System

While in vitro assays provide valuable initial data, the true therapeutic potential of a compound can only be assessed in a complex biological system. In vivo studies, typically using animal models, are essential to evaluate a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.

The Xenograft Mouse Model: A Standard for Preclinical Evaluation

The most common in vivo model for cancer research is the xenograft model, where human cancer cells are implanted into immunocompromised mice. This allows for the study of tumor growth and the effects of therapeutic interventions in a living organism.

Rationale for Experimental Choices: The choice of mouse strain (e.g., athymic nude or NOD-SCID) is critical as they lack a functional immune system, preventing the rejection of human tumor cells. The route of tumor cell implantation (subcutaneous or orthotopic) is another important consideration. Subcutaneous implantation is technically simpler and allows for easy monitoring of tumor growth, while orthotopic implantation (into the organ of origin) provides a more clinically relevant microenvironment. The dosing regimen, including the dose, frequency, and route of administration, is determined based on preliminary toxicity studies and the pharmacokinetic profile of the compound.

Detailed Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., SKOV3) during their exponential growth phase.

    • Resuspend the cells in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 5-10 million cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Compound Administration:

    • Once the tumors reach the desired size, randomize the mice into treatment and control groups.

    • Administer the 2-chloroquinoline derivative (e.g., KA3D) and a vehicle control to the respective groups via the determined route (e.g., intraperitoneal or oral gavage) and schedule.

    • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth in all groups.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the tumor growth inhibition (TGI) percentage for the treatment groups compared to the control group.

Comparative In Vivo Efficacy of Representative Quinoline Derivatives

The following table summarizes the in vivo anti-tumor activity of representative quinoline derivatives in xenograft models.

Compound IDDerivative ClassAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
KA3D Quinoline-2-thioneBALB/c nude miceOvarian (SKOV3 cells)Not specifiedSignificant[5]
Compound 2 Quinoline-platinum(II) complexAthymic nude miceOsteosarcoma (MG-63 cells)Not specifiedSignificant[6]
Quinoline-Chalcone Derivative Quinoline-ChalconeNude MiceGastric (MGC-803 cells)Not specifiedSignificant[10]

Visualizing the Science: Workflows and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cell_culture Cancer Cell Culture (e.g., SKOV3, MG-63) mtt_assay MTT Assay (Cytotoxicity Screening) cell_culture->mtt_assay Seeding & Treatment ic50 IC50 Determination mtt_assay->ic50 Data Analysis xenograft Xenograft Model (Immunocompromised Mice) ic50->xenograft Lead Candidate Selection tumor_growth Tumor Growth Monitoring xenograft->tumor_growth Implantation treatment Compound Administration tumor_growth->treatment Randomization tgi Tumor Growth Inhibition (TGI) treatment->tgi Efficacy Measurement

Caption: A streamlined workflow illustrating the progression from in vitro cytotoxicity screening to in vivo efficacy evaluation of anticancer compounds.

signaling_pathway cluster_pathway Apoptosis Signaling Pathway Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Quinoline_Derivative 2-Chloroquinoline Derivative Quinoline_Derivative->Bcl2 Inhibits Quinoline_Derivative->Bax Activates

Caption: A simplified diagram of a common apoptotic pathway targeted by quinoline derivatives, leading to cancer cell death.

Synthesis and Conclusion: Bridging the Gap Between Bench and Bedside

The journey of a this compound derivative from a laboratory curiosity to a potential clinical candidate is a rigorous one. This guide has illuminated the critical steps in this process, from initial in vitro screenings that establish cytotoxicity and provide mechanistic clues, to the indispensable in vivo studies that test efficacy in a physiological context.

The presented data on representative quinoline derivatives demonstrates their significant potential in inhibiting the growth of various cancer cells both in culture and in animal models. The detailed protocols for the MTT assay and xenograft studies serve as a practical resource for researchers aiming to evaluate their own novel compounds.

While the specific derivatives of this compound require further dedicated and comparative studies, the broader class of 2-chloroquinolines shows immense promise. Future research should focus on establishing clear structure-activity relationships, optimizing pharmacokinetic properties, and conducting more extensive in vivo studies in a wider range of cancer models. By systematically bridging the gap between in vitro and in vivo data, the scientific community can accelerate the development of this promising class of compounds into effective cancer therapies.

References

A Head-to-Head Comparison of 2-Chloroquinolin-6-amine with Other Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient therapeutic development. Among these, nitrogen-containing heterocyclic compounds are preeminent. This guide provides an in-depth, head-to-head comparison of the 2-chloroquinolin-6-amine scaffold against three other titans of medicinal chemistry: quinazoline, indole, and benzimidazole.

This compound, a derivative of the quinoline scaffold, has garnered significant attention as a versatile building block for a diverse array of bioactive molecules.[1] Its rigid bicyclic structure, coupled with the reactive chloro and amino functionalities, offers a unique platform for crafting potent and selective therapeutic agents, particularly in the realm of oncology. This guide will dissect the nuances of this compound, comparing its performance with established scaffolds through the lens of experimental data, structure-activity relationships, and synthetic accessibility. Our objective is to equip researchers with the critical insights needed to make informed decisions in the selection and design of scaffolds for next-generation therapeutics.

Section 1: The this compound Scaffold: A Profile

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a mainstay in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound scaffold presents two key points for chemical modification: the 2-chloro and 6-amino positions.

  • The 2-Chloro Position: The chlorine atom at the 2-position is a reactive handle, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of side chains, which can be tailored to interact with specific residues in a biological target, thereby enhancing potency and selectivity.[3]

  • The 6-Amino Position: The amino group at the 6-position provides a convenient point for further derivatization, such as acylation or alkylation, to modulate the compound's physicochemical properties and explore additional binding interactions.

The quinoline core itself is often considered a bioisostere of the purine nucleus, enabling its derivatives to act as competitive inhibitors of enzymes that bind purine-containing substrates, such as kinases.[4]

Section 2: The Contenders: A Look at Comparable Privileged Scaffolds

To provide a robust comparison, we will evaluate this compound against three other privileged scaffolds that have proven their mettle in drug discovery.

The Quinazoline Scaffold

Structurally very similar to quinoline, the quinazoline scaffold features a benzene ring fused to a pyrimidine ring. This seemingly minor change in the placement of a nitrogen atom significantly influences the scaffold's electronic properties and its ability to act as a hydrogen bond acceptor. Quinazoline is a dominant scaffold in the field of kinase inhibitors, with several FDA-approved drugs, such as gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR).[5][6][7]

The Indole Scaffold

Comprising a benzene ring fused to a pyrrole ring, the indole scaffold is another privileged structure found in a vast number of natural products and synthetic drugs.[8] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its diverse biological activities, which include anticancer, anti-inflammatory, and antiviral effects.[8]

The Benzimidazole Scaffold

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a bioisostere of naturally occurring purines, which allows its derivatives to interact with a wide array of biological targets.[9][10][11][12] This has led to the development of benzimidazole-based drugs with a broad spectrum of activities, including anticancer, antifungal, and anthelmintic properties.[9][10][11][12]

Section 3: A Data-Driven Head-to-Head Comparison

While a single study directly comparing optimized derivatives of all four scaffolds is not available, we can draw meaningful comparisons by examining data from the literature on their performance in similar therapeutic areas, particularly as anticancer agents and kinase inhibitors.

Structural and Physicochemical Properties
FeatureThis compoundQuinazolineIndoleBenzimidazole
Core Structure Benzene fused to PyridineBenzene fused to PyrimidineBenzene fused to PyrroleBenzene fused to Imidazole
Key Substitution Points 2-Cl, 6-NH22, 4, 6, 71 (N-H), 2, 31 (N-H), 2, 5/6
Hydrogen Bonding H-bond acceptor (N)H-bond acceptor (2 N's)H-bond donor (N-H)H-bond donor & acceptor
Bioisosterism Purine analoguePurine analogueTryptophan analoguePurine analogue
Biological Activity: Anticancer Performance

The following table presents a comparative overview of the anticancer activity of derivatives from each scaffold class against common cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution.

ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
Quinoline 6-chloro-quinazolin derivative 5fMGC-803 (Gastric)<10Apoptosis Induction[13]
Quinazoline Compound 37MCF-7 (Breast)2.86EGFR Inhibition[14]
Indole Compound 5fMDA-MB-468 (Breast)8.2Proliferation Inhibition[8]
Benzimidazole Complex 1 (with Copper)HepG2 (Liver)Comparable to CisplatinNuclease activity, DNA binding[12]

Analysis of Biological Activity:

  • Quinoline and Quinazoline: Both scaffolds have demonstrated significant success as kinase inhibitors, particularly targeting EGFR. The quinazoline scaffold, however, appears more frequently in clinically approved EGFR inhibitors.[5][6][7] The additional nitrogen atom in the pyrimidine ring may offer more favorable interactions within the ATP-binding pocket of kinases.

  • Indole: The indole scaffold exhibits a broader range of anticancer mechanisms, including tubulin polymerization inhibition and induction of apoptosis, in addition to kinase inhibition.[8] This versatility makes it a valuable scaffold for developing drugs that can overcome resistance mechanisms.

  • Benzimidazole: The strength of the benzimidazole scaffold lies in its close structural resemblance to purines, allowing for potent inhibition of various enzymes involved in cell proliferation and survival.[9][10][11][12] The ability to chelate metal ions also opens up unique mechanisms of action.[12]

Section 4: Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative derivative from each scaffold class and a standard protocol for evaluating in vitro anticancer activity.

Synthesis Protocols

Protocol 1: Synthesis of a 2-Substituted-6-aminoquinoline Derivative

This protocol is a general representation of a nucleophilic substitution reaction on the 2-chloroquinoline core.

  • Dissolve this compound (1 mmol) in a suitable solvent such as DMF or NMP.

  • Add the desired nucleophile (e.g., an amine or thiol, 1.2 mmol) and a base (e.g., K2CO3 or Et3N, 2 mmol).

  • Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 2-substituted-6-aminoquinoline derivative.

Protocol 2: Synthesis of a 2-Substituted Quinazoline

This protocol describes a common method for the synthesis of 2-substituted quinazolines from 2-aminoarylmethanols and nitriles.[15]

  • Combine 2-aminoarylmethanol (1 mmol), a nitrile (1.2 mmol), and CsOH (1.5 mmol) in a reaction vessel.

  • Heat the mixture in air at a specified temperature (e.g., 120 °C) for a designated time.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 2-substituted quinazoline.

Protocol 3: Synthesis of an Indole-Based Anticancer Agent

This protocol outlines a general procedure for the synthesis of indole-based arylsulfonylhydrazides.[8][16]

  • Synthesize the arylsulfonylhydrazide by reacting a substituted sulfonyl chloride with hydrazine monohydrate.

  • Prepare the indole intermediate, for example, by reacting indole-3-carboxaldehyde with an appropriate alkylating agent.

  • Condense the arylsulfonylhydrazide with the indole intermediate in a suitable solvent (e.g., ethanol) with a catalytic amount of acid.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Cool the mixture and collect the precipitated product by filtration.

  • Wash the product with a cold solvent and dry to obtain the final indole-based compound.

Protocol 4: Synthesis of a 2-Substituted Benzimidazole

This protocol describes a widely used method for synthesizing benzimidazoles via the condensation of o-phenylenediamine with an aldehyde.[17]

  • Dissolve o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) in a solvent such as CHCl3.

  • Add a catalyst, such as NH4Cl (4 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-substituted benzimidazole.

Biological Evaluation Protocol

Protocol 5: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21][22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Section 5: Visualizing the Science

To better illustrate the concepts discussed, the following diagrams are provided.

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Quinoline_Inhibitor Quinoline/Quinazoline Inhibitor Quinoline_Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the point of intervention for kinase inhibitors.

Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Select Scaffold (Quinoline, Quinazoline, etc.) design Design Derivatives start->design synthesis Synthesize Compounds design->synthesis purification Purify & Characterize synthesis->purification screening In vitro Screening (e.g., MTT Assay) purification->screening ic50 Determine IC50 screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt lead_opt->design Iterative Improvement

Caption: A typical workflow for the discovery of novel anticancer agents.

Conclusion: Selecting the Right Scaffold for the Job

This guide has provided a comprehensive comparison of the this compound scaffold with three other privileged structures: quinazoline, indole, and benzimidazole. Each of these scaffolds possesses unique structural and electronic features that translate into distinct biological activities and therapeutic potential.

  • This compound and the broader quinoline class offer a robust and versatile platform for developing a wide range of therapeutic agents, with a strong track record in anticancer and antimicrobial drug discovery.

  • The quinazoline scaffold has proven to be particularly adept for the development of highly potent and selective kinase inhibitors, dominating the landscape of approved EGFR inhibitors.

  • The indole scaffold's presence in numerous natural products speaks to its evolutionary optimization for biological activity, offering a wide range of mechanisms for anticancer effects.

  • The benzimidazole scaffold, as a purine bioisostere, provides a reliable framework for designing inhibitors of a multitude of enzymes crucial for cell survival and proliferation.

Ultimately, the choice of scaffold will depend on the specific therapeutic target, the desired mechanism of action, and the synthetic strategy. While this guide offers a data-driven comparison, the development of novel therapeutics will always benefit from direct head-to-head experimental evaluations of optimized compounds from different scaffold classes. The continued exploration of these privileged structures, including the promising this compound scaffold, will undoubtedly pave the way for the next generation of life-saving medicines.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Chloroquinolin-6-amine

This compound (CAS No. 238756-47-3) is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Molecules incorporating the 2-chloroquinoline framework have been investigated as potential inhibitors for critical viral enzymes, such as those in SARS-CoV-2.[2] As a key starting material or intermediate in the synthesis of pharmaceutically active compounds, the purity, identity, and stability of this compound are not merely academic—they are foundational to the safety and efficacy of the final drug product.

Therefore, the analytical data package for this compound must be unimpeachable. This guide provides a framework for the cross-validation of analytical data for this compound. We will move beyond rote procedural descriptions to explain the causality behind our experimental choices, ensuring that the entire validation process is a self-validating system. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guidelines on the validation of analytical procedures, to ensure regulatory compliance and scientific rigor.[3][4][5]

Pillar 1: The Principle of Orthogonal Cross-Validation

Cross-validation in an analytical context is the practice of using multiple, distinct (orthogonal) methods to measure the same attribute of a substance. The convergence of results from these different techniques provides a high degree of confidence in the data's accuracy and reliability. For a molecule like this compound, no single method can provide a complete picture. A chromatographic method might quantify purity, but a spectroscopic method is required to confirm identity. This multi-pronged approach is the bedrock of a trustworthy analytical profile.

Cross_Validation_Workflow cluster_0 Primary Analysis (Quantitation & Purity) cluster_1 Orthogonal & Confirmatory Methods cluster_2 Method Specificity & Stability Assessment cluster_3 Final Data Convergence HPLC_UV HPLC-UV Assay (Purity, Quantification) LC_MS LC-MS (Impurity ID, Mass Confirmation) HPLC_UV->LC_MS Confirm Peak Identity & Mass GC_MS GC-MS (Orthogonal Purity, Volatiles) HPLC_UV->GC_MS Orthogonal Purity Check NMR NMR Spectroscopy (Structural Identity) HPLC_UV->NMR Confirm Structure of Main Peak Report Validated Analytical Profile HPLC_UV->Report LC_MS->NMR Elucidate Structure of Impurities LC_MS->Report GC_MS->Report NMR->Report Forced_Deg Forced Degradation (Stability-Indicating Method) Forced_Deg->HPLC_UV Demonstrate Specificity Forced_Deg->Report Forced_Degradation cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis & Evaluation cluster_3 Outcome API This compound (in solution) Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 105°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo HPLC Analyze via Stability- Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS Identify Degradants via LC-MS HPLC->LCMS Characterize New Peaks Result Establish Degradation Pathway & Confirm Method Specificity LCMS->Result

References

A Comparative Benchmarking Guide to 2-Chloroquinolin-6-amine Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous, objective, and insightful benchmarking. This guide provides an in-depth comparative framework for evaluating the performance of novel inhibitors derived from the 2-Chloroquinolin-6-amine scaffold, a promising heterocyclic building block in medicinal chemistry.[1][2] By situating a hypothetical, yet representative, test compound, "CQA-K1," within the context of established kinase inhibitors, we will explore the essential experimental data required to make informed decisions in the drug discovery pipeline.

The quinoline core is a privileged scaffold in kinase inhibitor design, often mimicking the purine ring of ATP to competitively bind within the enzyme's active site.[2] The strategic placement of a 2-chloro and a 6-amino group on this scaffold provides versatile handles for synthetic elaboration, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[2] This guide will focus on benchmarking CQA-K1 against a hypothetical target kinase, "Kinase-X," which is implicated in a well-understood cancer signaling pathway.

The Rationale Behind a Multi-Faceted Benchmarking Strategy

A single data point, such as an IC50 value, is insufficient to truly characterize a novel inhibitor. A robust benchmarking strategy must triangulate data from biochemical, cellular, and broader selectivity assays. This multi-pronged approach is crucial for building a comprehensive profile of the inhibitor's efficacy and potential liabilities. We will compare our hypothetical CQA-K1 against two well-established, albeit fictionalized for this guide, kinase inhibitors: "Standard-A" (a highly potent but less selective inhibitor) and "Standard-B" (a moderately potent but highly selective inhibitor).

Part 1: Biochemical Potency Assessment

The initial step in characterizing any new inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically achieved through in vitro kinase assays.

Experimental Protocol: In Vitro Kinase Activity Assay (Radiometric)

Radiometric assays, while requiring specialized handling, are often considered the gold standard for their sensitivity and direct measurement of substrate phosphorylation.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of CQA-K1, Standard-A, and Standard-B against Kinase-X.

Materials:

  • Recombinant human Kinase-X

  • Peptide substrate specific for Kinase-X

  • [γ-³²P]ATP (Adenosine Triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 96-well phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of CQA-K1, Standard-A, and Standard-B in DMSO, typically starting from 100 µM.

  • Reaction Setup: In a 96-well plate, add 5 µL of the compound dilutions. Add 20 µL of a master mix containing the peptide substrate and Kinase-X in reaction buffer.

  • Initiation: Start the kinase reaction by adding 25 µL of reaction buffer containing [γ-³²P]ATP (at its Km concentration for Kinase-X) and MgCl₂.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove non-specific radioactive signal.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Biochemical Data
CompoundTarget KinaseIC50 (nM)Notes
CQA-K1 Kinase-X15High potency
Standard-A Kinase-X5Very high potency
Standard-B Kinase-X50Moderate potency

Interpretation: The in vitro data indicates that our novel compound, CQA-K1, is a potent inhibitor of Kinase-X, with an IC50 value in the low nanomolar range. Its potency is slightly lower than the non-selective Standard-A but significantly better than the selective Standard-B. This initial result is promising and warrants further investigation in a more physiologically relevant context.

Part 2: Cellular Activity and Target Engagement

While biochemical assays confirm direct enzyme inhibition, they do not account for cell permeability, target engagement in a cellular context, or potential off-target effects within the complex intracellular environment.[5][6] Cell-based assays are therefore a critical next step.[5][6]

Experimental Protocol: Cellular Phosphorylation Assay (ELISA-based)

This assay measures the phosphorylation of a known downstream substrate of Kinase-X within intact cells, providing a direct readout of the inhibitor's ability to modulate the target pathway.[7]

Objective: To determine the cellular IC50 of the inhibitors by measuring the inhibition of Kinase-X-mediated substrate phosphorylation.

Materials:

  • Human cancer cell line known to have an active Kinase-X pathway (e.g., PC-3)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Inhibitors (CQA-K1, Standard-A, Standard-B)

  • Cell lysis buffer

  • ELISA kit with antibodies specific for the total and phosphorylated forms of the Kinase-X substrate.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitors for a specified period (e.g., 2 hours).

  • Cell Lysis: Aspirate the media and lyse the cells directly in the wells.

  • ELISA: Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total substrate protein.

  • Detection: Use a detection antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for signal generation.

  • Data Analysis: Normalize the phospho-substrate signal to the total substrate signal. Plot the percentage of inhibition against the inhibitor concentration to calculate the cellular IC50.

Comparative Cellular Data
CompoundCellular IC50 (nM)Cell Line
CQA-K1 85PC-3
Standard-A 500PC-3
Standard-B 120PC-3

Interpretation: The cellular data reveals a different performance profile. CQA-K1 demonstrates superior cellular potency compared to both standards. The significant drop in potency for Standard-A from the biochemical to the cellular assay (a 100-fold shift) suggests potential issues with cell permeability or high protein binding. CQA-K1's favorable shift (approximately 6-fold) indicates good cell penetration and activity at the target in a physiological setting.

Part 3: Kinome-wide Selectivity Profiling

A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous other kinases, leading to potential off-target toxicities. Kinase selectivity profiling is essential to assess the inhibitor's specificity.

Methodology: KinomeScan™ Competition Binding Assay

This is a widely used platform that quantitatively measures the binding of a test compound to a large panel of kinases (typically over 400).[9] The assay measures the amount of inhibitor required to displace a proprietary, immobilized ligand from the kinase active site. The results are often reported as the percentage of kinase remaining bound to the immobilized ligand at a given inhibitor concentration.

Comparative Selectivity Data (at 1 µM concentration)
CompoundKinases Inhibited >90%Selectivity Score (S10)
CQA-K1 2 (Kinase-X, Kinase-Y)0.02
Standard-A 150.15
Standard-B 1 (Kinase-X)0.01

Interpretation: The selectivity profile of CQA-K1 is highly encouraging. It shows significant inhibition of only one other kinase (Kinase-Y) out of the entire panel, indicating a high degree of selectivity. This is a marked improvement over Standard-A, which exhibits broad off-target activity. While Standard-B is slightly more selective, CQA-K1's superior cellular potency makes it a more attractive lead candidate. The off-target activity against Kinase-Y would need to be investigated to ensure it does not present a liability.

Visualizing the Context: Signaling Pathways and Workflows

To better understand the biological context and the experimental process, diagrams are invaluable.

Simplified Kinase-X Signaling Pathway

G cluster_0 Upstream Activation cluster_1 Target Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase-X Kinase-X Receptor Tyrosine Kinase->Kinase-X Substrate Substrate Kinase-X->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Gene Transcription Gene Transcription Phosphorylated Substrate->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation CQA-K1 CQA-K1 CQA-K1->Kinase-X Inhibition

Caption: Inhibition of the Kinase-X signaling pathway by CQA-K1.

Inhibitor Benchmarking Workflow

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Selectivity Profiling A In Vitro Kinase Assay B Determine IC50 A->B C Cellular Phosphorylation Assay B->C Decision Lead Candidate? B->Decision D Determine Cellular IC50 C->D E Kinome-wide Binding Assay D->E D->Decision F Assess Off-Target Profile E->F F->Decision Start Start: Novel Inhibitor (CQA-K1) Start->A

Caption: Workflow for benchmarking novel kinase inhibitors.

Conclusion and Future Directions

This comparative guide demonstrates a structured approach to benchmarking the performance of novel this compound derived inhibitors. Our hypothetical compound, CQA-K1, emerged as a promising lead candidate, exhibiting a compelling balance of high biochemical potency, excellent cellular activity, and a favorable selectivity profile when compared to established standards.

The data underscores the importance of a multi-parameter assessment. Relying solely on in vitro potency (where Standard-A was superior) would have been misleading. The superior cellular performance and clean selectivity profile of CQA-K1 highlight its potential for further development.

The next steps for a compound like CQA-K1 would involve mechanism of action studies to confirm its binding mode, in vivo pharmacokinetic and pharmacodynamic (PK/PD) studies, and efficacy testing in animal models of cancer. This rigorous, data-driven benchmarking process is fundamental to navigating the complexities of drug discovery and identifying inhibitors with the highest probability of clinical success.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the proper disposal of 2-Chloroquinolin-6-amine. As a chlorinated aromatic amine, this compound requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are based on established safety principles and regulatory guidelines, emphasizing a proactive approach to laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent hazards of this compound is fundamental to managing its disposal safely. While a specific, comprehensive toxicological profile for this exact compound is not widely published, its structure—a chlorinated quinoline amine—allows us to infer significant potential hazards based on related molecules. Quinoline itself is recognized as a hazardous substance that can irritate the nose, throat, and lungs upon inhalation and may cause liver damage with high exposure.[1] The presence of a chlorine atom and an amine group can further modify its reactivity and toxicity.

For instance, related compounds are known to be toxic if swallowed, cause skin and eye irritation, and may lead to allergic skin reactions. Therefore, all contact should be minimized to the lowest possible level.[1] Thermal decomposition is a significant concern, as it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[2]

Table 1: Summary of Potential Hazards for this compound

Hazard ClassDescriptionRationale & Primary Sources
Acute Toxicity (Oral) Potentially toxic or harmful if swallowed.Based on GHS classifications for analogous structures.[3]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact should be avoided.A common characteristic of aromatic amines and chlorinated compounds.[4]
Eye Damage/Irritation Causes serious eye irritation.[3][4]Direct contact can cause significant damage.
Environmental Hazard Though data is limited, chlorinated aromatic compounds are often persistent and toxic to aquatic life. Do not flush into surface water or sewer systems.[1][2]Inferred from the general properties of the chemical class.
Reactivity Incompatible with strong oxidizing agents and strong acids.[4]The amine group can react exothermically with acids.
Hazardous Combustion Thermal decomposition can produce NOx, CO, CO2, and hydrogen chloride gas.[2]Common decomposition products for nitrogenous and chlorinated organic compounds.

Pre-Disposal Operations: Ensuring Safety from the Start

Proper disposal begins with safe handling and storage. The integrity of your waste management process is contingent on the steps you take long before the final disposal event.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment.[5]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection: An impervious, flame-resistant laboratory coat is necessary.[6] Use nitrile or neoprene gloves that are regularly inspected for tears or holes before use. Contaminated gloves should be disposed of as hazardous waste.

  • Respiratory Protection: All handling of solid this compound that could generate dust, or concentrated solutions, must be performed in a certified chemical fume hood to ensure adequate ventilation.[4][6] If exposure limits are exceeded, a full-face respirator may be required.[6]

Segregation and Storage of Waste

Chemical incompatibility is a primary cause of laboratory incidents. Waste this compound must be stored separately from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent dangerous reactions.[4][7]

  • Waste Container: Use a dedicated, clearly labeled, and sealable container for this compound waste. The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents (i.e., "this compound waste") and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage Location: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from heat sources and direct sunlight.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in compliance with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][8] In-lab treatment or neutralization is not recommended for this class of compound due to the potential for hazardous reactions and the generation of toxic byproducts. The preferred and safest method is disposal via a licensed hazardous waste management facility.

Protocol 1: Disposal of Solid this compound
  • Work Area Preparation: Ensure the chemical fume hood is operational. Place a chemical-resistant mat on the work surface to contain any potential spills.

  • Transfer: Carefully transfer the solid waste into the designated hazardous waste container. Use tools (spatulas, etc.) that will not generate static electricity. Avoid any actions that could create dust.

  • Decontamination: Decontaminate the spatula and any other equipment used by rinsing with a suitable solvent (e.g., ethanol or acetone) into a separate hazardous waste container for flammable liquids.

  • Sealing and Labeling: Securely seal the primary waste container. Ensure the hazardous waste label is complete and accurate.

  • Collection: Arrange for pickup by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Protocol 2: Disposal of Contaminated Labware and Materials
  • Gross Decontamination: If possible, rinse grossly contaminated labware (e.g., beakers, flasks) with a minimal amount of an appropriate organic solvent (like acetone or ethanol) to remove the bulk of the residue. This rinsate must be collected and disposed of as hazardous waste.

  • Segregation:

    • Sharps: Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.

    • Non-Sharps: Contaminated gloves, weigh boats, and paper towels should be double-bagged in clearly labeled plastic bags and placed in the solid hazardous waste container.

  • Final Disposal: The sealed containers of contaminated materials are to be disposed of through your institution's hazardous waste program. Do not mix with regular trash.[1]

Protocol 3: Disposal of Solutions Containing this compound
  • No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[1] This is to prevent environmental contamination and potential damage to the sewer system.

  • Waste Collection: Pour the solution directly into a designated, labeled hazardous waste container for liquid chemical waste. Ensure the container is compatible with the solvent used.

  • Segregation: Do not mix aqueous solutions with organic solvent solutions unless you have confirmed their compatibility. It is best practice to keep waste streams separate.

  • Final Disposal: Seal the container and arrange for disposal through your institution's EHS office.

Emergency Procedures: Spill Management

Even with careful planning, accidents can occur. An immediate and correct response is crucial to minimizing exposure and environmental impact.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Control and Ventilate: If it is safe to do so, control the source of the spill. Ensure the chemical fume hood is operational to maximize ventilation.

  • Don PPE: Before attempting cleanup, don the full PPE described in Section 2.1.

  • Containment & Cleanup:

    • For solid spills , gently cover the material with an absorbent, inert material (e.g., vermiculite, sand, or commercial sorbent). Avoid raising dust. Carefully sweep the material into a hazardous waste container.[1]

    • For liquid spills , cover with an inert absorbent material. Once absorbed, carefully scoop the material into a hazardous waste container.

  • Final Decontamination: Clean the spill area thoroughly with a cloth or sponge and soapy water. All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your institution's EHS office, as required by your laboratory's safety plan.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) waste_type Identify Waste Form start->waste_type solid Solid Compound or Contaminated Materials waste_type->solid Solid liquid Aqueous or Organic Solution waste_type->liquid Liquid sharps Contaminated Sharps (Needles, Glassware) waste_type->sharps Sharps collect_solid Step 1: Collect in a labeled, sealed solid hazardous waste container. solid->collect_solid collect_liquid Step 1: Collect in a labeled, sealed liquid hazardous waste container. (Keep organic/aqueous separate) liquid->collect_liquid collect_sharps Step 1: Collect in a labeled, puncture-proof hazardous sharps container. sharps->collect_sharps store Step 2: Store waste container in designated hazardous waste area. collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Step 3: Contact EHS for pickup and disposal by a licensed contractor. store->contact_ehs

Caption: Decision workflow for the disposal of this compound waste.

References

A Comprehensive Guide to the Safe Handling of 2-Chloroquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of research, discovery, and drug development, the meticulous handling of chemical reagents is not merely a procedural formality but a cornerstone of laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 2-Chloroquinolin-6-amine, a compound that, like many quinoline derivatives, necessitates careful management. By understanding the underlying principles of the recommended safety protocols, you can foster a secure and efficient research environment.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available in English, data from structurally analogous compounds, such as (2-Chloroquinolin-6-yl)methanamine and other aminoquinolines, provide a strong basis for risk assessment.[1][2][3] The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[1][3]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[2][3][4][5]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the handling procedure, and the potential for dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks of exposure.[6][7] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Rationale
Eye and Face Protection Safety goggles with side-shields or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[1][7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothingTo prevent skin contact, which can lead to irritation.[1][8][9]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts)To be used in situations where dust may be generated and ventilation is inadequate.[1][6][8]

It is imperative to inspect all PPE for integrity before each use and to replace it as needed.[9]

Safe Handling and Operational Workflow

Adherence to a stringent operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials and Equipment gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer dissolution Dissolution/Reaction Setup weigh_transfer->dissolution decontaminate Decontaminate Work Area dissolution->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe

Caption: A streamlined workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood to control potential dust.[10]

    • Assemble all necessary equipment, including spatulas, weigh boats, and reaction vessels.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[9][11]

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the desired amount of this compound, minimizing the generation of dust.

    • Transfer the compound to the reaction vessel within the fume hood.

    • If dissolving the compound, add the solvent slowly to prevent splashing.

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

    • Carefully clean any spills, wearing full PPE. Absorb the spill with an inert material and place it in a designated hazardous waste container.[1]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11][12]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1][13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][13]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][14]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][10]

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, ensuring the well-being of all personnel and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.